molecular formula C8H8ClNO2 B1317110 Methyl 2-chloro-6-methylnicotinate CAS No. 53277-47-7

Methyl 2-chloro-6-methylnicotinate

Cat. No.: B1317110
CAS No.: 53277-47-7
M. Wt: 185.61 g/mol
InChI Key: SHKDOGHJQHIIRD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methylnicotinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKDOGHJQHIIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516619
Record name Methyl 2-chloro-6-methylpyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53277-47-7
Record name Methyl 2-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-nicotinic acid methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-6-methylnicotinate (CAS No. 53277-47-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylnicotinate, with the Chemical Abstracts Service (CAS) number 53277-47-7, is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structural features, namely the presence of a reactive chlorine atom at the 2-position, a methyl group at the 6-position, and a methyl ester at the 3-position of the pyridine ring, make it a versatile intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 53277-47-7[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Appearance White to yellow solid or liquid
Melting Point 27-28 °C
Boiling Point 253 °C
Solubility Soluble in chloroform and ethanol, slightly soluble in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-hydroxy-6-methylnicotinic acid. The process involves the chlorination of the hydroxyl group followed by esterification of the carboxylic acid.

Step 1: Synthesis of 2-chloro-6-methylnicotinic acid

The initial step involves the conversion of 2-hydroxy-6-methylnicotinic acid to 2-chloro-6-methylnicotinic acid. This is a crucial activation step, replacing the less reactive hydroxyl group with a good leaving group (chloride). A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-chloro-6-methylnicotinic acid

  • Materials:

    • 2-hydroxy-6-methylnicotinic acid

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Aqueous ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 2-hydroxy-6-methylnicotinic acid (1 equivalent).

    • Slowly add phosphorus oxychloride (excess, e.g., 5-10 equivalents) to the flask. The reaction is exothermic and should be handled with caution in a well-ventilated fume hood.

    • Heat the reaction mixture to 125 °C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.

    • The solid product, 2-chloro-6-methylnicotinic acid, will precipitate out of the aqueous solution.

    • Collect the solid by filtration and wash it with cold water.

    • Recrystallize the crude product from aqueous ethanol to obtain fine, colorless needles of 2-chloro-6-methylnicotinic acid. A typical yield for this reaction is around 72%.

Step 2: Esterification of 2-chloro-6-methylnicotinic acid

The second step is the esterification of the carboxylic acid group of 2-chloro-6-methylnicotinic acid with methanol to yield the final product, this compound. This is a standard Fischer esterification reaction, typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-chloro-6-methylnicotinic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Procedure:

    • Dissolve 2-chloro-6-methylnicotinic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

    • Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of gas evolution (CO₂).

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow A 2-hydroxy-6-methylnicotinic acid B 2-chloro-6-methylnicotinic acid A->B  POCl₃, 125°C   C This compound B->C  Methanol, H₂SO₄ (cat.), Reflux  

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

While publicly available, experimentally determined spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the methyl group protons attached to the ring. The aromatic protons will likely appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl ester protons should present as a singlet at approximately δ 3.9 ppm, and the methyl group on the pyridine ring will also be a singlet, but further upfield, around δ 2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The aromatic carbons will resonate in the region of δ 120-160 ppm. The methyl ester carbon will appear around δ 52 ppm, and the methyl group carbon attached to the ring will be the most upfield signal (around δ 20-25 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ). Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak is expected, arising from the ³⁷Cl isotope.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band around 1720-1740 cm⁻¹ is expected for the C=O stretching of the ester. C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyridine ring and the labile chlorine atom at the 2-position. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a versatile handle for the introduction of diverse functional groups.

A significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals. For instance, it is used in the preparation of 6-methylnicotinic acid methyl ester, which is a precursor for the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib .

Reactivity_and_Application cluster_0 Core Reactivity cluster_1 Key Application A This compound B Nucleophilic Aromatic Substitution (SNAᵣ) A->B  is susceptible to   E Pharmaceutical Synthesis A->E  is a key intermediate in   C Displacement of Cl⁻ B->C D Introduction of diverse functional groups C->D F Intermediate for 6-methylnicotinic acid methyl ester E->F G Precursor for Etoricoxib (NSAID) F->G

Sources

Methyl 2-chloro-6-methylnicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-chloro-6-methylnicotinate

Abstract

This compound (CAS No. 53277-47-7) is a substituted pyridine derivative that serves as a versatile and high-value building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive chloro-substituent, an ester moiety, and a methyl group on a pyridine core—makes it a crucial intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its chemical and physical properties, spectroscopic signature, and characteristic reactivity. We will explore the mechanistic underpinnings of its synthetic transformations, offer field-proven experimental protocols, and present a logical framework for its application in research and development.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a firm understanding of its fundamental properties. This compound is a solid at room temperature, and its key physical and chemical data are summarized below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
IUPAC Name methyl 2-chloro-6-methylpyridine-3-carboxylate[1]
CAS Number 53277-47-7[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 39.2 Ų[1]
LogP 1.83[3]

Structural and Reactivity Analysis

The reactivity of this compound is dictated by the interplay of its three primary functional groups on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the ester group significantly influences the molecule's electrophilic and nucleophilic sites.

  • 2-Chloro Substituent : The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution (SNAr). Its susceptibility to displacement is enhanced by the adjacent ring nitrogen, which stabilizes the negative charge developed in the Meisenheimer intermediate. This makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols.

  • Ester Group : The methyl ester at the C3 position is a classic site for nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to the primary alcohol.

  • 6-Methyl Group : The methyl group at the C6 position is generally less reactive but can participate in condensation reactions if a sufficiently strong base is used to deprotonate it.

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive sites on the this compound molecule.

Synthetic Transformations and Protocols

The primary synthetic utility of this compound lies in the displacement of the 2-chloro substituent. This SNAr reaction is a cornerstone for building more complex heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) with Amines

A common and powerful application is the reaction with primary or secondary amines to form 2-amino-6-methylnicotinates, which are precursors to a variety of biologically active compounds.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is often chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required to scavenge the HCl generated during the reaction, driving it to completion. The choice of base depends on the nucleophile's sensitivity; an inorganic base is often used for simple amines.

  • Temperature: Heating is typically necessary to overcome the activation energy of the reaction. Temperatures between 80-120 °C are common.

Protocol: Synthesis of Methyl 2-(benzylamino)-6-methylnicotinate

This protocol provides a representative, self-validating system for the SNAr reaction. The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF, 5-10 mL per mmol of substrate).

  • Addition of Nucleophile: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate) until the starting chloro-pyridine spot is no longer visible.

  • Workup: Cool the mixture to room temperature and pour it into water. An organic product should precipitate or form an oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure product.

The following diagram outlines a typical workflow for this type of synthetic transformation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants 1. Combine Reactants (Substrate, Amine, Base, Solvent) heating 2. Heat & Stir (e.g., 100 °C, 4-8h) reactants->heating monitoring 3. Monitor via TLC heating->monitoring quench 4. Quench with Water monitoring->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for SNAr reactions and product purification.

Safety and Handling

According to GHS classifications for similar compounds, this compound should be handled with care. It may cause skin and respiratory irritation and serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important intermediate whose value is derived from the predictable and high-yielding reactivity of its 2-chloro substituent. A thorough understanding of its properties and the factors governing its SNAr chemistry allows researchers and drug development professionals to effectively incorporate this building block into complex synthetic routes. The protocols and workflows described herein provide a reliable foundation for its practical application in the laboratory.

References

  • PubChem. Methyl 2-chloro-6-methylisonicotinate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-chloro-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Methyl 2-chloro-6-methylnicotinate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Molecular Structure and Application of Methyl 2-chloro-6-methylnicotinate

Abstract

This compound is a highly functionalized pyridine derivative that serves as a critical building block for drug discovery and process development. Its strategic arrangement of a reactive chloro group, a modifiable ester, and a stabilizing methyl group on the pyridine core makes it a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We will explore a representative synthetic pathway, detail its characteristic reactivity, and present standardized protocols for its unambiguous characterization. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of novel chemical entities.

The Strategic Value of Chlorinated Pyridine Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds are paramount, with the pyridine ring being one of the most ubiquitous scaffolds in FDA-approved pharmaceuticals. The introduction of a chlorine atom onto this ring is not a trivial modification; it is a strategic decision to modulate a molecule's physicochemical and pharmacological properties. Halogenation can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new vectors for molecular interactions, such as halogen bonding.

More than 250 FDA-approved drugs contain chlorine, a testament to its utility in fine-tuning molecular properties for optimal therapeutic effect.[1][2] Compounds like this compound are therefore not merely intermediates but are enabling tools for medicinal chemists. The chlorine atom at the 2-position, in particular, is highly activated towards nucleophilic substitution, providing a reliable chemical handle for constructing more complex molecular architectures.[3]

Core Molecular Structure and Physicochemical Properties

Nomenclature and Identification

A precise understanding of a molecule begins with its unambiguous identification. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name methyl 2-chloro-6-methylpyridine-3-carboxylate[4]
CAS Number 53277-47-7[4][5]
Molecular Formula C₈H₈ClNO₂[4][5]
Molecular Weight 185.61 g/mol [4][5]
Canonical SMILES CC1=NC(=C(C=C1)C(=O)OC)Cl[4]
Structural and Electronic Analysis

The molecule's utility is a direct consequence of its structure: a pyridine ring substituted at the 2-, 3-, and 6-positions.

Caption: Molecular structure of this compound.
  • Pyridine Core: The nitrogen atom is electron-withdrawing via induction, rendering the ring electron-deficient, which is crucial for its reactivity profile.

  • 2-Chloro Group: Positioned adjacent to the ring nitrogen, this chlorine atom is highly activated for nucleophilic aromatic substitution (SₙAr). The nitrogen atom helps stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

  • 3-Methyl Ester Group: This electron-withdrawing group further deactivates the ring towards electrophilic substitution but can participate in reactions such as hydrolysis or amidation to generate other functional derivatives.

  • 6-Methyl Group: This electron-donating group provides steric bulk and can influence the regioselectivity of certain reactions.

Physicochemical Data

The predicted physicochemical properties are essential for anticipating the molecule's behavior in various experimental settings, from reaction solvents to biological assays.

PropertyPredicted ValueSource
Topological Polar Surface Area 39.2 Ų[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]

Synthesis and Reactivity Profile

Rationale for a Convergent Synthetic Strategy

Synthesizing a polysubstituted aromatic ring like this compound is most efficiently achieved by modifying a pre-existing, functionalized pyridine core. This approach avoids the often low yields and poor regioselectivity associated with de novo ring formation methods like the Hantzsch synthesis for such a specific substitution pattern.[6] A logical and field-proven strategy involves two key transformations on a commercially available precursor: chlorination of a hydroxyl group and subsequent esterification of a carboxylic acid.

Representative Synthetic Protocol

This protocol is a representative, literature-informed pathway for the synthesis of the target molecule, starting from 2-hydroxy-6-methylnicotinic acid.

Step 1: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

  • Reagent Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-hydroxy-6-methylnicotinic acid (1 equivalent).

  • Chlorination: Add phosphorus oxychloride (POCl₃, ~3-5 equivalents) to the flask.

    • Causality: POCl₃ is a standard and highly effective reagent for converting hydroxypyridines (which exist in equilibrium with their pyridone tautomers) into their corresponding chloro-derivatives. The reaction proceeds through a phosphate ester intermediate which is then displaced by chloride.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. This is a highly exothermic process. Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate. The product, 2-chloro-6-methylnicotinic acid, will often precipitate and can be collected by filtration.

Step 2: Fischer Esterification to this compound

  • Esterification Setup: Suspend the crude 2-chloro-6-methylnicotinic acid (1 equivalent) in methanol (a large excess, serving as both reagent and solvent).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equivalents) as a catalyst.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. This acid catalysis is essential to drive the equilibrium towards the ester product.[7]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-8 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude material by silica gel column chromatography to obtain the final product, this compound.

Key Reactivity: The SₙAr "Chemical Handle"

The most significant aspect of this molecule's reactivity is its utility as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the C2 position serves as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.) to build molecular complexity.

SNAr_Reaction reactant This compound C2-Cl intermediate Meisenheimer Complex | (Stabilized by Ring N) reactant->intermediate + Nu⁻ nucleophile Nu-H (e.g., R-NH₂, R-OH, R-SH) product Substituted Product C2-Nu intermediate->product - Cl⁻ hcl H-Cl

Caption: SₙAr reactivity at the C2 position.

Spectroscopic Elucidation: A Self-Validating System

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that leaves no ambiguity.

Spectro_Workflow cluster_0 Characterization Workflow start Synthesized Compound ms Mass Spectrometry (MS) Confirms Molecular Weight Isotopic pattern for Cl start->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups (C=O, C-Cl, C=N) start->ir nmr NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton start->nmr elucidation Structural Elucidation | {Combine all data | Unambiguous Confirmation} ms->elucidation ir->elucidation nmr->elucidation pure_compound Pure, Characterized Compound elucidation->pure_compound

Caption: Workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 10-15 mg of the sample for ¹H NMR (or 40-50 mg for ¹³C NMR).

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

  • Cap the tube and place it in the NMR spectrometer for analysis.[8]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Aromatic~8.1 - 8.3dH-4
Aromatic~7.2 - 7.4dH-5
Ester Methyl~3.9s-OCH₃
Ring Methyl~2.6sAr-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl~165C=O
Aromatic~160C6-CH₃
Aromatic~151C2-Cl
Aromatic~140C4
Aromatic~125C5
Aromatic~122C3-COOR
Ester Methyl~53-OCH₃
Ring Methyl~24Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure with the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.[8]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic
~2950Medium-WeakC-H StretchAliphatic (-CH₃)
~1730 Strong C=O Stretch Ester
~1600-1450MediumC=C / C=N StretchPyridine Ring
~1300-1100StrongC-O StretchEster
~800-700StrongC-Cl StretchAryl Chloride
Mass Spectrometry (MS)

MS confirms the molecular weight and can reveal structural information through fragmentation patterns.

Experimental Protocol: LC-MS Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at ~1 mg/mL.

  • Perform serial dilutions to a final concentration of ~1-10 µg/mL using the mobile phase as the diluent.

  • Inject the sample into the LC-MS system.[8]

Expected Mass Spectrum Data

  • Molecular Ion Peak ([M]⁺): A characteristic doublet will be observed due to the two stable isotopes of chlorine.

    • m/z 185: Corresponding to the molecule with ³⁵Cl.

    • m/z 187: Corresponding to the molecule with ³⁷Cl.

    • The relative intensity of these peaks will be approximately 3:1 , which is a definitive signature for a monochlorinated compound.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group ([M-31]⁺) or the entire carbomethoxy group ([M-59]⁺).

Conclusion and Outlook

This compound is a synthetically valuable and highly functionalized building block. Its molecular structure, characterized by an activated C2-chloro "handle" on an electron-deficient pyridine ring, makes it an ideal substrate for SₙAr reactions, enabling the rapid diversification of molecular scaffolds. The protocols and spectroscopic data outlined in this guide provide the necessary framework for its synthesis, characterization, and intelligent application in research. For scientists and professionals in drug development, a thorough understanding of such intermediates is fundamental to the design and execution of efficient synthetic campaigns aimed at discovering the next generation of therapeutics.

References

  • Title: Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A Simple, Modular Synthesis of Substituted Pyridines Source: ACS Publications URL: [Link]

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  • Title: (48) methyl-6-methyinicotinate Route of Synthesis Source: Parshwa Corporation URL: [Link]

  • Title: Methyl 6-chloro-2-methylnicotinate Source: Lead Sciences URL: [Link]

  • Title: Methyl 2-chloro-6-methylpyridine-3-carboxylate | C8H8ClNO2 | CID 13055804 Source: PubChem URL: [Link]

  • Title: Synthesis of 2-chloronicotinic acid derivatives Source: ResearchGate URL: [Link]

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  • Title: Methyl 6-Methylnicotinate Source: Moltus Research Laboratories URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]

  • Title: How the hyperconjugation interaction affects intrinsic reactivity in an SN2 reaction Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

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A Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for more complex pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount in its application. This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the theoretical basis for the expected chemical shifts, multiplicities, and integration values for each proton. This guide also presents a validated, step-by-step protocol for sample preparation and data acquisition, ensuring the collection of high-quality, reproducible spectral data.

Introduction: The Role of NMR in Characterizing Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the unambiguous characterization of molecular structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules.[1] For key intermediates like this compound (CAS 53277-47-7), ¹H NMR provides critical information about the electronic environment of every proton, confirming the regiochemistry of substituents and the overall integrity of the molecular framework.[2][3] A thorough understanding of its ¹H NMR spectrum is therefore essential for quality control, reaction monitoring, and ensuring the fidelity of subsequent synthetic steps.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, one must first analyze the molecule's structure to identify all chemically distinct sets of protons.[4]

Figure 1: Structure of this compound

Caption: Molecular structure with unique proton sets highlighted.

The molecule possesses four distinct sets of protons:

  • Aromatic Proton (H-4): Located on the pyridine ring between the ester and another proton.

  • Aromatic Proton (H-5): Situated on the pyridine ring between a proton and the ring methyl group.

  • Ester Methyl Protons (-OCH₃): The three protons of the methyl group of the ester.

  • Ring Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyridine ring.

Theoretical ¹H NMR Spectral Prediction and Interpretation

The chemical shift (δ), integration, and multiplicity of each proton signal are dictated by its local electronic and magnetic environment.[5]

Chemical Shift (δ) Analysis

The position of a signal on the x-axis (in ppm) is highly sensitive to the electron density around the proton.[3] Electronegative atoms and electron-withdrawing groups decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[5]

  • Aromatic Protons (H-4, H-5): Protons on a pyridine ring typically resonate between 7.0 and 9.0 ppm.[6] The nitrogen atom and the chloro and methoxycarbonyl substituents are all electron-withdrawing, which significantly deshields the ring protons.[7]

    • H-4: This proton is flanked by the electron-withdrawing methoxycarbonyl group and is para to the chloro group. It is expected to be significantly deshielded.

    • H-5: This proton is adjacent to the electron-donating methyl group, which provides some shielding compared to H-4. Therefore, H-5 is expected to appear upfield relative to H-4.

  • Ester Methyl Protons (-OCH₃): The protons of a methyl ester are deshielded by the adjacent oxygen atom and typically appear in the range of 3.5 - 4.0 ppm.[8]

  • Ring Methyl Protons (-CH₃): A methyl group attached to an aromatic ring is generally found around 2.3 - 2.6 ppm.

Integration Analysis

The area under each NMR signal is directly proportional to the number of protons generating that signal.[3] For this compound, the expected integration ratio is 1:1:3:3, corresponding to H-4, H-5, the ester methyl, and the ring methyl protons, respectively.

Spin-Spin Coupling (J) Analysis

Spin-spin coupling, or signal splitting, provides information about neighboring, non-equivalent protons.[3] The splitting pattern follows the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.[5]

  • H-4 and H-5: These two aromatic protons are adjacent to each other. Therefore, the signal for H-4 will be split into a doublet by H-5, and the signal for H-5 will be split into a doublet by H-4. The coupling constant (³J) for ortho-coupling in pyridine rings is typically in the range of 7-9 Hz.

  • Ester Methyl and Ring Methyl Protons: These protons have no adjacent, non-equivalent protons. Consequently, both signals are expected to appear as sharp singlets.

Data Summary

The predicted ¹H NMR spectral parameters are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J, Hz)
H-47.8 – 8.2Doublet (d)1H~8.0
H-57.1 – 7.4Doublet (d)1H~8.0
-OCH₃ (Ester)3.8 – 4.0Singlet (s)3HN/A
-CH₃ (Ring)2.5 – 2.7Singlet (s)3HN/A

Note: Predicted chemical shifts are estimates and can vary based on solvent and spectrometer frequency.[8]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible data.[1]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Rationale: This amount provides sufficient concentration for a strong signal-to-noise ratio in a standard NMR experiment without causing line broadening due to saturation.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.

    • Rationale: Filtration removes any particulate matter that could degrade spectral resolution.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[4]

Instrumentation and Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Rationale: A homogeneous magnetic field is essential for sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (from -2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

      • Rationale: A sufficient delay allows for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans (NS): 8-16 scans.

      • Rationale: Co-adding multiple scans improves the signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Calibrate the integral curves and measure the relative areas of all signals.

Visualization: Key Structural Relationships

The following diagram illustrates the key through-bond relationship (J-coupling) that defines the multiplicity of the aromatic signals.

Caption: Diagram showing the ortho-coupling between H-4 and H-5.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and readily interpretable. It displays four distinct signals: two doublets in the aromatic region and two singlets in the aliphatic region, with an integration ratio of 1:1:3:3. This characteristic spectral signature provides a reliable method for structural confirmation and purity assessment. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality data, ensuring the integrity of this crucial building block in their drug discovery and development pipelines.

References

  • Udemy. BASICS OF 1H-NMR SPECTROSCOPY AND INTERPRETATION. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Ghosh, A., et al. (2017). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 56(19), 11849–11859.
  • Abraham, R. J., & Sancassan, F. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(6), 564-574.
  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • PubChem. Methyl 2-Chloro-6-methylisonicotinate. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • PubChem. Methyl 2-chloro-6-methylpyridine-3-carboxylate. [Link]

  • PubChem. 2-Chloro-6-methylnicotinic acid. [Link]

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A Technical Guide to the ¹³C NMR Spectral Data of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. In the absence of directly published experimental data, this guide leverages established principles of NMR spectroscopy, substituent effects in pyridine systems, and data from analogous compounds to present a reliable prediction and detailed interpretation of the ¹³C NMR spectrum. This document outlines the theoretical basis for chemical shift assignments, offers a standardized experimental protocol for data acquisition, and serves as a practical resource for the structural elucidation and characterization of this and related compounds.

I. Introduction: The Role of ¹³C NMR in the Characterization of Substituted Pyridines

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework. For substituted pyridine derivatives like this compound, ¹³C NMR is indispensable for confirming the substitution pattern on the pyridine ring and the identity of the functional groups. The chemical shift of each carbon atom is highly sensitive to its electronic environment, which is influenced by the electronegativity of the nitrogen atom in the ring and the electronic effects (inductive and resonance) of the substituents.[1][2][3]

The pyridine ring carbons have characteristic chemical shift ranges, with carbons alpha to the nitrogen being the most deshielded (appearing at higher ppm values) due to the nitrogen's electron-withdrawing nature.[4] Substituents further modulate these chemical shifts. For instance, electron-withdrawing groups like the chloro and methoxycarbonyl groups in the target molecule will generally cause a downfield shift for the carbons they are attached to and those in their immediate vicinity, while electron-donating groups like the methyl group will cause an upfield shift. A thorough understanding of these substituent-induced chemical shifts (SCS) is crucial for accurate spectral interpretation.[2][3]

II. Predicted ¹³C NMR Spectrum of this compound

Based on the principles of additivity of substituent effects and analysis of spectral data for structurally related compounds, the predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shift Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2152 - 156Attached to the electronegative nitrogen and chlorine atoms, causing a significant downfield shift.
C3125 - 129Attached to the electron-withdrawing methoxycarbonyl group.
C4138 - 142Influenced by the substituents at positions 2, 3, and 6.
C5120 - 124Generally one of the more shielded carbons in the pyridine ring.
C6158 - 162Attached to the electronegative nitrogen and the methyl group. The nitrogen has a stronger deshielding effect.
C7 (-CH₃)22 - 26Typical chemical shift for a methyl group attached to an aromatic ring.
C8 (C=O)164 - 168Characteristic chemical shift for an ester carbonyl carbon.
C9 (-OCH₃)51 - 55Typical chemical shift for a methoxy carbon of an ester.

III. In-depth Analysis of Substituent Effects

The predicted chemical shifts are derived from the foundational principles of how substituents influence the electronic environment of the pyridine ring.

  • Nitrogen Atom: The primary determinant of the chemical shifts in the pyridine ring. Its electronegativity causes a general downfield shift of all ring carbons compared to benzene, with the effect being most pronounced at the α-carbons (C2 and C6).[5]

  • Chloro Group (at C2): As an electron-withdrawing group, it deshields the carbon it is attached to (C2). Its effect on other carbons is less pronounced but contributes to the overall electronic environment.

  • Methyl Group (at C6): This is an electron-donating group, which tends to shield the attached carbon (C6) and other ring carbons, particularly those in the ortho and para positions. However, in this case, the strong deshielding effect of the adjacent nitrogen on C6 is dominant.

  • Methoxycarbonyl Group (at C3): This is an electron-withdrawing group that deshields the attached carbon (C3).

The interplay of these electronic effects from multiple substituents leads to the predicted chemical shift values. For more precise predictions, computational methods can be employed, which use databases of known spectra and theoretical calculations to estimate chemical shifts.[6][7]

IV. Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

A. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation. The synthesis of related compounds like methyl 6-methylnicotinate often involves esterification of the corresponding carboxylic acid, and residual starting material or reagents could be present.[8][9]

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Concentration: Dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

B. NMR Spectrometer Setup and Data Acquisition
  • Spectrometer Frequency: Use a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion and resolution in the ¹³C spectrum.

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment is usually sufficient for initial characterization. This will result in a spectrum with a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay: A delay of 1-2 seconds is a good starting point.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-200 ppm).

C. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the residual solvent peak.

V. Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of the quaternary carbons and to confirm the connectivity of the molecule, advanced 2D NMR experiments are highly recommended.

  • HMQC/HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which can help in assigning the proton signals that can then be used in the HMQC/HSQC and HMBC spectra.[4]

The following diagram illustrates the workflow for comprehensive NMR analysis.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (High Purity Sample, Deuterated Solvent) B 1D ¹H NMR (Proton Environments & Couplings) A->B C 1D ¹³C NMR (Carbon Environments) A->C D 2D COSY (¹H-¹H Connectivity) B->D E 2D HSQC/HMQC (Direct ¹H-¹³C Connectivity) B->E F 2D HMBC (Long-Range ¹H-¹³C Connectivity) B->F C->E C->F G Full Structural Elucidation D->G E->G F->G

Caption: Workflow for the complete structural elucidation of this compound using NMR spectroscopy.

VI. Conclusion

While a publicly available experimental ¹³C NMR spectrum for this compound is not readily found, a reliable prediction of the spectrum can be made based on established principles of NMR spectroscopy and data from analogous compounds. This technical guide provides a framework for understanding the expected ¹³C NMR data, including predicted chemical shifts and the rationale behind their assignment. The detailed experimental protocol and the suggested use of advanced NMR techniques will aid researchers in acquiring and interpreting high-quality spectral data for this and related pyridine derivatives, ensuring accurate structural characterization which is paramount in the fields of chemical research and drug development.

References

  • E. Kleinpeter, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Modeling, ACS Publications. [Link]

  • F. Coletta, A. Gambaro, and G. Rigatti, "Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring," Spectroscopy Letters, 1976. [Link]

  • S. Thomas, I. Brühl, D. Heilmann, and E. Kleinpeter, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Computer Sciences, 1997. [Link]

  • Semantic Scholar, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]

  • MDPI, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." [Link]

  • PubChem, "Methyl 2-Chloro-6-methylisonicotinate." [Link]

  • ResearchGate, "13C NMR chemical shifts (δ, ppm) of pyridine in various solvents." [Link]

  • SciELO, "NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains." [Link]

  • PubChem, "Methyl 2-chloro-6-methylpyridine-3-carboxylate." [Link]

  • The Royal Society of Chemistry, "Electronic Supplementary Information." [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylnicotinate is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1][2] As a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, a thorough understanding of its analytical profile is crucial. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a detailed exploration of the predicted fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of direct experimental spectra in the public domain, this document synthesizes established principles of mass spectrometry and data from analogous structures to propose the most probable fragmentation pathways.

I. Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

A. The Molecular Ion

Upon electron impact, this compound is expected to lose an electron to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 185. Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z 187 will also be observed, with an intensity of approximately one-third of the M•+ peak, corresponding to the natural isotopic abundance of ³⁷Cl.[3] The aromatic nature of the pyridine ring should lend considerable stability to the molecular ion, making it readily observable.

B. Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to be driven by the presence of its three key functional groups: the chloro substituent, the methyl ester, and the methyl group on the pyridine ring.

  • Loss of the Methoxy Radical (•OCH₃) : A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[4][5][6] This would lead to the formation of a stable acylium ion at m/z 154.

  • Loss of the Chlorine Atom (•Cl) : The cleavage of the C-Cl bond is a principal fragmentation pathway for chloroaromatic compounds.[3] The loss of a chlorine radical (•Cl), with a mass of 35 Da, would result in a fragment ion at m/z 150.

  • Loss of the Methyl Radical (•CH₃) : Cleavage of the bond between the pyridine ring and the 6-methyl group would lead to the loss of a methyl radical (•CH₃), with a mass of 15 Da, producing an ion at m/z 170.

  • Pyridine Ring Cleavage : Substituted pyridines can undergo ring cleavage. A common fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN), with a mass of 27 Da.[7] This could occur from various fragment ions.

The interplay of these primary fragmentation events will give rise to a series of secondary fragments, providing a detailed structural fingerprint of the molecule.

C. Visualizing EI Fragmentation

Caption: Proposed EI Fragmentation of this compound.

D. Summary of Key EI Fragment Ions
m/z (Proposed) Proposed Ion Structure Formation Pathway
185/187[C₈H₈ClNO₂]•+Molecular Ion
170/172[C₇H₅ClNO₂]•+Loss of •CH₃
154/156[C₇H₅ClNO]+Loss of •OCH₃
150[C₈H₈NO₂]+Loss of •Cl
126/128[C₆H₅ClN]+Loss of •OCH₃ and CO
123[C₇H₅NO₂]+Loss of •Cl and HCN

II. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions.

A. The Protonated Molecule

In positive ion mode ESI, this compound is expected to be readily protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 186/188.

B. Proposed MS/MS Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will be directed by the charge site and the relative bond strengths within the molecule.

  • Loss of Methanol (CH₃OH) : A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH), with a mass of 32 Da.[8] This would lead to the formation of an acylium ion at m/z 154/156.

  • Loss of HCl : The loss of a neutral molecule of hydrogen chloride (HCl), with a mass of 36 Da, is another plausible fragmentation, resulting in an ion at m/z 150.

  • Loss of Carbon Monoxide (CO) : Following an initial fragmentation, such as the loss of methanol, the resulting acylium ion can further lose a molecule of carbon monoxide (CO), with a mass of 28 Da.

C. Visualizing ESI-MS/MS Fragmentation

Sources

Physical properties of Methyl 2-chloro-6-methylnicotinate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-chloro-6-methylnicotinate

Introduction

This compound, a substituted pyridine carboxylic acid ester, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motifs are common in pharmacologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The physical properties of such intermediates are of paramount importance, governing their purification, handling, storage, and reactivity. This guide provides a comprehensive overview of the key physical properties of this compound—specifically its melting and boiling points—and establishes standardized protocols for their experimental determination.

The Critical Role of Physicochemical Properties in Drug Development

In the pharmaceutical industry, the physical and chemical properties of a compound are foundational to its journey from a laboratory curiosity to a viable drug candidate.[1][2] Properties such as melting point and boiling point are not merely data points; they are critical indicators of a substance's identity, purity, and stability.

  • Purity Assessment: A sharp and defined melting point range is a hallmark of a pure crystalline solid. Impurities tend to depress and broaden the melting point range, providing a rapid and cost-effective method for preliminary purity assessment.[3]

  • Stability and Formulation: The melting point influences the stability of a solid-state drug. A high melting point often correlates with greater lattice energy and, consequently, better physical stability. This is a crucial consideration for formulation development, affecting everything from tablet manufacturing to shelf-life.[1]

  • Solubility and Bioavailability: Physicochemical properties are determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4][5] While not a direct measure of solubility, the melting point is related to the energy required to break the crystal lattice, a key step in the dissolution process.

Understanding these properties is essential for medicinal chemists to design and optimize compounds with favorable drug-like characteristics, ultimately reducing attrition rates in drug development.[6]

Reported Physical Properties of this compound

As of the latest review, specific experimentally determined melting and boiling points for this compound (CAS: 53277-47-7) are not consistently reported in publicly accessible, peer-reviewed literature. However, computational and supplier-provided data are available. It is crucial for researchers to perform their own experimental verification of these properties.

Table 1: Computed and Supplier-Reported Properties for this compound

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂Santa Cruz Biotechnology[7]
Molecular Weight185.61 g/mol PubChem, Santa Cruz Biotechnology[7][8]
Melting Point Not Available
Boiling Point Not Available

Note: The absence of experimentally verified data underscores the importance of the protocols detailed in the subsequent sections.

Experimental Determination of Melting Point

The determination of a melting point range is a fundamental technique in organic chemistry. The following protocol outlines the capillary method using a modern digital melting point apparatus.

Methodology: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.[9]

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[3][10]

  • Apparatus Setup and Measurement:

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10 °C/min) to approach the approximate melting point.[9] This initial rapid determination helps to save time.

    • Once the approximate melting point is known, allow the apparatus to cool. Prepare a new sample.

    • For an accurate measurement, set the apparatus to heat slowly, at a rate of approximately 1-2 °C per minute, once the temperature is within 10-15 °C of the approximate melting point.[9]

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow Figure 1: Melting Point Determination Workflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (1-2 mm) A->B C Insert Capillary into Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Cool Down & Prepare New Sample D->E F Slow Heating (1-2°C/min) Near M.P. E->F G Record T1 (First Liquid Drop) F->G H Record T2 (Completely Liquid) G->H I Report Melting Range (T1 - T2) H->I

Caption: Workflow for experimental melting point determination.

Experimental Determination of Boiling Point

For non-volatile liquids, the boiling point is another crucial physical constant. The following protocol describes the determination of the boiling point at atmospheric pressure using a Thiele tube or an oil bath.

Methodology: Boiling Point Determination
  • Apparatus Setup:

    • Place a small amount (a few milliliters) of this compound into a small test tube (fusion tube).[8][11]

    • Take a capillary tube and seal one end by heating it in a flame.[12][13]

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.[11]

    • Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil), making sure the liquid in the test tube is below the level of the heating liquid.[14]

  • Heating and Observation:

    • Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11][14] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

  • Data Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

    • It is also important to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

Workflow for Boiling Point Determination

BoilingPointWorkflow Figure 2: Boiling Point Determination Workflow A Place Liquid in Test Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer & Suspend in Heating Bath B->C D Heat Gently C->D E Observe Rapid, Continuous Bubbles D->E F Remove Heat Source E->F G Watch for Liquid Entering Capillary F->G H Record Temperature at Entry G->H I Record Barometric Pressure H->I

Caption: Workflow for experimental boiling point determination.

Conclusion

While computational data provides a useful starting point, the experimental determination of physical properties like melting and boiling points remains the gold standard in chemical and pharmaceutical research. For a compound like this compound, with its potential as a synthetic intermediate, establishing these fundamental characteristics is a prerequisite for any further development. The protocols outlined in this guide provide a robust framework for researchers to accurately determine these values, ensuring data integrity and facilitating the compound's progression in the research and development pipeline.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Available at: [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

  • Methyl 2-chloro-6-methylpyridine-3-carboxylate | C8H8ClNO2. PubChem. Available at: [Link]

  • experiment (1) determination of melting points. SlideShare. Available at: [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. Available at: [Link]

  • Determination of Melting Point. Clarion University. Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • Drug Physicochemical Properties Explained. whitsel.org. Available at: [Link]

  • How Drug Physical and Chemical Properties Impact Effectiveness. Raytor. Available at: [Link]

  • Determination of Boiling Point (B.P). weebly.com. Available at: [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. JoVE. Available at: [Link] melting-point-determination-of-solid-organic-compounds

  • Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2. PubChem. Available at: [Link]

  • methyl 2-chloronicotinate. ChemBK. Available at: [Link]

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An In-depth Technical Guide to the Solubility Profile of Methyl 2-chloro-6-methylnicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-chloro-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, predictive analysis of its behavior in various organic solvents, and detailed, field-proven experimental protocols for accurate and reproducible solubility determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate process development, formulation, and chemical synthesis.

Introduction to this compound and the Significance of its Solubility

This compound (CAS No. 53277-47-7) is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₂.[1][2] Its structure, featuring a chlorinated pyridine ring and a methyl ester group, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A well-defined solubility profile is essential for:

  • Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction rates and yields.

  • Purification and Crystallization: The differential solubility of the compound and its impurities in various solvents is the basis for effective purification through crystallization or chromatography.

  • Formulation Development: For compounds intended for further processing, understanding their solubility is crucial for developing stable and effective formulations.

  • Process Safety and Scalability: Knowledge of solubility is vital for designing safe and scalable manufacturing processes, preventing issues like precipitation in transfer lines, and ensuring consistent batch-to-batch quality.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which this compound dissolves in a particular organic solvent is governed by a combination of factors, primarily the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more rigorous analysis involves considering the following:

  • Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a significant role. Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes. This compound, with its ester and chloro-pyridine functionalities, possesses a moderate degree of polarity.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. While this compound does not have strong hydrogen bond donating capabilities, the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is described by the van't Hoff equation and is a critical parameter in crystallization processes.

  • Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions. A more stable crystal lattice will generally result in lower solubility.

Predicted Solubility Profile of this compound

Based on the molecular structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateThe ability of these solvents to act as hydrogen bond donors and their high polarity will likely lead to favorable interactions with the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents have high dielectric constants and can act as hydrogen bond acceptors, which should facilitate the dissolution of the solute.
Nonpolar Hexane, TolueneLowThe significant difference in polarity between the solute and these solvents will likely result in poor solubility.
Chlorinated Dichloromethane, ChloroformModerate to HighThe presence of the chlorine atom in the solute may lead to favorable dipole-dipole interactions with chlorinated solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThese solvents have lower polarity compared to polar aprotic solvents, which may limit their solvating power for this compound.

It is imperative to note that these are qualitative predictions. For accurate and reliable data, experimental determination is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[3] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 in vial equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sample Allow solid to settle equil->sample filter Withdraw supernatant and filter sample->filter dilute Dilute sample filter->dilute analyze Quantify using HPLC-UV dilute->analyze

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation: To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the equilibration time should be experimentally verified.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A reversed-phase C18 column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The UV detection wavelength should be set at the absorbance maximum of the compound.

Data Analysis and Reporting

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be reported in standard units, such as mg/mL or mol/L, and the temperature at which the measurement was performed must be specified. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

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An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 2-chloro-6-methylnicotinate is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern makes it a valuable intermediate in the synthesis of a range of pharmacologically active molecules. This guide provides a comprehensive overview of a practical and efficient synthesis pathway for this compound, intended for researchers, medicinal chemists, and process development scientists. The methodologies presented are grounded in established chemical principles and supported by literature-precedent, ensuring both reliability and scalability. We will delve into the strategic considerations behind each synthetic step, offering not just a protocol, but a deeper understanding of the reaction mechanisms and optimization parameters.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most direct and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from the readily accessible precursor, 2-hydroxy-6-methylnicotinic acid. This pathway is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations.

The core strategy encompasses:

  • Chlorination of the Hydroxypyridine Precursor: The initial step involves the conversion of the 2-hydroxy-6-methylnicotinic acid to its corresponding 2-chloro derivative, 2-chloro-6-methylnicotinic acid. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Esterification of the Nicotinic Acid: The subsequent step is the esterification of the carboxylic acid functionality of 2-chloro-6-methylnicotinic acid to afford the final product, this compound. This can be accomplished through various standard esterification protocols.

This guide will first detail the synthesis of the necessary precursor, 2-hydroxy-6-methylnicotinic acid, followed by a detailed exploration of the chlorination and esterification steps.

Part 1: Synthesis of the Precursor - 2-Hydroxy-6-methylnicotinic Acid

While 2-hydroxy-6-methylnicotinic acid is commercially available, understanding its synthesis provides valuable context and an alternative for situations requiring in-house preparation. A common method involves the cyclization and subsequent amination of DL-malic acid.[1]

Mechanistic Insight

The synthesis begins with the acid-catalyzed cyclization of DL-malic acid in the presence of concentrated sulfuric acid. This is followed by an ammonification reaction to introduce the nitrogen atom into the ring, ultimately forming the hydroxynicotinic acid derivative.

Experimental Protocol: Synthesis of 2-Hydroxy-6-methylnicotinic Acid[1]
  • Step 1: Cyclization of DL-Malic Acid

    • In a well-ventilated fume hood, carefully add DL-malic acid to concentrated sulfuric acid in a flask equipped with a stirrer and a gas outlet. A typical mass ratio is approximately 1.8:1 to 2:1 of DL-malic acid to concentrated sulfuric acid.

    • Heat the mixture gradually to around 110-130°C. The reaction will generate carbon dioxide, which should be safely vented.

    • Maintain this temperature for several hours (e.g., 10-16 hours) to ensure complete cyclization.

    • After cooling, the resulting cyclization liquid is used directly in the next step.

  • Step 2: Ammonification

    • The cyclized intermediate is then subjected to an ammonification reaction to yield 6-hydroxynicotinic acid. This is a crucial step for forming the pyridine ring.

    • Further reaction steps, including the introduction of the methyl group, would then be carried out to arrive at 2-hydroxy-6-methylnicotinic acid.

Part 2: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

The conversion of the 2-pyridone tautomer of 2-hydroxy-6-methylnicotinic acid to the 2-chloro derivative is a critical step. Phosphorus oxychloride is the reagent of choice for this transformation due to its high reactivity and efficacy in dehydrative chlorination of pyridones.

Causality in Reagent Selection

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the initial formation of a phosphate ester intermediate with the hydroxyl group of the pyridone. Subsequent nucleophilic attack by a chloride ion, generated from POCl₃, on the pyridine ring at the 2-position, followed by the elimination of a phosphate species, results in the formation of the 2-chloro-6-methylnicotinic acid. The driving force for this reaction is the formation of the stable P-O bond in the phosphate byproduct.

Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinic Acid[2]
  • Reagents and Equipment:

    • 2-Hydroxy-6-methylnicotinic acid

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Ice bath

    • Buchner funnel and filter paper

    • Aqueous ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask, combine 2-hydroxy-6-methylnicotinic acid (e.g., 3.6 g, 0.02 mol) with phosphorus oxychloride (e.g., 10 ml).

    • Heat the reaction mixture at 125°C for 2 hours under a reflux condenser. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After the reaction is complete, carefully pour the mixture onto crushed ice with stirring. This will quench the excess POCl₃ and precipitate the product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water.

    • Recrystallize the crude product from aqueous ethanol to obtain colorless fine needles of 2-chloro-6-methylnicotinic acid. A reported yield for this reaction is 72%.[2]

Part 3: Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid group of 2-chloro-6-methylnicotinic acid. Several methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired purity of the final product.

Method A: Fischer Esterification using Acid Catalysis

This is a classic and cost-effective method for esterification. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The use of excess methanol helps to drive the equilibrium towards the product side.

  • Reagents and Equipment:

    • 2-Chloro-6-methylnicotinic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid or gaseous hydrogen chloride

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Saturated aqueous sodium bicarbonate solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate or magnesium sulfate for drying

    • Rotary evaporator

  • Procedure (using Sulfuric Acid):

    • Dissolve 2-chloro-6-methylnicotinic acid in a generous amount of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours (the reaction can be monitored by TLC).

    • After completion, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Method B: Esterification using Diazomethane

Diazomethane offers a rapid and high-yielding method for the esterification of carboxylic acids. However, it is a toxic and explosive reagent and should only be handled by experienced chemists with appropriate safety precautions.

Diazomethane acts as a potent methylating agent. The reaction proceeds via the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which is an extremely reactive methylating agent. This cation then rapidly methylates the carboxylate anion.

  • Caution: Diazomethane is highly toxic and potentially explosive. This procedure should only be performed in a specialized fume hood with a blast shield.

  • Procedure:

    • Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., nitrosomethylurea) immediately before use.

    • In a separate flask, dissolve 2-chloro-6-methylnicotinic acid in diethyl ether.

    • Slowly add the ethereal solution of diazomethane to the solution of the carboxylic acid at 0°C with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.

    • Allow the reaction mixture to stand at room temperature overnight to ensure complete reaction and to allow excess diazomethane to dissipate.

    • Remove the solvent under reduced pressure to obtain the methyl ester, which can be used directly or purified further.

Data Summary

StepStarting MaterialReagentsKey ConditionsProductReported YieldReference
1 2-Hydroxy-6-methylnicotinic acidPhosphorus oxychloride (POCl₃)125°C, 2 hours2-Chloro-6-methylnicotinic acid72%[2]
2A 2-Chloro-6-methylnicotinic acidMethanol, Sulfuric AcidRefluxThis compoundGood to high[3][4]
2B 2-Chloro-6-methylnicotinic acidDiazomethane, Diethyl ether0°C to room temperatureThis compoundHigh[5]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Synthesis Route DL-Malic_Acid DL-Malic Acid 2-Hydroxy-6-methylnicotinic_Acid 2-Hydroxy-6-methylnicotinic Acid DL-Malic_Acid->2-Hydroxy-6-methylnicotinic_Acid H₂SO₄, then NH₃ 2-Hydroxy-6-methylnicotinic_Acid_main 2-Hydroxy-6-methylnicotinic Acid 2-Chloro-6-methylnicotinic_Acid 2-Chloro-6-methylnicotinic Acid 2-Hydroxy-6-methylnicotinic_Acid_main->2-Chloro-6-methylnicotinic_Acid POCl₃ Methyl_2-chloro-6-methylnicotinate This compound 2-Chloro-6-methylnicotinic_Acid->Methyl_2-chloro-6-methylnicotinate CH₃OH, H⁺ or CH₂N₂

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_chlorination Chlorination Step cluster_esterification Esterification Step (Acid-Catalyzed) start_chlorination Combine 2-hydroxy-6-methylnicotinic acid and POCl₃ heat_reflux Heat to 125°C for 2h start_chlorination->heat_reflux quench Pour onto ice heat_reflux->quench filter_wash Filter and wash with water quench->filter_wash recrystallize_chlorination Recrystallize from aqueous ethanol filter_wash->recrystallize_chlorination product_acid 2-Chloro-6-methylnicotinic Acid recrystallize_chlorination->product_acid start_esterification Dissolve 2-chloro-6-methylnicotinic acid in Methanol product_acid->start_esterification add_catalyst Add H₂SO₄ catalyst start_esterification->add_catalyst reflux_esterification Reflux for several hours add_catalyst->reflux_esterification concentrate Remove excess methanol reflux_esterification->concentrate neutralize_extract Neutralize with NaHCO₃ and extract concentrate->neutralize_extract dry_concentrate Dry and concentrate organic phase neutralize_extract->dry_concentrate final_product This compound dry_concentrate->final_product

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound presented herein represents a robust and adaptable methodology suitable for both laboratory-scale synthesis and potential scale-up. The two-step sequence from 2-hydroxy-6-methylnicotinic acid is efficient and relies on well-understood chemical transformations. By providing detailed experimental protocols and mechanistic insights, this guide aims to empower researchers to confidently synthesize this valuable building block for their drug discovery endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents like phosphorus oxychloride and diazomethane.

References

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.).
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  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents. (n.d.).
  • Nicotinic acid, 6-hydroxy- - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
  • Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • WO2015198486A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents. (n.d.).
  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents. (n.d.).
  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents. (n.d.).
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  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents. (n.d.).
  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents. (n.d.).

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Starting materials for Methyl 2-chloro-6-methylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-6-methylnicotinate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. We will delve into the primary, field-proven synthetic routes, offering a comparative analysis of methodologies. The core focus will be on the most prevalent and reliable strategy commencing from 2-hydroxy-6-methylnicotinic acid. This guide furnishes detailed, step-by-step experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data to inform process optimization. The content is tailored for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant value in organic synthesis. The presence of a chloro group at the 2-position, a methyl group at the 6-position, and a methyl ester at the 3-position provides three distinct points for further chemical modification, making it a versatile intermediate for the construction of complex molecular architectures.

The synthesis of this target molecule can be approached through several strategic disconnections. However, the most robust and widely reported methodology involves a two-step sequence starting from the readily accessible precursor, 2-hydroxy-6-methylnicotinic acid (which exists in its stable pyridone tautomer form, 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid).

The two critical transformations are:

  • Chlorination of the 2-pyridone ring system.

  • Esterification of the carboxylic acid moiety.

These steps can be performed in either order, leading to two primary pathways (Path A and Path B), which will be analyzed herein. This guide will focus principally on Path A, which involves chlorination followed by esterification, due to the availability of well-documented procedures.

Synthetic_Overview cluster_0 Path A: Chlorination First cluster_1 Path B: Esterification First A1 2-Hydroxy-6-methyl- nicotinic Acid A2 2-Chloro-6-methyl- nicotinic Acid A1->A2 Chlorination (POCl₃) A3 This compound (Target) A2->A3 Esterification (MeOH, H⁺) B1 2-Hydroxy-6-methyl- nicotinic Acid B2 Methyl 2-hydroxy-6-methylnicotinate B1->B2 Esterification (EDCI/DMAP or H⁺) B3 This compound (Target) B2->B3 Chlorination (POCl₃) Start Key Starting Material Start->A1 Start->B1

Caption: High-level overview of the two primary synthetic pathways.

Synthesis of Key Starting Material: 2-Hydroxy-6-methylnicotinic Acid

The foundation of this synthesis is the efficient preparation of 2-hydroxy-6-methylnicotinic acid. A reliable method is the hydrolysis of 3-cyano-6-methyl-2(1H)-pyridone. The pyridone itself is constructed via a classic condensation reaction. An established procedure is available from Organic Syntheses, which provides a high degree of reliability and reproducibility[1].

Protocol 2.1: Synthesis of 3-Cyano-6-methyl-2(1H)-pyridone[1]

This protocol involves the initial formation of sodium formylacetone, which is then condensed with cyanoacetamide.

  • Preparation of Sodium Formylacetone: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place sodium methoxide (46.5 g, 0.86 mol) and 1 L of dry ether.

  • Cool the flask in an ice bath. A mixture of acetone (46.4 g, 0.8 mol) and ethyl formate (59.2 g, 0.8 mol) is added dropwise over 1 hour with vigorous stirring.

  • Continue stirring for 15 minutes in the ice bath, followed by 1 hour at room temperature.

  • Remove the ether by distillation, finishing under reduced pressure to obtain the solid sodium formylacetone.

  • Condensation: To the solid residue, add a solution of cyanoacetamide (67 g, 0.8 mol) in 400 mL of water, followed by a piperidine acetate catalyst (prepared by neutralizing 8 mL of glacial acetic acid with piperidine in 20 mL of water).

  • Heat the mixture to reflux for 2 hours.

  • Add 200 mL of water and acidify the hot solution with glacial acetic acid. A voluminous yellow precipitate will form.

  • Cool the mixture in an ice bath for 2 hours. Collect the product by suction filtration, wash with three 100-mL portions of ice water, and dry. This yields 3-cyano-6-methyl-2(1H)-pyridone.

Protocol 2.2: Hydrolysis to 2-Hydroxy-6-methylnicotinic Acid

The nitrile group of the pyridone can be hydrolyzed to a carboxylic acid under standard acidic or basic conditions. A common method involves heating with a strong acid, such as concentrated sulfuric or hydrochloric acid.

  • Suspend 3-cyano-6-methyl-2(1H)-pyridone in a 6-12 M solution of hydrochloric acid or a 50-75% solution of sulfuric acid.

  • Heat the mixture to reflux for several hours (4-12 h), monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product, 2-hydroxy-6-methylnicotinic acid, will precipitate.

  • If precipitation is incomplete, carefully adjust the pH to approximately 3-4 with a base (e.g., concentrated NaOH or NH₄OH) to maximize recovery.

  • Collect the solid by filtration, wash with cold water, and dry to yield the desired starting material.

Primary Synthesis Pathway (Path A)

This pathway prioritizes the often harsh chlorination step before the more delicate esterification. This is generally preferred as the free carboxylic acid is robust, whereas the methyl ester could be at risk of hydrolysis during the aqueous workup of the chlorination reaction.

Step 1: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation, most commonly achieved with phosphorus oxychloride (POCl₃). The reaction proceeds by converting the pyridone's hydroxyl group into a good leaving group.

Causality: The lone pair on the pyridone oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate intermediate. The pyridine nitrogen can then be protonated or coordinate to another POCl₃ molecule, activating the ring for nucleophilic attack by a chloride ion at the C2 position, which displaces the phosphate group and restores aromaticity.

Chlorination_Mechanism Pyridone 2-Pyridone Tautomer POCl3 POCl₃ Pyridone->POCl3 Nucleophilic Attack Pyridone->POCl3 Intermediate Dichlorophosphate Intermediate POCl3->Intermediate Forms Intermediate POCl3->Intermediate Chloride Cl⁻ Intermediate->Chloride Nucleophilic Attack by Chloride Intermediate->Chloride Product 2-Chloropyridine Chloride->Product Displaces Phosphate Chloride->Product Fischer_Esterification cluster_mech Fischer Esterification Mechanism Start Carboxylic Acid (R-COOH) Protonation Protonated Carbonyl [R-C(OH)₂]⁺ Start->Protonation 1. H⁺ catalyst Attack Tetrahedral Intermediate Protonation->Attack 2. MeOH attack Transfer Proton Transfer Attack->Transfer 3. Proton shift Elimination Water Elimination Transfer->Elimination 4. -H₂O End Ester (R-COOR') Elimination->End 5. Deprotonation

Sources

An In-depth Technical Guide to Methyl 2-chloro-6-methylnicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylnicotinate, a substituted pyridine derivative, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, including a reactive chlorine atom and a methyl ester group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etoricoxib.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is fundamental for scientific research and development. This section details the IUPAC name, synonyms, and other key identifiers for this compound.

IdentifierValue
IUPAC Name methyl 2-chloro-6-methylpyridine-3-carboxylate[1][2]
CAS Number 53277-47-7[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Synonyms Methyl 2-chloro-6-methylpyridine-3-carboxylate, 2-Chloro-6-methylnicotinic acid methyl ester, 2-Chloro-3-(methoxycarbonyl)-6-methylpyridine[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is crucial for its handling, characterization, and use in synthesis.

Table of Physicochemical Properties:

PropertyValueSource
Appearance White to off-white solid[3]
Melting Point 58-62 °C[3]
Boiling Point 124-125 °C at 7 mmHg[3]
Solubility Soluble in common organic solvents like chloroform and ethanol; slightly soluble in water.[4]ChemBK

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl group on the pyridine ring (around δ 2.6 ppm), a singlet for the methyl ester group (around δ 3.9 ppm), and two doublets in the aromatic region for the two pyridine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule, including signals for the methyl carbons, the aromatic carbons, the ester carbonyl carbon, and the carbon attached to the chlorine atom.

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (in the 600-800 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 185 and an M+2 peak at m/z 187 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid, with methanol.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 2-Chloro-6-methylnicotinic acid Reaction Esterification Reactant1->Reaction Reactant2 Methanol (CH3OH) Reactant2->Reaction Reagent1 Acid Catalyst (e.g., H2SO4 or SOCl2) Reagent1->Reaction Product1 This compound Product2 Water (H2O) Reaction->Product1 Reaction->Product2 caption Synthesis of this compound via Fischer Esterification.

Caption: Synthesis of this compound via Fischer Esterification.

Detailed Experimental Protocol:

A detailed procedure for the synthesis of this compound is described in a patent, which involves the use of thionyl chloride to first form the acid chloride, followed by reaction with methanol.[5]

Step 1: Acyl Chloride Formation

  • In a suitable reaction flask, suspend 2-chloro-6-methylnicotinic acid (1.0 eq) in a dry, inert solvent such as benzene or toluene.

  • Add thionyl chloride (SOCl₂) (approximately 2.4 eq) to the suspension.

  • Heat the mixture to reflux and maintain for a period of 3 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove excess solvent and thionyl chloride, yielding the crude 2-chloro-6-methylnicotinoyl chloride.

Step 2: Esterification

  • In a separate flask, prepare a solution of methanol (approximately 4.3 eq) in a dry, inert solvent like benzene.

  • Cool the methanol solution to approximately 10°C.

  • Slowly add the crude acyl chloride solution from Step 1 to the cooled methanol solution.

  • After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a solution of sodium bicarbonate in water to neutralize the excess acid.

  • Separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (e.g., benzene) twice.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography to yield the final product with high purity (>98%).[5]

Chemical Reactivity and Transformations

The reactivity of this compound is primarily dictated by the presence of the chloro substituent on the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The ester group can also undergo typical ester transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a variety of nucleophiles.

G cluster_reactants Reactants cluster_products Products Reactant1 This compound Reaction SNAr Reaction Reactant1->Reaction Reactant2 Nucleophile (Nu-) Reactant2->Reaction Product1 Substituted Product Product2 Chloride Ion (Cl-) Reaction->Product1 Reaction->Product2 caption General Nucleophilic Aromatic Substitution on this compound.

Caption: General Nucleophilic Aromatic Substitution on this compound.

Common nucleophiles that can be employed include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.[6]

Palladium-Catalyzed Cross-Coupling Reactions

While less reactive than its bromo or iodo counterparts, the chloro group in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of carbon-carbon bonds, providing access to a wide range of biaryl and related structures. These reactions typically require the use of specialized ligands and reaction conditions to achieve good yields.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Synthesis: Precursor to Etoricoxib

One of the most significant applications of a related compound, methyl 6-methylnicotinate, is as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[7][8] A patented synthesis of a key intermediate for Etoricoxib involves the dechlorination of this compound.[5]

Reaction Scheme for Dechlorination:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant1 This compound Reaction Dechlorination Reactant1->Reaction Reagent1 Reducing Agent (e.g., Zn/HCOOH or H2/Pd-C) Reagent1->Reaction Product1 Methyl 6-methylnicotinate Reaction->Product1 caption Dechlorination of this compound to Methyl 6-methylnicotinate.

Caption: Dechlorination of this compound to Methyl 6-methylnicotinate.

The resulting Methyl 6-methylnicotinate is then further elaborated to construct the complex framework of Etoricoxib.[7][8]

Agrochemical Synthesis

Substituted nicotinic acid derivatives are widely used in the agrochemical industry as herbicides and insecticides. This compound serves as a versatile starting material for the synthesis of novel agrochemicals due to the ease of functionalization at the 2-position of the pyridine ring.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • Harmful if swallowed.[2]

  • Harmful in contact with skin.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • Harmful if inhaled.[2]

Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area.

  • Wash skin thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis, combined with the reactivity of the chloro substituent, makes it an important building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

  • ChemBK. (2024). 2-Chloro-6-methyl-3-pyridinecarboxylic acid methyl ester. Retrieved from [Link]

  • Tartaggia, S., et al. (2006). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Tetrahedron Letters, 47(46), 8149-8151.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of the reference substance used for synthesizing etoricoxib.
  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Scribd. (n.d.). 6. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • European Patent Office. (n.d.). PROCESS TO PRODUCE ETORICOXIB - EP 2649049 B1. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.7: Biological Substitution Reactions. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Methyl 6-Methylnicotinate. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl 2-chloroisonicotinate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for Methyl 2-chloro-6-methylnicotinate (CAS No. 53277-47-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from safety data sheets, chemical databases, and established laboratory practices. The following sections detail the compound's hazard profile, requisite personal protective equipment, appropriate engineering controls, and emergency procedures to ensure its safe and effective use in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound, a halogenated pyridine derivative, is a valuable intermediate in organic synthesis. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
IUPAC Name methyl 2-chloro-6-methylpyridine-3-carboxylate[1]
CAS Number 53277-47-7[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Appearance Light yellow powder/solid (based on related compounds)[3]
Storage Temperature Store at 4°C for optimal stability (recommendation for a related isomer)[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classifications, as compiled from various suppliers, highlight these risks.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Signal Word: Warning[1][5]

  • Pictograms:

    • Health Hazard

    • Irritant

Causality of Hazards: The presence of the chloro- group and the nicotinate ester functionality on the pyridine ring contributes to the compound's reactivity and irritant properties. Chlorinated aromatic compounds can be readily absorbed and may interfere with biological processes, leading to irritation and potential toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning certified laboratory chemical fume hood.[6] This is critical to control the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fumes.[5][6][7][8][9]

  • Safety Stations: A readily accessible and tested safety shower and eyewash station are required in the immediate work area.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

  • Eye and Face Protection: Wear chemical safety goggles with side-shields or a full-face shield to protect against splashes and airborne particles.[5][6]

  • Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended over latex.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat must be worn to prevent skin contact.[5][6] For larger quantities or procedures with a higher risk of splashing, consider impervious clothing.[5]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a suitable respirator (e.g., a NIOSH-approved respirator) should be used.[5]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Risk Assess Procedural Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Leads to Don_PPE Don Lab Coat, Goggles, & Gloves Inspect_PPE->Don_PPE If OK Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Chemical Work_in_Hood->Handle_Compound Doff_PPE Remove Gloves & Lab Coat Handle_Compound->Doff_PPE On Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Compound Store Compound Securely Wash_Hands->Store_Compound Spill_Response_Flowchart cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Protocol (Minor Spill) cluster_post_cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor/Safety Officer Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Assess->Alert If Major Don_PPE Don Appropriate PPE Assess->Don_PPE If Minor & Safe Contain Contain with Absorbent Material (e.g., sand, vermiculite) Don_PPE->Contain Collect Collect into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Sources

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Methyl 2-chloro-6-methylnicotinate

This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). As with any intermediate destined for human health applications, its purity is not a trivial metric but the very foundation upon which the safety and efficacy of the final drug product are built. The presence of impurities, whether they are residual starting materials, by-products, or degradants, can have profound implications, potentially altering the pharmacological or toxicological profile of the API.

This guide provides a comprehensive, multi-faceted approach to the purity analysis of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind the selection of analytical techniques and experimental parameters. The methodologies detailed herein are designed to create a robust, self-validating analytical system, ensuring that the data generated is not only accurate but also reliable and reproducible, in alignment with the principles of Good Manufacturing Practice (GMP).[1]

The Analytical Strategy: An Orthogonal Approach

A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal strategy, where multiple analytical methods based on different chemical and physical principles are employed. This ensures that a comprehensive profile of the substance is captured, minimizing the risk of co-eluting impurities or overlooking non-chromatographable species. Our strategy integrates chromatographic separations for quantitative assessment with spectroscopic methods for structural confirmation.

G cluster_0 Purity Analysis Workflow Sample Sample Receipt: This compound Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC Primary Analysis: Quantitative HPLC-UV (Assay & Impurities) Prep->HPLC Primary quantitative test GCMS Orthogonal Method: GC-MS (Volatiles & Identity) Prep->GCMS Confirmatory & volatile analysis NMR Structural Confirmation: ¹H & ¹³C NMR (Identity & Isomers) Prep->NMR Unambiguous identification Report Final Purity Report (Comprehensive Profile) HPLC->Report GCMS->Report NMR->Report

Caption: High-level workflow for the comprehensive purity analysis of the target compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the assay (purity) and profiling related substance impurities in pharmaceutical intermediates. A properly developed and validated stability-indicating HPLC method can separate the main component from its potential impurities and degradation products.[2]

Causality of Method Design
  • Column Chemistry: this compound is a moderately polar molecule containing both a pyridine ring and a methyl ester group. A reversed-phase (RP) column, such as a C18 (ODS), is the logical first choice. The hydrophobic C18 stationary phase provides effective retention and separation of such compounds from more polar or non-polar impurities.[3]

  • Mobile Phase Selection: An acidic mobile phase is chosen to ensure the pyridine nitrogen is protonated. This prevents peak tailing, a common issue with basic analytes on silica-based columns, by minimizing unwanted interactions with residual acidic silanol groups. A mixture of acetonitrile (MeCN) and water provides good solvating power and UV transparency. Phosphoric or formic acid is a common and effective pH modifier.[3]

  • Detection: The pyridine ring is a strong chromophore. UV detection is therefore highly suitable. A Diode Array Detector (DAD) is preferred as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and initial identification of unknown impurities.

Detailed Experimental Protocol: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Materials:

  • This compound reference standard and test sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄, analytical grade).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard RP column providing good resolution and efficiency.
Mobile Phase A 0.1% H₃PO₄ in WaterAcidified aqueous phase to ensure good peak shape for the basic pyridine moiety.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD, 270 nmWavelength at which the pyridine chromophore exhibits strong absorbance.
Injection Vol. 10 µLStandard volume to avoid column overload while ensuring good sensitivity.
Diluent 50:50 Acetonitrile:WaterEnsures sample is fully dissolved and compatible with the mobile phase.

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

  • Analysis: Inject the standard and sample solutions in duplicate. Calculate the purity by comparing the peak area of the main component in the sample to the standard. Impurities are quantified using percent area normalization or against a qualified standard.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly adept at identifying and quantifying volatile impurities, residual solvents, and confirming the identity of the main peak via its mass spectrum.[4] The direct coupling to a mass spectrometer provides unambiguous identification based on fragmentation patterns.

Detailed Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of the main component and identify any volatile or semi-volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

Materials:

  • This compound sample.

  • Dichloromethane (DCM) or Ethyl Acetate (GC grade).

Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm filmA non-polar column is a good starting point for general-purpose screening.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS detection.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates compounds based on their boiling points.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole analyzer.
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 400 amuCovers the molecular weight of the target compound and expected fragments/impurities.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like DCM.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Interpretation:

    • Confirm the retention time of the main peak against a reference standard if available.

    • Analyze the mass spectrum of the main peak. The molecular ion ([M]⁺) should be visible at m/z 185 and 187 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[5]

    • Identify any other peaks by comparing their mass spectra against a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR): Unambiguous Structural Verification

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[6] For purity analysis, ¹H NMR is particularly useful for identifying and quantifying structurally similar impurities that may be difficult to resolve chromatographically.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum provides a unique fingerprint of the molecule. Based on its structure (C₈H₈ClNO₂), we expect the following signals in a solvent like CDCl₃:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~8.2Doublet (d)1HPyridine Ring Proton (H-4)
~7.4Doublet (d)1HPyridine Ring Proton (H-5)
~3.9Singlet (s)3HEster Methyl (-OCH₃)
~2.6Singlet (s)3HPyridine Methyl (-CH₃)

Note: Actual chemical shifts may vary slightly. Public spectral databases can provide experimental data for comparison.[7][8]

Purity Assessment by NMR
  • Qualitative Purity: A clean ¹H NMR spectrum, where all observed peaks correspond to the target structure and integrations are correct, is a strong indicator of high purity. Any additional peaks represent impurities.

  • Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be performed. This involves adding a known amount of a certified internal standard to a precisely weighed sample. The purity of the target compound is calculated by comparing the integral of one of its signals to the integral of a signal from the standard.

Forced Degradation Studies: Ensuring Method Specificity

To truly validate the HPLC method as "stability-indicating," forced degradation studies are essential.[9][10] These studies intentionally stress the sample under various conditions to generate potential degradation products. The goal is to demonstrate that the method can separate these newly formed degradants from the main peak and from each other.[2]

G cluster_0 Forced Degradation Logic cluster_conditions Stress Conditions Main This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Main->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Main->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Main->Oxidation Thermal Thermal (e.g., 80°C, solid) Main->Thermal Photo Photolytic (ICH Q1B light exposure) Main->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity: - Peak Purity of Main Peak - Resolution of Degradants Analysis->Result

Caption: Relationship between stress conditions and the validation of method specificity.

Protocol for Forced Degradation
  • Prepare Stock Solution: Create a stock solution of the sample at approximately 1.0 mg/mL in the HPLC diluent.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.5 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute. The primary expected degradant here is 2-chloro-6-methylnicotinic acid.[11]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to final concentration.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours. Prepare a sample solution as normal.

  • Photolytic Degradation: Expose the solid powder to light conditions as specified in ICH Q1B guidelines. Prepare a sample solution as normal.

  • Analysis: Analyze all stressed samples by the validated HPLC method. The target degradation is typically 5-20%. The peak purity of the main component should be assessed to ensure no degradants are co-eluting.

Conclusion: Synthesizing the Data for a Final Purity Value

The purity of this compound cannot be defined by a single number from a single analysis. It is a comprehensive profile built from orthogonal data sets. The HPLC-UV analysis provides the primary quantitative value for assay and related substances. GC-MS confirms the identity and screens for volatile impurities. NMR provides unambiguous structural confirmation and detects isomeric impurities. Finally, forced degradation studies provide confidence that the primary HPLC method is truly stability-indicating. By integrating the results from each of these techniques, a scientist can confidently assign a purity value and profile that is robust, reliable, and fit for purpose in the demanding environment of drug development.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
  • ChemScene. (n.d.). Methyl 6-chloro-2-methylnicotinate.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review.
  • Nelson, M. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • ChemicalBook. (n.d.). METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum.
  • Patil, S., et al. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
  • PubChem. (n.d.). Methyl 2-chloronicotinate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MedCrave online. (2016). Forced Degradation Studies.
  • BenchChem. (2025). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Gow, A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC.
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  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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  • Veeprho. (n.d.). Methyl 2-chloroisonicotinate.
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  • ResearchGate. (2015). Evaluation on the analytical method - Niacin.
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  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate.
  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
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Sources

Commercial availability and suppliers of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of Methyl 2-chloro-6-methylnicotinate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 53277-47-7), a key heterocyclic building block. We will delve into its commercial landscape, supplier profiles, critical quality specifications, and its application in synthesis, providing a practical framework for procurement and laboratory use.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chlorine atom and an ester group on a methylated pyridine ring, makes it a versatile precursor for the construction of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of functional groups allows for a variety of chemical transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and development.

This molecule's utility is underscored by the broader importance of nicotinic acid derivatives in creating biologically active compounds, including nicotine analogs for crop protection and intermediates for pharmaceuticals targeting the central nervous system (CNS).[1][2][3] Understanding the commercial availability and supplier ecosystem for this compound is therefore a critical first step for any research program that relies on it.

Commercial Availability and Supplier Landscape

This compound is readily available from a wide range of chemical suppliers, catering to needs from small-scale research and development to larger, pre-commercial quantities. The supplier landscape can be categorized into three main tiers:

  • Global Research Chemical Distributors: Large companies like Sigma-Aldrich (Merck) and Thermo Fisher Scientific (Alfa Aesar) offer this compound in their catalogs. They are ideal for rapid procurement of small quantities (mg to g scale) for initial studies, providing extensive documentation and reliable logistics.

  • Specialized Building Block Suppliers: A significant number of suppliers specialize in providing diverse and unique chemical building blocks for drug discovery. Companies such as Apollo Scientific, Biosynth, BLDpharm, and ChemScene are excellent sources.[4][5][6] They often provide competitive pricing for mid-range quantities (g to kg scale) and may offer a wider range of related derivatives.

  • Manufacturers and Custom Synthesis Organizations (CSOs): For bulk quantities (multi-kg to metric tons) or non-standard purity requirements, direct engagement with manufacturers or CSOs is necessary. Platforms like ChemicalBook list numerous such suppliers, many based in Asia, who can accommodate large-scale and custom production needs.[7]

Table 1: Representative Supplier and Availability Overview
Supplier CategoryRepresentative CompaniesTypical ScalePurity LevelsTarget Audience
Global Distributors Sigma-Aldrich, Thermo Fishermg - 100g≥95% - ≥98%Academic Labs, Early R&D
Building Block Specialists Apollo Scientific, Crysdot LLC, Biosynth250mg - 1kg≥95%, ≥97%Medicinal Chemistry, CROs
Manufacturers / Bulk Suppliers Listed on ChemicalBook, CymitQuimica1kg - Metric TonsCustom / ≥98%Process Chemistry, Commercial Mfg.

Note: This table is illustrative. Researchers should always verify stock and specifications directly with suppliers.

Technical Specifications and Quality Control

Ensuring the quality of a starting material is paramount for reproducible and successful synthetic outcomes. When procuring this compound, the following technical specifications must be carefully considered.

Chemical and Physical Properties

A summary of the key physicochemical properties is provided below. These values are essential for reaction planning, safety assessments, and analytical method development.

PropertyValueSource(s)
CAS Number 53277-47-7[4][8]
Molecular Formula C₈H₈ClNO₂[4][8]
Molecular Weight 185.61 g/mol [4][8]
Appearance Flakes, Light yellow to white powder/solid[4][9]
Boiling Point 252.5 °C at 760 mmHg
Purity Typically ≥95%[4]
Purity and Analytical Verification

Suppliers typically offer purities ranging from ≥95% to ≥98%.[4][6][10] For most R&D applications, a purity of ≥97% is advisable.

Crucially, a lot-specific Certificate of Analysis (CoA) should always be requested from the supplier. The CoA provides definitive data on the purity of the specific batch being purchased, typically determined by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To provide a quantitative measure of purity.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazards: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] It is also harmful if swallowed.[12]

  • Handling: Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Some suppliers recommend storage under an inert atmosphere.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11]

Application in Synthetic Workflows

The primary role of this compound is as an electrophilic building block in substitution and coupling reactions. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution, and the entire scaffold can participate in various metal-catalyzed cross-coupling reactions.

Diagram 1: Role in Synthetic Elaboration

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B R-NH₂ or R-OH C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C Pd Catalyst F Substituted Nicotinate (Ether or Amine linkage) B->F G Biaryl or Heteroaryl-Amine Nicotinate Derivative C->G D Amine or Alcohol Nucleophile D->B E Boronic Acid / Ester or Amine E->C H Further Functional Group Interconversion (e.g., Hydrolysis) F->H G->H I Complex Target Molecule (e.g., API, Agrochemical) H->I

Caption: Synthetic utility of this compound.

This workflow illustrates how the starting material can be diversified through common synthetic transformations to generate a wide array of more complex derivatives, which can then be advanced toward final target molecules.

Procurement and Laboratory Workflow

A systematic approach to procurement and handling ensures both efficiency and safety.

Diagram 2: Procurement and QC Workflow

G cluster_procurement Procurement Phase cluster_lab Laboratory Phase start Identify Need: Chemical & Quantity search Search Suppliers (Databases, Catalogs) start->search quote Request Quotes & Certificates of Analysis (CoAs) search->quote select Select Supplier (Price, Purity, Lead Time) quote->select order Place Purchase Order select->order receive Receive & Log Shipment (Verify against PO) order->receive Shipment qc Internal QC Verification (Confirm identity/purity if needed) receive->qc store Store Appropriately (Cool, Dry, Ventilated) qc->store use Release for Experimental Use store->use

Caption: A structured workflow for chemical procurement and handling.

Experimental Protocol: Initial Handling and Stock Solution Preparation

This protocol outlines the essential steps for safely handling this compound upon receipt and preparing a standard stock solution.

Objective: To safely handle the solid compound and prepare a 0.1 M stock solution in a suitable organic solvent (e.g., Dichloromethane - DCM).

Materials:

  • This compound (as received)

  • Anhydrous Dichloromethane (DCM)

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Spatula, weighing paper

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation and Safety: Before opening the container, ensure you are working within a certified chemical fume hood. Don all required PPE.

  • Container Inspection: Visually inspect the supplier's container for any signs of damage or leakage.

  • Weighing: Tare a clean, dry piece of weighing paper on the analytical balance. Carefully weigh out the desired amount of the compound (e.g., 185.6 mg for a 10 mL 0.1 M solution). Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask using a powder funnel.

  • Solubilization: Add a portion of the anhydrous DCM (approx. half the final volume) to the flask. Gently swirl the flask to dissolve the solid completely. The compound appears as flakes or a solid, so ensure all particles are dissolved.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add more DCM until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Mixing: Cap the flask securely and invert it several times (10-15) to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a suitable, clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, preparation date, and your initials. Store the solution in a cool, dark place as per safety guidelines.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for professionals in drug discovery and chemical development. A diverse market of suppliers exists, from large distributors for research quantities to specialized manufacturers for bulk needs. The key to successful utilization lies in a diligent procurement process that emphasizes the verification of purity through a Certificate of Analysis and adherence to strict safety and handling protocols in the laboratory. By following the structured workflows and technical guidance presented here, researchers can confidently source and integrate this important intermediate into their synthetic programs.

References

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • S.N. Chemical Corporation. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved from [Link]

  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Lead Sciences. (n.d.). Methyl 6-chloro-2-methylnicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl Nicotinate in Hyderabad, Telangana. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade at Best Price. Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

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Methodological & Application

Methyl 2-chloro-6-methylnicotinate: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Substituted Pyridine Core

Methyl 2-chloro-6-methylnicotinate (CAS 53277-47-7) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its strategic placement of a reactive chlorine atom, an electron-withdrawing methyl ester, and a methyl group on the pyridine ring makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on key bond-forming reactions that are fundamental to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the ability to selectively functionalize it is paramount in drug discovery. This compound serves as an ideal starting material for introducing molecular diversity through a range of powerful cross-coupling and substitution reactions.

Synthesis of the Building Block: A Plausible Route

While various synthetic routes to substituted nicotinates exist, a common strategy involves the construction of the pyridine ring followed by functional group manipulations. A plausible and scalable synthesis of this compound can be envisioned starting from readily available precursors, culminating in the chlorination and esterification of a hydroxynicotinic acid intermediate. The final chlorination step is crucial for activating the 2-position of the pyridine ring for subsequent transformations.

Core Applications in Carbon-Carbon and Carbon-Nitrogen Bond Formation

The true value of this compound lies in its ability to participate in a variety of powerful, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The chlorine atom at the 2-position, activated by the ring nitrogen, serves as an excellent electrophilic handle for these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction provides a direct route to 2-aryl- and 2-heteroaryl-6-methylnicotinates, which are prevalent structures in many biologically active compounds.

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond of the pyridine, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction with a typically less reactive aryl chloride.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Cl Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Ar-Pd(II)L2-R Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration Aryl Halide Methyl 2-chloro- 6-methylnicotinate Aryl Halide->Oxidative Addition Complex Oxidative Addition Boronic Acid R-B(OH)2 Boronic Acid->Transmetalation Complex Base Base (e.g., K2CO3) Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-phenylnicotinate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0185.611.0185.6 mg
Phenylboronic acid1.2121.931.2146.3 mg
Tetrakis(triphenylphosphine)palladium(0)0.051155.560.0557.8 mg
Potassium Carbonate (K₂CO₃)2.0138.212.0276.4 mg
1,4-Dioxane---4.0 mL
Water---1.0 mL

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] This reaction is invaluable for accessing a wide range of N-aryl and N-heteroaryl amines from aryl halides. For this compound, this provides a direct entry to 2-amino-6-methylnicotinate derivatives.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination from this complex yields the desired amine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, especially with less reactive aryl chlorides.[5]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Cl Pd(0)L2->Oxidative Addition Complex Amine Coordination [Ar-Pd(II)L2(R2NH)]+Cl- Oxidative Addition Complex->Amine Coordination Palladium-Amido Complex Ar-Pd(II)L2(NR2) Amine Coordination->Palladium-Amido Complex Deprotonation Coupled Product Ar-NR2 Palladium-Amido Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration Aryl Halide Methyl 2-chloro- 6-methylnicotinate Aryl Halide->Oxidative Addition Complex Oxidative Addition Amine R2NH Amine->Amine Coordination Base Base (e.g., NaOt-Bu) Base->Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-(morpholin-4-yl)nicotinate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.[6]

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0185.611.0185.6 mg
Morpholine1.287.121.2104.5 mg (0.10 mL)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02915.720.0218.3 mg
(±)-BINAP0.06622.680.0637.4 mg
Sodium tert-butoxide (NaOt-Bu)1.496.101.4134.5 mg
Toluene (anhydrous)---5.0 mL

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.

  • Add this compound and anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction provides a powerful means to introduce alkynyl moieties onto the pyridine ring of this compound, which are valuable handles for further transformations such as click chemistry or cyclization reactions.

Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to afford the alkyne-coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_Complex1 Ar-Pd(II)L2-Cl Pd(0)L2->Pd_Complex1 Oxidative Addition Pd_Complex2 Ar-Pd(II)L2-C≡CR Pd_Complex1->Pd_Complex2 Coupled_Product Ar-C≡CR Pd_Complex2->Coupled_Product Reductive Elimination Aryl_Halide Ar-Cl Aryl_Halide->Pd_Complex1 Coupled_Product->Pd(0)L2 Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡CR Cu(I)X->Cu_Acetylide Cu_Acetylide->Pd_Complex2 Transmetalation Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base (e.g., Et3N) Base->Cu_Acetylide

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-(phenylethynyl)nicotinate

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0185.611.0185.6 mg
Phenylacetylene1.2102.131.2122.6 mg (0.13 mL)
Bis(triphenylphosphine)palladium(II) dichloride0.03701.900.0321.1 mg
Copper(I) iodide (CuI)0.05190.450.059.5 mg
Triethylamine (Et₃N)2.0101.192.0202.4 mg (0.28 mL)
Tetrahydrofuran (THF, anhydrous)---5.0 mL

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[8] The pyridine ring in this compound is activated towards nucleophilic attack at the 2-position by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride with a variety of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring. The rate of the reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.

SNAr_Mechanism Aryl_Halide Methyl 2-chloro- 6-methylnicotinate Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Aryl_Halide->Meisenheimer_Complex Addition (Rate-determining) Nucleophile Nu- Nucleophile->Meisenheimer_Complex Product Substituted Product Meisenheimer_Complex->Product Elimination Leaving_Group Cl- Meisenheimer_Complex->Leaving_Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of Methyl 2-methoxy-6-methylnicotinate

This protocol describes the substitution of the chloro group with a methoxy group using sodium methoxide.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0185.611.0185.6 mg
Sodium methoxide (25% in Methanol)1.554.021.50.33 mL
Methanol (anhydrous)---5.0 mL

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add the sodium methoxide solution dropwise at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction to room temperature and carefully neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Conclusion: A Gateway to Molecular Complexity

This compound is a powerful and versatile building block that provides chemists with a reliable platform for the synthesis of a wide range of substituted pyridine derivatives. Its ability to undergo a variety of robust and high-yielding transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions, makes it an invaluable tool in the pursuit of novel therapeutics and functional materials. The protocols outlined in this guide are intended to serve as a practical starting point for researchers to harness the full synthetic potential of this important intermediate.

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Application Notes & Protocols for Methyl 2-chloro-6-methylnicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. Methyl 2-chloro-6-methylnicotinate (CAS: 53277-47-7) has emerged as a particularly valuable and versatile building block for medicinal chemists.[1][2] Its utility lies in a well-defined and predictable reactivity profile, featuring two primary functional handles for molecular elaboration: a reactive chloro group at the 2-position, ideal for cross-coupling reactions, and a methyl ester at the 3-position, which can be readily converted into an amide or other functional groups.

This guide provides an in-depth exploration of the strategic application of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles and rationale. The protocols described herein are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a practical framework for leveraging this key intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors.[3][4]

Chemical Profile and Reactivity Analysis

Understanding the inherent chemical properties of this compound is fundamental to its effective use. The electron-withdrawing nature of the pyridine nitrogen atom, combined with the ester group, renders the ring electron-deficient. This electronic profile activates the C2-chloro group, making it an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and, more significantly, for palladium-catalyzed cross-coupling reactions.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
CAS Number 53277-47-7[1][2]
Appearance Solid[7]
Melting Point 42 - 44 °C
Boiling Point 204 °C
IUPAC Name methyl 2-chloro-6-methylpyridine-3-carboxylate[1]

The diagram below illustrates the key reactive centers of the molecule that are most frequently exploited in synthetic campaigns.

Caption: Key reactive sites on this compound.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position is primed for palladium-catalyzed reactions, which are the cornerstone of modern C-C and C-N bond formation in medicinal chemistry.[5] The ability to controllably introduce diverse aryl, heteroaryl, and amine substituents in high yield makes this the most powerful application of the title compound.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing new carbon frameworks.[8][9][10] This is particularly useful when building biaryl or aryl-heteroaryl structures commonly found in kinase inhibitors. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[9]

B. Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aryl amines is a critical transformation in drug synthesis. The Buchwald-Hartwig amination provides a general and high-yielding method to couple primary or secondary amines with the pyridine core at the C2 position.[11][12][13][14] This reaction is indispensable for introducing functionalities that can act as hydrogen bond donors or acceptors, or serve as vectors for improving solubility and pharmacokinetic properties. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][15]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling to append an aryl group to the pyridine ring.

Workflow Visualization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 eq).

    • Causality: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[9] Cesium carbonate is often more effective for less reactive chlorides but potassium carbonate is a good first choice.

  • Solvent Addition and Degassing: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Causality: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive and leading to reaction failure.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2–5 mol%).

    • Causality: The choice of catalyst and ligand is critical. Ligands like dppf stabilize the palladium center and facilitate the key steps of the catalytic cycle. For challenging couplings, more advanced Buchwald-type ligands may be necessary.[5]

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80–100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Table 2: Representative Reagents for Cross-Coupling Reactions

ComponentExample ReagentsRationale / Comments
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Choice depends on substrate reactivity. Pd(dppf)Cl₂ is a robust, general-purpose catalyst.
Ligand (if needed) XPhos, SPhos, RuPhos (for Buchwald-Hartwig)Bulky, electron-rich phosphine ligands accelerate reductive elimination and stabilize the catalyst.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuK₂CO₃ is common for Suzuki. Stronger, non-nucleophilic bases like NaOtBu are required for Buchwald-Hartwig amination.[12]
Solvent Dioxane/H₂O, Toluene, DMF, DMESolvent choice impacts reagent solubility and reaction temperature. Toluene is common for Buchwald-Hartwig.

Core Application II: Synthesis of Kinase Inhibitor Scaffolds

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors are a major class of modern therapeutics. The 2-amino-3-carboxamidopyridine scaffold, readily accessible from this compound, is a classic "hinge-binding" motif that mimics the adenine portion of ATP, allowing it to anchor inhibitors in the active site of many kinases.[16][17]

The following multi-step protocol outlines a common strategy to build a kinase inhibitor core structure.

Synthetic Pathway Visualization

G start Methyl 2-chloro- 6-methylnicotinate step1_reagent + R¹-NH₂ (Buchwald-Hartwig) start->step1_reagent intermediate1 Intermediate A (2-Amino Ester) step1_reagent->intermediate1 step2_reagent 1. LiOH or NaOH (Saponification) 2. H⁺ workup intermediate1->step2_reagent intermediate2 Intermediate B (2-Amino Acid) step2_reagent->intermediate2 step3_reagent + R²-NH₂ (Amide Coupling, e.g., HATU) intermediate2->step3_reagent product Final Product (Kinase Inhibitor Scaffold) step3_reagent->product

Caption: Multi-step synthesis of a kinase inhibitor scaffold.
Protocol 2: Multi-Step Synthesis of a 2-Amino-3-carboxamidopyridine

Part A: Buchwald-Hartwig Amination

  • Follow the principles of Protocol 1, but substitute the boronic acid with the desired primary or secondary amine (R¹-NH₂, 1.1–1.2 eq).

  • Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • A suitable catalyst system is Pd₂(dba)₃ with a specialized ligand like XPhos or BrettPhos. The reaction is typically run in an anhydrous, aprotic solvent like toluene or DME.

  • After successful reaction and work-up, purify the resulting 2-amino ester intermediate (Intermediate A) via column chromatography.

Part B: Saponification of the Methyl Ester

  • Dissolve the 2-amino ester intermediate (Intermediate A, 1.0 eq) in a suitable solvent mixture such as THF/Methanol/Water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0–5.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully consumed (monitor by LC-MS).

  • Cool the mixture in an ice bath and carefully acidify to a pH of ~4-5 with aqueous HCl (e.g., 1 M).

    • Causality: The ester is hydrolyzed to a carboxylate salt under basic conditions. Acidification is required to protonate the carboxylate, yielding the free carboxylic acid (Intermediate B) and making it extractable into an organic solvent.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 2-amino carboxylic acid, which is often used in the next step without further purification.

Part C: Amide Bond Formation

  • To a solution of the crude 2-amino carboxylic acid (Intermediate B, 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (R²-NH₂, 1.1 eq), a peptide coupling agent (e.g., HATU, HOBt/EDC, 1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).[3]

    • Causality: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond. DIPEA acts as a proton scavenger to neutralize the acids formed during the reaction.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous work-up by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC to yield the target kinase inhibitor scaffold.

Safety and Handling

This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][18]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined reactivity at the C2-chloro and C3-ester positions allows for the predictable and efficient construction of C-C and C-N bonds, which are fundamental to the assembly of complex drug candidates. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide a robust platform for introducing molecular diversity. As demonstrated, these reactions are key steps in the synthesis of prevalent scaffolds like the 2-amino-3-carboxamidopyridines, which are integral to the design of targeted therapeutics such as kinase inhibitors. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block to accelerate drug discovery programs.

References

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Suzuki-Miyaura cross-coupling reactions with Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 2-chloro-6-methylnicotinate

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the synthesis of 2-aryl-6-methylnicotinate derivatives from this compound. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the reaction mechanism, offers field-proven insights into optimizing reaction conditions, and presents a detailed, step-by-step protocol. The application of this methodology is critical for the generation of valuable molecular scaffolds in drug discovery and materials science.

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Developed in the late 1970s, this palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the pharmaceutical and fine chemical industries.[3][4] Its advantages include mild reaction conditions, the low toxicity of boron-containing reagents, and its compatibility with aqueous media.[1]

The substrate, this compound, is a particularly valuable building block. The resulting 2-aryl-6-methylnicotinate core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of the methyl group—the "magic methyl"—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[5][6] This guide provides the necessary framework to successfully employ this challenging yet rewarding substrate in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl chloride (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3] This step forms a square-planar Pd(II) intermediate.

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the organoboron species (typically a boronic acid) by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10] This boronate then displaces the halide on the Pd(II) complex.

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple and are expelled as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'B(OH)₃]⁻ - X⁻ PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' Product Methyl 2-aryl-6-methylnicotinate (Ar-Ar') ArX This compound (Ar-X) Boronic Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) caption Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow Setup 1. Reagent Loading (Flask under N₂/Ar) - Aryl Chloride - Boronic Acid - Base Catalyst 2. Catalyst Addition - Pd Source - Ligand Setup->Catalyst Solvent 3. Solvent Addition (Anhydrous, Degassed) Catalyst->Solvent Reaction 4. Heating & Stirring (80-110 °C, 4-24h) Solvent->Reaction Monitoring 5. Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Aqueous Workup - Dilution (EtOAc) - Filtration (Celite) - Extraction Monitoring->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product: Methyl 2-aryl-6-methylnicotinate Purify->Product caption Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Sources

Application Notes & Protocol: Buchwald-Hartwig Amination of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, agrochemicals, and materials science.[1] Specifically, nicotinic acid derivatives serve as crucial building blocks in drug development.[2] The Buchwald-Hartwig amination has emerged as a transformative carbon-nitrogen bond-forming reaction, offering a powerful and versatile method for the synthesis of aryl and heteroaryl amines.[3] This reaction's value lies in its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution (SNAr) which may require harsh conditions.[1][4]

This guide provides an in-depth analysis and a detailed protocol for the Buchwald-Hartwig amination of methyl 2-chloro-6-methylnicotinate, a challenging electron-deficient heterocyclic substrate. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals aiming to leverage this powerful cross-coupling reaction.

Mechanism and Key Considerations for Heterocyclic Substrates

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Catalytic Cycle cluster_substrate Substrates Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNRR' RedElim Reductive Elimination AmineCoord->RedElim Base (-BH•X) Product Ar-NRR' RedElim->Product CatalystRegen RedElim->CatalystRegen CatalystRegen->Pd(0)L Ar-X This compound HNRR' Amine Experimental_Workflow start Start prep Reagent Preparation (Weigh solids in glovebox or under inert gas flow) start->prep setup Reaction Setup (Assemble glassware, add solids, and cap with septum) prep->setup inert Inert Atmosphere (Purge and backfill vessel with N₂ or Ar for 5-10 min) setup->inert addition Reagent Addition (Add degassed solvent, then liquid amine via syringe) inert->addition reaction Reaction (Heat to 80-110 °C with stirring) addition->reaction monitor Monitoring (Track progress by TLC, GC-MS, or LC-MS) reaction->monitor workup Workup (Cool, dilute with EtOAc, wash with water/brine) monitor->workup Upon Completion purify Purification (Dry organic layer, concentrate, and purify by column chromatography) workup->purify end Final Product purify->end

Caption: General workflow for the Buchwald-Hartwig amination. [5]

Materials and Equipment
  • This compound

  • Amine (e.g., Morpholine)

  • Palladium Precursor (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., RuPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Septa, needles, and syringes

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • TLC plates, GC-MS or LC-MS for reaction monitoring

Reagent Preparation and Quantities
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound185.611.01.0186 mg
Morpholine87.121.21.2105 mg (104 µL)
Pd₂(dba)₃915.720.02 (2 mol % Pd)0.0118.3 mg
RuPhos476.610.04 (4 mol %)0.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---5.0 mL (~0.2 M)
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (186 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). This is best performed in a glovebox. 2. Establish Inert Atmosphere: Seal the tube with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with nitrogen or argon three times. 3. Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5.0 mL) via syringe. Then, add the amine (morpholine, 104 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The high density of the inorganic base can cause it to settle, so effective agitation is crucial. [6]5. Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting and Optimization

If the reaction fails or provides a low yield, consider the following troubleshooting steps. [7][8]

Issue Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst Ensure rigorous exclusion of air and moisture. Use fresh, high-purity reagents and anhydrous, degassed solvents.
2. Insufficiently Active Ligand Screen a more electron-rich and bulky ligand (e.g., BrettPhos). Increase ligand loading to 5-10 mol%.
3. Low Reaction Temperature Increase the temperature in 10 °C increments, up to the boiling point of the solvent. [6]
Side Product Formation 1. Ester Hydrolysis Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). This may require a higher reaction temperature or a more active catalyst system. [9]
2. Hydrodehalogenation (Ar-Cl → Ar-H) This can occur as a side reaction. Optimizing the catalyst, ligand, and base stoichiometry can help minimize this pathway.
3. Biaryl Formation This byproduct can sometimes be observed. A thorough screening of reaction conditions may be necessary to suppress it. [10]
Poor Reproducibility 1. Inconsistent Reagent Quality Use reagents from a reliable source. The particle size and purity of the inorganic base can significantly impact the reaction rate. [6]

| | 2. Inefficient Stirring | Ensure the reaction mixture is vigorously stirred to maintain a good suspension of the base. [6]|

References

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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-chloro-6-methylnicotinate

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position of the electron-deficient pyridine ring, coupled with the methyl and ester functionalities, provides multiple handles for synthetic diversification. Palladium-catalyzed cross-coupling reactions are paramount in unlocking the synthetic potential of this substrate, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct complex molecular architectures.[1]

However, the inherent electronic properties of 2-chloropyridines present unique challenges. The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group can deactivate the C-Cl bond towards oxidative addition, often the rate-limiting step in the catalytic cycle. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and leading to catalyst inhibition or deactivation.[2]

This guide provides a detailed exploration of several key palladium-catalyzed reactions involving this compound, offering field-proven insights and robust protocols adapted from established methodologies for challenging 2-chloropyridine substrates. The focus is on explaining the causality behind experimental choices to empower researchers to troubleshoot and optimize these critical transformations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[3] For a substrate like this compound, the judicious selection of the catalyst system is critical to overcome the low reactivity of the C-Cl bond.[4]

Causality Behind Experimental Choices
  • Catalyst System: The oxidative addition of the C-Cl bond to a Pd(0) species is energetically demanding.[5] To facilitate this, highly active catalyst systems are required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating character of these ligands increases the electron density on the palladium center, further promoting its insertion into the C-Cl bond.[2][6]

  • Base: A crucial role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7] For challenging couplings with chloropyridines, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃). Their use can lead to higher yields and faster reaction times.[5]

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed. This helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.[5] The use of degassed solvents is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex oxidative_addition Oxidative Addition pd_aryl_complex Ar-Pd(II)(Ar')L₂ pd_complex->pd_aryl_complex transmetalation Transmetalation pd_aryl_complex->pd0 reductive_elimination Reductive Elimination substrate Ar-Cl (this compound) boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄) product Ar-Ar' (Coupled Product)

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from methodologies for similar 2-chloropyridines and should be optimized for specific boronic acids.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and XPhos and add them to the Schlenk flask.

  • Add degassed toluene and degassed water to the flask (a typical ratio is 4:1 toluene to water, to make a 0.1 M solution with respect to the starting material).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Component Typical Conditions Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Precursor to the active Pd(0) catalyst.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand to facilitate oxidative addition.[2]
Base K₃PO₄ (3 equiv)Strong base to promote transmetalation.[5]
Solvent Toluene/H₂O (4:1)Biphasic system to dissolve organic and inorganic reagents.
Temperature 100-110 °CElevated temperature is often required for C-Cl bond activation.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[8][9] Similar to the Suzuki coupling, the amination of this compound requires a highly active catalyst system to overcome the inertness of the C-Cl bond.[10]

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is paramount. Sterically hindered biarylphosphine ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or BrettPhos (2-(dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are often employed. These ligands, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like a G3 or G4 palladacycle, facilitate the challenging oxidative addition and subsequent reductive elimination steps.[10][11]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for these transformations.[10] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher temperatures or more active catalyst systems.[10]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[12] It is critical to ensure the reaction is performed under strictly inert and anhydrous conditions, as oxygen and water can deactivate the catalyst.[10]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(Cl)L pd0->pd_complex oxidative_addition Oxidative Addition pd_amido_complex Ar-Pd(II)(NR'R'')L pd_complex->pd_amido_complex amine_coordination Amine Coordination & Deprotonation pd_amido_complex->pd0 reductive_elimination Reductive Elimination substrate Ar-Cl (this compound) amine HNR'R'' base Base (e.g., NaOtBu) product Ar-NR'R'' (Coupled Product)

Caption: The Buchwald-Hartwig amination cycle for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure and should be optimized for specific amines.[1][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • RuPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a flame-dried Schlenk flask or reaction vial.

  • Add this compound and the amine to the flask.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Component Typical Conditions Rationale
Palladium Source Pd₂(dba)₃ (2.5 mol%)Common Pd(0) precursor.[10]
Ligand RuPhos (5 mol%)Bulky, electron-rich ligand for C-Cl bond activation.[10]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base for amine deprotonation.[10]
Solvent TolueneAnhydrous, non-polar solvent.
Temperature 100-110 °CTo overcome the activation barrier for oxidative addition.

III. Other Key Palladium-Catalyzed Transformations

Beyond Suzuki and Buchwald-Hartwig couplings, other palladium-catalyzed reactions can be effectively applied to this compound.

Heck Reaction

The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene.[4] This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or can be run ligand-free under certain conditions, and a base (e.g., triethylamine or potassium carbonate).[13][14]

Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond by coupling the chloropyridine with a terminal alkyne. It traditionally uses a dual catalyst system of palladium and copper(I) iodide, along with an amine base like triethylamine or diisopropylamine.[15][16]

Carbonylative Couplings

In carbonylative couplings, carbon monoxide is inserted into the carbon-chlorine bond, followed by reaction with a nucleophile (e.g., an alcohol or amine) to form esters or amides, respectively. These reactions expand the synthetic utility of the starting material, allowing for the introduction of a carbonyl moiety.

Conclusion and Future Outlook

This compound is a valuable substrate for creating diverse molecular libraries through palladium-catalyzed cross-coupling reactions. While its reactivity is lower than the corresponding bromo or iodo derivatives, the use of modern, highly active catalyst systems comprising bulky, electron-rich phosphine ligands and strong bases enables efficient transformations. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to leverage this important building block in their synthetic endeavors. As catalyst technology continues to evolve, even more efficient and milder conditions for the functionalization of challenging chloropyridines are anticipated.

References

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  • ResearchGate. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-6-methylnicotinate is a pivotal pyridine-based building block in modern medicinal chemistry. Its unique electronic and structural features, particularly the reactive chlorine atom at the 2-position, render it an exceptionally versatile substrate for constructing complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group activates the C2-position for a variety of transformations. This guide provides an in-depth exploration of key synthetic strategies for converting this starting material into valuable pharmaceutical intermediates. We will dissect the causality behind core reaction classes, including Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr), and provide detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs. This compound (CAS 53277-47-7) serves as a high-value starting material due to the strategic placement of its functional groups.[1][2] The chlorine atom at the 2-position is readily displaced or engaged in catalytic cycles, making it the primary handle for synthetic diversification. This reactivity is the cornerstone of its utility in forming critical C-C and C-N bonds, which are fundamental to the assembly of drug candidates.[3][4] Prominent examples of drug classes accessible from this intermediate include analogues of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[5][6][7]

This guide will focus on the principal reaction pathways that unlock the synthetic potential of this intermediate.

G Start This compound CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura (C-C Bonds) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bonds) CrossCoupling->Buchwald Sonogashira Sonogashira (C-C ≡ Bonds) CrossCoupling->Sonogashira Amine Amines SNAr->Amine Phenol Phenols/Alcohols SNAr->Phenol Thiol Thiols SNAr->Thiol Intermediates Diverse Pharmaceutical Intermediates Suzuki->Intermediates Buchwald->Intermediates Sonogashira->Intermediates Amine->Intermediates Phenol->Intermediates Thiol->Intermediates G cluster_0 Suzuki-Miyaura Coupling Workflow Setup 1. Assemble Reactants (Ar-Cl, Boronic Acid, Base, Solvent) Inert 2. Degas Mixture (e.g., Argon sparging) Setup->Inert Catalyst 3. Add Pd Catalyst & Ligand Inert->Catalyst Heat 4. Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Purify Product (e.g., Column Chromatography) Workup->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1, or toluene). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Arylboronic Acid PartnerBaseCatalystTemp (°C)Typical Yield (%)
4-(methylsulfonyl)phenylboronic acidK₂CO₃Pd(PPh₃)₄10085-95
3-methoxyphenylboronic acidCs₂CO₃Pd(dppf)Cl₂9080-92
Thiophene-2-boronic acidK₃PO₄Pd(OAc)₂ / SPhos10075-88
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. [3][8][9]This reaction couples the aryl chloride with a primary or secondary amine and is instrumental in synthesizing intermediates for drugs like Nevirapine. [6][10] Causality & Mechanistic Insight: The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile. [3]A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine or the intermediate Pd-amine complex to facilitate the final reductive elimination step. [4]The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote efficient catalysis, especially with less reactive aryl chlorides. [4] Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried vial or flask under an argon atmosphere, combine this compound (1.0 eq.), the palladium precatalyst (1-3 mol%), the appropriate phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

  • Reagent Addition: Add the solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.3 eq.).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Amine PartnerBaseCatalyst SystemTemp (°C)Typical Yield (%)
CyclopropylamineNaOt-BuPd₂(dba)₃ / XPhos10080-90
MorpholineK₃PO₄Pd(OAc)₂ / RuPhos11085-95
AnilineLHMDSPd(OAc)₂ / BrettPhos9070-85
Table 2: Representative conditions for Buchwald-Hartwig amination.
Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling introduces an alkyne moiety by reacting the aryl chloride with a terminal alkyne. [11][12]This reaction is valuable as the resulting alkyne can be further elaborated into various functional groups. The process typically requires a dual-catalyst system of palladium and a copper(I) salt. [12][13] Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%) under an argon atmosphere.

  • Reagent Addition: Add a solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2-1.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Workup & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, classical SNAr remains a highly effective and often more economical strategy for functionalizing this scaffold. [14]The pyridine ring is inherently electron-deficient, and this effect is amplified by the ester group, making the C2-position (ortho to the nitrogen) highly electrophilic and susceptible to attack by nucleophiles. [15][16] Causality & Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. [14][16]1. Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [14]The negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. 2. Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. [15][17]

G cluster_0 SNAr Reaction Workflow Reactants 1. Combine Ar-Cl, Nucleophile, & Base in Polar Aprotic Solvent Heat 2. Heat Reaction Mixture (Temperature varies by nucleophile) Reactants->Heat Monitor 3. Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Quench 4. Quench Reaction (e.g., add water/ice) Monitor->Quench Isolate 5. Isolate Product (Filtration or Extraction) Quench->Isolate Dry 6. Dry Product Isolate->Dry

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol: General Procedure for SNAr with Phenols

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or Cyrene) in a sealed tube, add the desired phenol (1.1 eq.). [15]2. Base Addition: Add a suitable base, such as triethylamine (2.0 eq.) or K₂CO₃ (1.5 eq.). [15]3. Reaction: Seal the tube and heat the reaction mixture with stirring to the required temperature (e.g., 80-140 °C).

  • Workup: After completion, cool the reaction to room temperature. Add ice-water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford the desired ether intermediate. [15]

    Nucleophile Base Solvent Temp (°C) Typical Yield (%)
    Phenol Et₃N Cyrene 120 >90 [15]
    4-Mercaptophenol K₂CO₃ DMF 80 >95
    Cyclopropylamine K₂CO₃ DMSO 140 75-85
    Table 3: Representative conditions for SNAr reactions.

Conclusion

This compound is a robust and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The strategic choice between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution allows chemists to tailor their approach based on the desired bond construction (C-C, C-N), cost considerations, and functional group tolerance. The protocols and data presented herein provide a validated foundation for researchers to confidently employ this valuable building block in the development of next-generation therapeutics.

References

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Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-6-methylnicotinate (MCMN) is a pivotal heterocyclic building block in the synthesis of a diverse range of modern agrochemicals. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position, a methyl group at the 6-position, and a methyl ester at the 3-position of the pyridine ring, offers multiple sites for chemical modification. This versatility makes it an invaluable starting material for the development of high-value active ingredients, particularly in the realm of insecticides and herbicides. This document provides an in-depth exploration of the application of MCMN in agrochemical synthesis, detailing the underlying chemical principles, step-by-step protocols for key transformations, and the mode of action of the resulting products.

Introduction: The Strategic Importance of this compound

The pyridine core is a prevalent scaffold in numerous biologically active compounds. Within this class, this compound (CAS No. 53277-47-7) has emerged as a strategic intermediate for agrochemical research and development.[1][2] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a direct route to introduce a wide array of functional groups. This reactivity is central to its utility in constructing complex agrochemical molecules. Furthermore, the methyl and ester groups can be further modified, although the C-Cl bond is the most frequently exploited reaction site. This document will focus on the synthetic pathways leading to key classes of agrochemicals derived from this versatile intermediate.

Core Agrochemical Applications and Synthetic Strategies

The primary application of this compound and its close structural analogs lies in the synthesis of insecticides, with notable contributions to the development of herbicides as well.

Synthesis of Neonicotinoid Insecticide Precursors

Neonicotinoids are a significant class of insecticides that act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3][4] This interaction leads to overstimulation of the nerve cells, resulting in paralysis and death of the target pest.[5] While many commercial neonicotinoids like Imidacloprid and Thiamethoxam are synthesized from the isomeric 2-chloro-5-methylpyridine, the functionalization principles are directly applicable to derivatives of MCMN for the discovery of novel insecticides.

The key synthetic transformation involves the nucleophilic substitution of the chlorine atom at the 2-position with a suitable amine-containing moiety. This reaction is typically facilitated by a base in a polar aprotic solvent.

Diagram 1: General Synthetic Pathway to Neonicotinoid Analogs

Neonicotinoid Synthesis cluster_reactants Reactants cluster_products Products MCMN This compound Intermediate Substituted Nicotinate Intermediate MCMN->Intermediate Base, Solvent (e.g., K2CO3, DMF) Amine R-NH2 (Nucleophilic Amine) Amine->Intermediate Neonicotinoid Neonicotinoid Analog Intermediate->Neonicotinoid Further Functionalization

Caption: General workflow for the synthesis of neonicotinoid precursors from MCMN.

Synthesis of Aryl-ether Herbicides: The Case of Diflufenican Analogs

The synthesis of the herbicide Diflufenican involves the formation of an amide bond between a nicotinic acid derivative and a substituted aniline, as well as an ether linkage. While Diflufenican itself is typically synthesized from 2-chloronicotinic acid,[6][7] MCMN provides a scaffold for creating novel herbicides with a similar mode of action. The synthesis strategy involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by a phenoxide.

The resulting aryl-ether can then be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with an appropriate aniline to form the final amide product.

Table 1: Agrochemicals and Analogs Derivable from Nicotinate Scaffolds

Agrochemical ClassExample Target / AnalogMode of ActionKey Synthetic Transformation
Insecticides Neonicotinoid AnalogsNicotinic Acetylcholine Receptor (nAChR) Agonist[8]Nucleophilic Substitution of C2-Cl with an Amine
Herbicides Diflufenican AnalogsPhytoene Desaturase (PDS) InhibitionNucleophilic Substitution of C2-Cl with a Phenoxide

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates from this compound. Researchers should adapt these procedures based on their specific target molecules and available laboratory equipment.

Protocol 1: General Procedure for Nucleophilic Amination

This protocol details the synthesis of a key intermediate for novel insecticide development, Methyl 2-(alkylamino)-6-methylnicotinate.

Materials:

  • This compound (1.0 eq)

  • Alkylamine (e.g., ethylamine, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a suspension. The typical solvent volume is 5-10 mL per gram of the starting nicotinate.

  • Reagent Addition: Add the alkylamine (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 2-(alkylamino)-6-methylnicotinate.

Rationale for Procedural Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive base used to neutralize the HCl generated during the nucleophilic substitution reaction, driving the equilibrium towards the product.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. Its high boiling point is suitable for reactions requiring heating.

  • Inert Atmosphere: Prevents the introduction of moisture, which could react with the base and potentially lead to side reactions.

  • Aqueous Work-up and Brine Wash: Essential for removing the high-boiling point DMF and inorganic salts from the product.

Diagram 2: Experimental Workflow for Nucleophilic Amination

Amination_Workflow start Start setup Combine MCMN & K2CO3 in oven-dried flask start->setup add_solvent Add anhydrous DMF under N2 atmosphere setup->add_solvent add_amine Add Alkylamine (1.2 eq) at room temperature add_solvent->add_amine react Heat to 80-100 °C (4-12h) Monitor by TLC/LC-MS add_amine->react workup Cool to RT Pour into Water react->workup extract Extract with Ethyl Acetate (3x) workup->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 Filter & Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for the synthesis of an aminated nicotinate intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds.[9] This protocol provides a general method for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dioxane), degassed

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Toluene

  • Saturated aqueous NaHCO₃

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Washing: Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the desired biaryl product.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Efficient catalyst for C-C bond formation.[9]
Base K₃PO₄ (2.0 eq)Activates the boronic acid and facilitates the catalytic cycle.
Solvent THF, degassedAprotic solvent suitable for the reaction; degassing removes oxygen which can deactivate the catalyst.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle effectively.
Typical Yield 70-95%Dependent on the specific substrates used.

Visualization of Mode of Action

Understanding the mode of action of the final agrochemical product is critical for developing effective and selective crop protection agents. The diagram below illustrates the mechanism of neonicotinoid insecticides, which are often the ultimate targets of syntheses starting from nicotinate building blocks.

Diagram 3: Mode of Action of Neonicotinoid Insecticides

Neonicotinoid_MoA cluster_synapse Insect Synapse cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Receptor nAChR Response Continuous Nerve Firing -> Paralysis -> Death Receptor->Response Leads to Neonicotinoid Neonicotinoid Molecule Neonicotinoid->Receptor Binds Irreversibly Acetylcholine Acetylcholine (Natural Ligand) Acetylcholine->Receptor Binds Reversibly

Caption: Neonicotinoids bind irreversibly to nAChRs, causing continuous nerve stimulation.[4][5]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its utility is primarily demonstrated in the construction of novel insecticides and herbicides through straightforward and scalable chemical transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this document serve as a foundational guide for researchers and scientists in the agrochemical industry, enabling the exploration of new chemical space and the development of next-generation crop protection solutions.

References

  • MySkinRecipes. (n.d.). Methyl 2-chloro-6-methoxynicotinate.
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  • (n.d.). methyl-6-methyinicotinate Route of Synthesis.
  • (2025, November 20). Optimizing Agrochemical Formulations with 2-Chloro-6-methylnicotinic Acid.
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  • ChemScene. (n.d.). Methyl 6-chloro-2-methylnicotinate.
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  • PMC - NIH. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
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  • Benchchem. (n.d.). Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs.
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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-chloro-6-methylnicotinate is a valuable heterocyclic building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom, a methyl group, and a methyl ester, makes it an ideal substrate for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring, further activated by the ester group, renders the 2-position susceptible to nucleophilic attack.[1][2] This reactivity allows for the facile introduction of a wide array of functional groups through Nucleophilic Aromatic Substitution (SNAr), a cornerstone transformation in medicinal chemistry for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[3]

This guide provides an in-depth exploration of SNAr reactions on this compound. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols for various nucleophiles, discuss critical experimental parameters, and offer insights into alternative catalytic methods like the Buchwald-Hartwig amination for challenging transformations.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on electron-deficient aromatic rings, such as 2-chloropyridines, does not proceed through a direct SN1 or SN2 pathway.[4][5][6] Instead, it follows a two-step addition-elimination mechanism.[2][5]

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon attached to chlorine). This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][7] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitrogen atom in the pyridine ring, along with the methyl ester at the 3-position, effectively delocalizes the negative charge, stabilizing the intermediate.[8]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

While the two-step mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the C-nucleophile bond formation and C-leaving group bond cleavage occur in a single transition state.[7][9] However, for practical laboratory synthesis, the addition-elimination model remains a robust predictive tool.

Caption: General SNAr Addition-Elimination Mechanism.

Alternative Pathway: Buchwald-Hartwig Amination

While classical SNAr is effective for many nucleophiles, it can be sluggish or ineffective for less nucleophilic amines or sterically hindered substrates. In these cases, the Palladium-catalyzed Buchwald-Hartwig amination serves as a powerful and versatile alternative.[10][11] This cross-coupling reaction allows for the formation of C-N bonds under milder conditions than many traditional methods and exhibits broad substrate scope and functional group tolerance.[10][12]

The reaction is not an SNAr but a catalytic cycle involving a palladium complex. The general cycle involves:

  • Oxidative Addition: The aryl chloride adds to a Pd(0) catalyst.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by a base.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[12][13]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd2_aryl L-Pd(II)-Ar(Cl) pd0->pd2_aryl Oxidative Addition (Ar-Cl) pd2_amido [L-Pd(II)-Ar(NR'R'')] pd2_aryl->pd2_amido + HNR'R'' - Base-H⁺Cl⁻ pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination caption Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a typical reaction between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, benzylamine) (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Stir bar, condenser (if heating conventionally)

Procedure:

  • To a reaction vessel, add this compound, the amine, and the base.

  • Add the solvent (DMSO or DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-120 °C. Alternatively, microwave irradiation can be used (e.g., 150 °C for 30 minutes), which often accelerates the reaction.[14][15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: General Procedure for SNAr with Phenol Nucleophiles (O-Arylation)

This protocol is adapted for the reaction with less nucleophilic phenols.[2]

Materials:

  • This compound (1.0 equiv)

  • Phenol derivative (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel, stir bar, condenser

Procedure:

  • Combine this compound, the phenol, and the base in a reaction vessel.

  • Add DMF to achieve a concentration of 0.2 - 0.5 M.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with 1 M NaOH solution (to remove excess phenol), then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Key Experimental Parameters and Optimization

The success of an SNAr reaction is highly dependent on the careful selection of experimental conditions.

ParameterInfluence and Common ChoicesRationale
Nucleophile Reactivity: Thiols > Amines > Alcohols/Phenols.The nucleophilicity of the attacking species is paramount. More potent nucleophiles react faster and under milder conditions.
Solvent Polar aprotic solvents (DMSO, DMF, NMP, Acetonitrile) are preferred.[16]These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity. They also help stabilize the charged Meisenheimer complex.[17]
Base Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄ are common.[18]A base is required to neutralize the HCl generated in reactions with primary/secondary amines or to deprotonate alcohol/thiol nucleophiles. Non-nucleophilic bases are crucial to avoid competing reactions. Cs₂CO₃ is often more effective due to its higher solubility.
Temperature Typically ranges from 80 °C to 150 °C. Microwave heating can significantly reduce reaction times.[14][15]SNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack. The required temperature depends on the reactivity of both the substrate and the nucleophile.
Leaving Group For pyridinic systems, the typical reactivity order is F > Cl > Br.[14][19]The rate-determining step is the formation of the Meisenheimer complex, not the C-X bond cleavage. More electronegative halogens enhance the electrophilicity of the carbon, accelerating the nucleophilic attack.

General Laboratory Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis a Weigh Reagents: - Substrate - Nucleophile - Base b Add Solvent (e.g., DMSO, DMF) a->b c Stir and Heat (Conventional or Microwave) b->c d Monitor Progress (TLC / LC-MS) c->d e Quench with Water d->e f Extract with Organic Solvent or Filter Precipitate e->f g Dry and Concentrate f->g h Column Chromatography or Recrystallization g->h i Characterize Product (NMR, MS, HRMS) h->i

Caption: General laboratory workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution on this compound is a robust and highly effective method for synthesizing a diverse range of substituted pyridine derivatives. By understanding the underlying mechanism and carefully selecting the solvent, base, and temperature, researchers can efficiently achieve desired transformations with various amine, oxygen, and sulfur nucleophiles. For less reactive systems, palladium-catalyzed methods like the Buchwald-Hartwig amination provide a powerful complementary approach. The protocols and guidelines presented here offer a solid foundation for professionals in drug discovery and chemical development to successfully utilize this versatile building block in their synthetic endeavors.

References

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Retrieved from [Link]

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  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
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  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
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  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

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  • WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Retrieved from [Link]

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  • Scilit. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

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  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

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  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

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  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]

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Sources

Halogenated Methylnicotinate Derivatives: Synthesis and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated pyridine derivatives are indispensable building blocks in the synthesis of a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to agrochemicals and advanced materials. Among these, halogenated methylnicotinates are particularly valuable synthons. The strategic placement of a halogen atom on the pyridine ring, which is an electron-deficient heterocycle, transforms it into a versatile substrate for various palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse carbon and heteroatom substituents, paving the way for the construction of complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the halogenation of methylnicotinate derivatives and their subsequent utilization in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Challenge of Pyridine Halogenation

Direct electrophilic aromatic substitution on the pyridine ring is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2] Consequently, harsh reaction conditions are often necessary, which can limit functional group tolerance and lead to mixtures of regioisomers.[2][3] The regioselectivity of halogenation is a critical consideration, with the 3- and 5-positions being particularly difficult to functionalize directly.[1] Modern synthetic methodologies, however, have opened new avenues to achieve controlled and selective halogenation of the pyridine core.

Halogenation of Methylnicotinate Derivatives: A Multi-faceted Approach

The introduction of chlorine, bromine, and iodine atoms onto the methylnicotinate scaffold can be achieved through various methods. The choice of halogenating agent and reaction conditions is paramount in dictating the outcome and regioselectivity of the reaction. N-halosuccinimides (NCS, NBS, and NIS) are commonly employed reagents for this purpose.[4][5][6][7]

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile reagent for the chlorination of activated aromatic rings.[5][8] For less activated systems like methylnicotinate, the addition of an acid catalyst can enhance the electrophilicity of the chlorine atom and facilitate the reaction.[9]

Mechanism of Electrophilic Chlorination:

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, the carbonyl oxygen of NCS is protonated, further polarizing the N-Cl bond and making the chlorine atom more electrophilic. The π-electrons of the pyridine ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the chlorinated methylnicotinate.

G cluster_0 Electrophilic Aromatic Chlorination Methylnicotinate Methylnicotinate Sigma_Complex Sigma Complex (Resonance Stabilized) Methylnicotinate->Sigma_Complex + NCS-H+ NCS_H NCS + H+ Chlorinated_Product Chlorinated Methylnicotinate Sigma_Complex->Chlorinated_Product - H+ H_plus H+

Caption: Mechanism of Electrophilic Aromatic Chlorination.

Protocol 1: Synthesis of Methyl 2-chloronicotinate

This protocol describes the synthesis of methyl 2-chloronicotinate from 2-chloronicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine

  • Methanol

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve 2-chloronicotinic acid (95.2 mmol) in 150 mL of dichloromethane in a round-bottom flask.

  • Slowly add oxalyl chloride (94.5 mmol) dropwise to the solution.

  • Add a catalytic amount of N,N-dimethylformamide dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Cool the reaction mixture in an ice bath and add triethylamine (286 mmol) dropwise, followed by the dropwise addition of methanol (914 mmol).

  • Continue stirring for 30 minutes in the ice bath.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with aqueous sodium bicarbonate solution.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by column chromatography (ethyl acetate/hexane = 1:4) to obtain methyl 2-chloronicotinate as a pale yellow liquid (86% yield).[10]

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the bromination of electron-rich aromatic compounds.[6][7][11] Its reactivity can be modulated by the choice of solvent and the presence of catalysts.

Protocol 2: Synthesis of Methyl 6-bromonicotinate

This protocol details the synthesis of methyl 6-bromonicotinate from 6-bromonicotinic acid.

Materials:

  • 6-Bromonicotinic acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (1 drop)

  • Oxalyl chloride

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, combine 6-bromonicotinic acid (2.7 mmol), dichloromethane (20 mL), and N,N-dimethylformamide (1 drop).[12][13]

  • Slowly add oxalyl chloride (1 mL). Vigorous gas evolution will be observed.[12][13]

  • Stir the reaction mixture at room temperature for 1 hour.[12][13]

  • Remove the solvent under reduced pressure using a rotary evaporator.[12][13]

  • Add methanol to the residue and remove it under reduced pressure.[12][13]

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.[12][13]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-bromonicotinate (55% yield).[12][13]

Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide is an effective reagent for the iodination of various aromatic systems. The following protocol demonstrates the synthesis of an iodinated hydroxynicotinate derivative, which can be a precursor to other functionalized nicotinates.

Protocol 3: Synthesis of Methyl 2-hydroxy-5-iodonicotinate

Materials:

  • Methyl 2-hydroxynicotinate

  • Dichloromethane (DCM)

  • N-Iodosuccinimide (NIS)

  • Ethyl acetate

Procedure:

  • Dissolve methyl 2-hydroxynicotinate (20 g) in dichloromethane (500 mL) at room temperature.[14][15]

  • Add N-iodosuccinimide (38 g) to the solution.[14][15]

  • Heat the reaction mixture to reflux for 16 hours.[14][15]

  • After the reaction is complete, remove the solvent by evaporation.[14][15]

  • Add ethyl acetate (200 mL) to the residue and heat under reflux for 2 hours.[14][15]

  • Cool the mixture, and collect the insoluble solid by filtration to obtain methyl 2-hydroxy-5-iodonicotinate as a white solid (81% yield).[14][15]

Cross-Coupling Reactions of Halogenated Methylnicotinates

The halogenated methylnicotinate derivatives are excellent precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide.[16][17]

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17][18]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated methylnicotinate to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

G cluster_1 Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X(Ln) Pd0->PdII R-X OxAdd Oxidative Addition RPd_R_prime R-Pd(II)-R'(Ln) PdII->RPd_R_prime R'-B(OH)2, Base Transmetalation Transmetalation RPd_R_prime->Pd0 Product R-R' RPd_R_prime->Product RedElim Reductive Elimination

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol 4: Suzuki-Miyaura Coupling of Methyl 5-bromonicotinate

Materials:

  • Methyl 5-bromonicotinate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or THF/water)

Procedure:

  • In a reaction vessel, combine methyl 5-bromonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6][19]

Protocol 5: Sonogashira Coupling of Methyl 4-bromo-6-methylnicotinate

Materials:

  • Methyl 4-bromo-6-methylnicotinate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add methyl 4-bromo-6-methylnicotinate (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).[2]

  • Add the anhydrous solvent to dissolve the solids.[2]

  • Add the amine base (2-3 equiv).[2]

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.[2]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.[2]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[9][20]

Protocol 6: General Procedure for the Heck Reaction

Materials:

  • Halogenated methylnicotinate (e.g., methyl 6-iodonicotinate)

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃ or a bulky biaryl phosphine)

  • Base (e.g., Et₃N or K₂CO₃)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, combine the halogenated methylnicotinate (1.0 equiv), the alkene (1.2-1.5 equiv), the base (1.5-2.0 equiv), and the phosphine ligand (if required).

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Heat the reaction mixture under an inert atmosphere, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Extract the product with an organic solvent, wash with water and brine, and dry.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.[13]

Data Summary

Halogenated MethylnicotinateSynthesis MethodYieldCross-Coupling PartnerCross-Coupling Reaction
Methyl 2-chloronicotinateFrom 2-chloronicotinic acid, oxalyl chloride, methanol86%[10]Arylboronic acidSuzuki-Miyaura
Methyl 6-bromonicotinateFrom 6-bromonicotinic acid, oxalyl chloride, methanol55%[12][13]Terminal alkyneSonogashira
Methyl 2-hydroxy-5-iodonicotinateFrom methyl 2-hydroxynicotinate, NIS81%[14][15]AlkeneHeck
Methyl 4-bromo-6-methylnicotinateNot specified-Terminal alkyneSonogashira[2]
Methyl 5-bromonicotinateNot specified-Arylboronic acidSuzuki-Miyaura[10]

Conclusion

The halogenation of methylnicotinate derivatives provides a powerful platform for the synthesis of a diverse range of functionalized pyridine compounds. The strategic choice of halogenating agent and reaction conditions allows for controlled introduction of chloro, bromo, and iodo substituents onto the pyridine ring. These halogenated intermediates are readily employed in robust and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in drug development and organic synthesis, facilitating the efficient and reliable construction of complex molecular targets.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • Halogenation of the 3-position of pyridines via Zincke imine intermedi
  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005). Journal of Organic Chemistry.
  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. (2025). Benchchem.
  • Methyl 4-bromo-6-methylnicotin
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • Comparative study of different catalysts for Methyl 6-methylnicotin
  • Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025). Benchchem.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Methyl 6-methylnicotin
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (n.d.). Beilstein Journals.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of methyl 5,6-diaminonicotin
  • General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Met
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
  • Metal-Catalyzed Cross-Coupling Reactions. (n.d.). ChemTalk. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois Urbana-Champaign.
  • Metal-Catalyzed Cross-Coupling Reactions and More. (n.d.).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Denitrative Mizoroki–Heck reaction of unactiv
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • Chlorination - Common Conditions. (n.d.).
  • Methyl 6-methylnicotinate synthesis
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Halogenation of Aromatic Compounds Using NCS, NBS, and NIS. (n.d.). J-GLOBAL.
  • Synthesis of (a)
  • METHYL 2-HYDROXY-5-IODONICOTIN
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube.
  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate. (2025).
  • N-Bromosuccinimide. (2019). Wikipedia.
  • Methyl nicotin
  • 5-Methylnicotinic acid synthesis. (n.d.). ChemicalBook.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
  • electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube.

Sources

Experimental setup for cross-coupling with 2-chloro-nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-nicotinic Acid Derivatives

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-nicotinic acid and its derivatives. Nicotinic acids are privileged scaffolds in medicinal chemistry and drug discovery, and their functionalization is a key step in the synthesis of novel molecular entities.[1][2][3] This document focuses on three transformative methodologies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C(sp²)–C(sp) bond formation. We delve into the causality behind experimental choices, offering field-proven insights into catalyst and ligand selection, base and solvent effects, and troubleshooting common issues to ensure reproducible and high-yielding transformations.

Introduction: The Challenge and Opportunity of 2-Chloronicotinic Acids

2-Chloronicotinic acid derivatives are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The chlorine atom at the C2 position serves as an effective leaving group for transition-metal-catalyzed cross-coupling reactions. However, the substrate class presents unique challenges:

  • Electron Deficiency: The pyridine ring is inherently electron-deficient, which is further amplified by the carboxylic acid or ester group. While this facilitates the initial oxidative addition step in the catalytic cycle, it can slow down the final reductive elimination.[4][5]

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6]

Overcoming these challenges requires careful selection of the catalytic system. The development of bulky, electron-rich phosphine ligands has been instrumental in enabling efficient cross-coupling on this and other challenging heteroaryl halide substrates.[6][7][8] This guide provides robust protocols tailored to address these specific issues.

General Laboratory Best Practices

All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[9][10] Solvents must be anhydrous and degassed prior to use. Reagents should be of high purity.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a cross-coupling reaction.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Purification A Oven-dry glassware (Schlenk flask, condenser) B Weigh solid reagents: - 2-Chloro-nicotinate - Coupling Partner (e.g., Boronic Acid) - Base A->B C Add solids to flask, add stir bar B->C D Seal flask, evacuate & backfill with Argon (3x) C->D E Add degassed solvent(s) via syringe D->E F Add Catalyst/Ligand under positive Ar pressure E->F G Heat to desired temperature with vigorous stirring F->G H Monitor reaction by TLC or LC-MS G->H I Aqueous Workup: Quench, Extract, Dry H->I J Purify by Column Chromatography I->J

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Aryl and Vinyl Group Installation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the C2 position of the nicotinic acid scaffold and an aryl or vinyl boronic acid/ester.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are oxidative addition of the aryl chloride to the Pd(0) center, transmetalation of the organic group from the boron atom to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][12]

G pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)Cl pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product aryl_halide Ar-Cl aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->trans_complex  Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Key Parameter Selection
  • Substrate Form: Using the methyl or ethyl ester of 2-chloro-nicotinic acid is highly recommended. The free carboxylic acid can complicate the reaction by reacting with the base, and its solubility can be poor.

  • Catalyst & Ligand: For this electron-deficient substrate, a catalyst system that promotes reductive elimination is key. Bulky, electron-rich biarylphosphine ligands are ideal. Using a pre-formed palladium precatalyst like an XPhos or SPhos G3/G4 precatalyst simplifies handling and ensures a reliable initiation of the catalytic cycle.[7][13]

  • Base: A moderately strong base is typically sufficient. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are effective and have good functional group tolerance, minimizing the risk of ester hydrolysis.[14][15]

  • Solvent: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is common. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[4]

Optimized Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)nicotinate

This protocol details the coupling of methyl 2-chloronicotinate with 4-methoxyphenylboronic acid.

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 2-chloronicotinate (e.g., 171.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol).

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add the XPhos Pd G3 precatalyst (17.0 mg, 0.02 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

ParameterRecommended ConditionRationale
Pd Precatalyst XPhos Pd G3 / SPhos Pd G4 (1-3 mol%)Air-stable, reliable activation. Bulky ligand accelerates reductive elimination.[7]
Ligand XPhos / SPhos / RuPhosBulky, electron-rich ligands prevent catalyst inhibition by pyridine N.[6][16]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Effective for transmetalation with minimal risk of ester hydrolysis.[15]
Solvent Dioxane/H₂O or Toluene/H₂O (5:1 ratio)Water improves base solubility and facilitates key steps.[4]
Temperature 80–110 °CProvides sufficient thermal energy for catalyst turnover.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides, providing access to a vast array of 2-amino-nicotinic acid derivatives.[17][18]

Mechanistic Overview

Similar to the Suzuki coupling, the reaction begins with oxidative addition of the 2-chloro-nicotinate to Pd(0). The resulting Pd(II) complex coordinates the amine. A base then deprotonates the coordinated amine to form a palladium amide complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[15][17][19]

G pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)Cl pd0->oa_complex Oxidative Addition amide_complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amide_complex->product aryl_halide Ar-Cl aryl_halide->oa_complex amine HNR¹R² amine->amide_complex  Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Key Parameter Selection
  • Catalyst & Ligand: The choice of ligand is critical and depends on the amine coupling partner. For primary amines, BrettPhos is often a superior choice.[15] For secondary amines, ligands like XPhos or RuPhos are highly effective. The Buchwald group has developed generations of catalysts that offer broad scope and high activity.[7][20]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[15] In such cases, weaker carbonate or phosphate bases can be used, though they may require higher catalyst loadings or longer reaction times.[15] Alternatively, lithium bis(trimethylsilyl)amide (LiHMDS) offers excellent functional group tolerance.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

Optimized Protocol: Synthesis of Ethyl 2-(Morpholino)nicotinate

This protocol describes the amination of ethyl 2-chloronicotinate with morpholine.

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add NaOt-Bu (e.g., 134.5 mg, 1.4 mmol) and RuPhos Pd G3 (16.7 mg, 0.02 mmol) to an oven-dried Schlenk tube with a stir bar.

  • Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.

  • Add ethyl 2-chloronicotinate (185.6 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Finally, add morpholine (104.5 µL, 1.2 mmol) via syringe.

  • Place the tube in a pre-heated oil bath at 100 °C and stir.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is often complete in 2-8 hours.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the desired product.

ParameterRecommended ConditionRationale
Pd Precatalyst RuPhos/BrettPhos Pd G3 (1-3 mol%)Highly active catalysts for C-N coupling, especially for challenging substrates.[6]
Base NaOt-Bu (1.4 equiv) or LiHMDS (1.4 equiv)Strong base is required for amine deprotonation. LiHMDS offers better ester compatibility.[15]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents are essential for this reaction.
Temperature 80–110 °CStandard temperature range for efficient catalyst turnover.

Sonogashira Coupling: Alkynyl Group Installation

The Sonogashira coupling provides a direct route to 2-alkynyl-nicotinic acid derivatives by reacting the 2-chloro precursor with a terminal alkyne.[21]

Mechanistic Overview

The traditional Sonogashira reaction employs a dual catalytic system. The palladium cycle is similar to those above, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex.[21] Copper-free variants have been developed to avoid issues with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[22][23][24] These often require a stronger base and specific ligands to facilitate the direct reaction of the palladium complex with the alkyne.[25]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)Cl pd0->oa_complex Oxidative Addition alkynyl_complex L₂Pd(II)(Ar)(C≡CR) oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR (Product) alkynyl_complex->product cu_halide Cu(I)Cl cu_acetylide Cu(I)C≡CR cu_halide->cu_acetylide Base cu_acetylide->oa_complex cu_acetylide->cu_halide aryl_halide Ar-Cl aryl_halide->oa_complex alkyne HC≡CR alkyne->cu_halide

Caption: Catalytic cycles for the traditional Pd/Cu co-catalyzed Sonogashira reaction.

Key Parameter Selection
  • Catalyst System: For copper-free conditions, a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand is effective. For the traditional copper-catalyzed version, PdCl₂(PPh₃)₂ is a classic catalyst, used with a copper(I) iodide (CuI) co-catalyst.

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used. It acts as both a base to deprotonate the alkyne and often as a solvent.

  • Copper-Free Conditions: The development of copper-free protocols is a significant advance, simplifying purification by avoiding alkyne homocoupling.[22][23][24] These methods are strongly recommended.

Optimized Protocol: Copper-Free Sonogashira Synthesis of Methyl 2-(phenylethynyl)nicotinate

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN), (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube with a stir bar, add methyl 2-chloronicotinate (171.6 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Cs₂CO₃ (651.8 mg, 2.0 mmol).

  • Seal the tube, evacuate, and backfill with argon (3x).

  • Add anhydrous, degassed acetonitrile (5 mL) followed by phenylacetylene (165 µL, 1.5 mmol).

  • Place the tube in a pre-heated oil bath at 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the product.

ParameterRecommended Condition (Copper-Free)Rationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ (2-4 mol%)Standard, reliable palladium sources.
Ligand XPhos / SPhos (4-8 mol%)Bulky phosphines facilitate the copper-free pathway.
Base Cs₂CO₃ or K₃PO₄ (2 equiv)Inorganic base allows for a broader range of solvents.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents work well for this transformation.
Temperature 60–100 °CStandard temperature range.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Poor quality reagents/solvents.4. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use fresh/high-quality precatalyst.[10]2. Switch to a stronger base (e.g., K₃PO₄ -> Cs₂CO₃ for Suzuki; K₂CO₃ -> NaOt-Bu for Buchwald).[10][15]3. Use anhydrous, degassed solvents and pure reagents.4. Increase temperature in 10-20 °C increments.
Hydrodehalogenation 1. Presence of water/protic sources.2. Slow reductive elimination or transmetalation.1. Use anhydrous conditions. For Suzuki, ensure water is a controlled amount.2. Use a bulkier, more electron-rich ligand (e.g., PPh₃ -> XPhos) to accelerate the desired catalytic steps.[10]
Homocoupling 1. (Suzuki) Boronic acid degradation.2. (Sonogashira) Oxygen presence (promotes Glaser coupling).1. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[26]2. Rigorously degas all solvents and maintain a strict inert atmosphere. Use a copper-free protocol.[22]
Ester Hydrolysis Base is too strong or reaction run for too long at high temperature.1. Switch to a milder base (e.g., NaOt-Bu -> LiHMDS or K₃PO₄).[15]2. Monitor reaction closely and stop it once the starting material is consumed.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Yang, D., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131-4. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved January 11, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2023). Retrieved January 11, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). Retrieved January 11, 2026, from [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. (2016). Retrieved January 11, 2026, from [Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF - ResearchGate. (2003). Retrieved January 11, 2026, from [Link]

  • Viciu, M. S., et al. (2005). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 127(49), 17549-17559. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2024). Retrieved January 11, 2026, from [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. (2016). Retrieved January 11, 2026, from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2023). Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Retrieved January 11, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 11, 2026, from [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (2017). Retrieved January 11, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. (2017). Retrieved January 11, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. (2021). Retrieved January 11, 2026, from [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018). Retrieved January 11, 2026, from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Alkynylation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2021). Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Request PDF - ResearchGate. (2014). Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction - RSC Publishing. (2017). Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (2019). Retrieved January 11, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved January 11, 2026, from [Link]

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Application Note: The Strategic Role of Methyl 2-chloro-6-methylnicotinate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Methyl 2-chloro-6-methylnicotinate is a versatile and highly valuable pyridine-based building block in synthetic organic chemistry. Its strategic placement of a reactive chlorine atom at the 2-position, an electron-withdrawing ester at the 3-position, and a methyl group at the 6-position makes it an ideal precursor for the synthesis of a diverse array of complex heterocyclic compounds. The chloro-substituent is readily displaced via nucleophilic aromatic substitution or serves as an anchor point for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application, detailing field-proven protocols for key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitutions (SNAr), thereby enabling the construction of novel molecular scaffolds for drug discovery and materials science.

Introduction: The Versatility of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs and biologically active natural products. This compound (C₈H₈ClNO₂) presents a synthetically tractable platform for accessing substituted pyridines.[1] The molecule's utility stems from two primary reactive centers:

  • The C2-Chloride: The chlorine atom is activated towards both cross-coupling and nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen and the ester group. This allows for the facile introduction of carbon, nitrogen, oxygen, and sulfur substituents.

  • The C3-Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides, providing a secondary handle for diversification or for directing molecular interactions in a biological target.[2][3]

This combination of features allows for a modular approach to synthesis, where complex molecular architectures can be assembled systematically. This document serves as a practical guide to harnessing the synthetic potential of this key intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl motifs, which are common in pharmaceuticals.[4] this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6] A Pd(0) species undergoes oxidative addition into the C-Cl bond of the nicotinate. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl- and heteroarylboronic acids.[8]

Workflow Diagram: Suzuki-Miyaura Coupling

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst & Ligand solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent Inert Atmosphere heat Heat under Inert Atmosphere (e.g., 80-100 °C, 4-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Cool, Dilute with Water, Extract with Organic Solvent monitor->extract Upon Completion purify Dry, Concentrate, Purify via Column Chromatography extract->purify product Final Product: Methyl 6-methyl-2-aryl-nicotinate purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).[8]

  • Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction Execution: Heat the mixture with vigorous stirring at a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerCatalyst / LigandBaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃90~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃100~90
33-Thienylboronic acidPdCl₂(dppf)K₃PO₄85~80-90
42-Naphthylboronic acidPd(PPh₃)₄K₂CO₃90~88

Note: Yields are indicative and can vary based on specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[9] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals and agrochemicals.[10]

Causality and Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but with key differences. After the initial oxidative addition of Pd(0) to the C-Cl bond, the amine coordinates to the palladium complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[10] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for the coupling of this compound with a range of primary and secondary amines.[11]

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord HNR¹R² pd2_amido [Ar-Pd(II)(HNR¹R²)L₂]⁺Cl⁻ amine_coord->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amide Ar-Pd(II)(NR¹R²)L₂ deprotonation->pd2_amide red_elim Reductive Elimination pd2_amide->red_elim Ar-NR¹R² (Product) red_elim->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Base and Solvent: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.). Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until completion (typically 2-18 hours).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Scope of the Buchwald-Hartwig Amination

EntryAmine PartnerCatalyst / LigandBaseTemp (°C)Yield (%)
1AnilinePd(OAc)₂ / BINAPCs₂CO₃100~80-90
2MorpholinePd₂(dba)₃ / XPhosNaOtBu90>95
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄110~85
4n-HexylaminePd(OAc)₂ / BrettPhosLHMDS80~75-85

Note: Yields are indicative and depend heavily on the specific ligand, base, and amine substrate.

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, palladium catalysis is not required. The inherent electrophilicity of the C2 position allows for direct displacement of the chloride via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a cost-effective and straightforward method for introducing heteroatom nucleophiles.

Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12] In the rate-determining first step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. In the second, faster step, the leaving group (chloride) is expelled, restoring the aromaticity of the pyridine ring.[12]

Experimental Protocol: SNAr with Oxygen and Sulfur Nucleophiles

This protocol is adapted for the reaction of this compound with phenols and thiophenols.[12]

Workflow Diagram: SNAr Reaction

start Start: this compound + Nucleophile (e.g., Phenol) reagents Add Base (e.g., Et₃N) and Solvent (e.g., Cyrene/DMF) start->reagents reaction Stir at specified temperature (e.g., 100-120°C) reagents->reaction workup Cool, precipitate with ice-water reaction->workup Upon Completion filtration Collect solid by filtration workup->filtration product Final Product: Methyl 2-aryloxy-6-methylnicotinate filtration->product

Caption: General workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed reaction tube, dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMF or Cyrene (3 mL).

  • Reactant Addition: Add the appropriate nucleophile (e.g., phenol or thiophenol, 1.1 mmol) followed by a base such as triethylamine (Et₃N, 2.0 mmol) or potassium carbonate (K₂CO₃, 1.5 mmol).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to the required temperature (often 100-140 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Add ice-water to the mixture to precipitate the solid product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford the desired product, which is often pure enough for subsequent steps.

Data Presentation: Scope of SNAr Reactions

EntryNucleophileBaseSolventTemp (°C)Yield (%)[12]
1PhenolEt₃NCyrene12095
24-MethoxyphenolEt₃NCyrene12092
3ThiophenolEt₃NCyrene10098
44-MethylthiophenolEt₃NCyrene10097

Application in Multi-Step Synthesis: Construction of Fused Heterocycles

The true power of this compound lies in its use as a scaffold for building more complex, fused heterocyclic systems. For example, a 2-amino-6-methylnicotinate derivative, readily synthesized via Buchwald-Hartwig amination, can serve as a precursor to pyridopyrimidines, a class of compounds with significant biological activity.

Synthetic Route: Pyridopyrimidine Synthesis

start Methyl 2-chloro- 6-methylnicotinate step1 Buchwald-Hartwig Amination (+ R-NH₂) start->step1 intermediate Methyl 2-amino- 6-methylnicotinate Derivative step1->intermediate step2 Cyclocondensation (e.g., + Formamide) intermediate->step2 product Fused Pyridopyrimidine Scaffold step2->product

Caption: Synthetic pathway from the starting material to a fused heterocyclic system.

In this conceptual pathway, the amino group introduced in the first step undergoes a cyclocondensation reaction with a suitable one-carbon electrophile (like formamide or dimethylformamide-dimethylacetal). This intramolecular reaction forms the second heterocyclic ring, yielding a pyridopyrimidine core that can be further elaborated.

Conclusion

This compound is a powerful and versatile building block for heterocyclic synthesis. Its capacity to undergo a wide range of high-yielding transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, provides chemists with reliable and modular access to a vast chemical space. The protocols and data presented herein serve as a practical guide for researchers in drug discovery and materials science to effectively utilize this key intermediate in the development of novel and functional molecules.

References

  • ChemicalBook. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis. Retrieved from a URL available through the grounding tool.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from a URL available through the grounding tool.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Retrieved from a URL available through the grounding tool.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Methyl 6-Methylnicotinate: A Versatile Scaffold for Heterocyclic Synthesis. Retrieved from a URL available through the grounding tool.
  • BenchChem. (2025). Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide. Retrieved from a URL available through the grounding tool.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from a URL available through the grounding tool.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

  • Sinfoo. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from a URL available through the grounding tool.
  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

  • Welch, C. J., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from a URL available through the grounding tool.
  • BenchChem. (2025). An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotinate. Retrieved from a URL available through the grounding tool.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from a URL available through the grounding tool.
  • ChemicalBook. (n.d.). Methyl 6-chloro-2-(chloroMethyl)nicotinate synthesis. Retrieved from a URL available through the grounding tool.
  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved from [Link]

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Application Notes and Protocols: Large-Scale Synthesis of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in modern chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, stemming from the nitrogen heteroatom, impart crucial functionalities that make it a privileged structure in drug discovery and development. Consequently, the development of robust, scalable, and economically viable methods for the synthesis of highly substituted pyridines is a topic of enduring interest and critical importance for industrial applications.[1][2][3]

This guide provides an in-depth analysis of established and modern methodologies for the large-scale synthesis of substituted pyridine derivatives. Moving beyond simple procedural descriptions, we will delve into the mechanistic underpinnings, process optimization strategies, and critical safety considerations essential for transitioning these syntheses from the laboratory bench to production scale. This document is intended for researchers, scientists, and drug development professionals seeking a practical and authoritative resource for pyridine synthesis.

Core Synthetic Strategies for Large-Scale Production

While numerous methods exist for pyridine ring construction, only a subset is amenable to the rigors of large-scale manufacturing.[4] Key considerations for industrial application include the cost and availability of starting materials, reaction efficiency (yield and atom economy), operational simplicity, and, paramountly, safety and environmental impact. We will focus on two cornerstone condensation strategies: the Hantzsch Dihydropyridine Synthesis and the Bohlmann-Rahtz Pyridine Synthesis.

The Hantzsch Dihydropyridine Synthesis

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction remains a highly reliable and versatile method for preparing pyridines.[5] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5]

Mechanistic Rationale and Process Insights:

The reaction proceeds through a series of condensations and Michael additions. A key feature is the initial formation of a 1,4-dihydropyridine (1,4-DHP) intermediate, also known as a Hantzsch ester.[5] This intermediate must then be oxidized to furnish the final aromatic pyridine product. The driving force for this final step is the stability gained through aromatization.[5]

From a process chemistry perspective, the Hantzsch synthesis is advantageous due to its use of simple, readily available starting materials. However, the classical conditions often require long reaction times and high temperatures, which can be suboptimal for large-scale production.[5] Furthermore, the mandatory oxidation step adds complexity and requires stoichiometric oxidants like nitric acid or potassium permanganate, which can generate significant waste.[2]

Modern modifications have focused on developing milder, more efficient, and "greener" protocols. This includes the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures where the oxidation is carried out in situ using catalysts like ferric chloride or ceric ammonium nitrate (CAN).[5][6]

Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow raw_materials Raw Materials (Aldehyde, β-Ketoester, Ammonium Acetate) reaction One-Pot Condensation & Cyclization raw_materials->reaction Solvent oxidation In-situ Aromatization (Oxidizing Agent) reaction->oxidation 1,4-DHP Intermediate workup Reaction Quench & Extraction oxidation->workup purification Purification (Crystallization/ Distillation) workup->purification product Final Product (Substituted Pyridine) purification->product

Caption: Generalized workflow for a modern one-pot Hantzsch pyridine synthesis.

Protocol: Scale-Up Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (A Nifedipine Analog Intermediate)

This protocol is adapted from established Hantzsch methodologies, focusing on operational simplicity and yield.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Benzaldehyde106.1210.6100
Ethyl Acetoacetate130.1426.0200
Ammonium Acetate77.088.5110
Ethanol (Solvent)-100 L-
Nitric Acid (70%)63.01~9.0~100

Procedure:

  • Vessel Preparation: Ensure a 250 L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charge Reagents: To the reactor, charge ethanol (100 L), benzaldehyde (10.6 kg), and ethyl acetoacetate (26.0 kg). Begin stirring to ensure a homogenous mixture.

  • Initiate Reaction: Add ammonium acetate (8.5 kg) to the mixture. The addition may cause a slight exotherm.

  • Thermal Cycling: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the multiple condensation steps. Monitoring the reaction by TLC or HPLC is crucial to determine completion and avoid side-product formation.

  • Cooling and Intermediate Isolation (Optional): Cool the reaction mixture to 0-5 °C. The 1,4-dihydropyridine intermediate will often precipitate. The solid can be isolated by filtration, washed with cold ethanol, and then used in the next step. For a one-pot process, proceed directly.

  • Aromatization (Oxidation): Cool the reaction slurry to 20-25 °C. Slowly and carefully add 70% nitric acid (~9.0 kg) via an addition funnel over 1-2 hours, maintaining the internal temperature below 40 °C.

    • Safety Insight: This oxidation is highly exothermic and releases NOx gases. The addition must be controlled, and the reactor must be properly vented to a scrubber system.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours until the oxidation is complete (monitored by HPLC).

  • Work-up: Cool the mixture to 10-15 °C. Slowly quench the reaction by adding it to a separate vessel containing 200 L of cold water and ice. Adjust the pH to 7-8 with a sodium carbonate solution.

  • Product Isolation: The solid pyridine product will precipitate. Isolate the product by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum at 50-60 °C.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to achieve >99% purity.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method that provides access to 2,3,6-trisubstituted pyridines.[7][8] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine product.[9]

Mechanistic Rationale and Process Insights:

A significant advantage of the Bohlmann-Rahtz synthesis over the Hantzsch method is that it directly produces the aromatic pyridine ring without requiring a separate oxidation step.[9] This improves the overall process efficiency and atom economy.

However, the traditional Bohlmann-Rahtz synthesis has drawbacks for large-scale application, namely the high temperatures (120–160 °C) required for the final cyclodehydration step and the need to isolate the aminodiene intermediate.[9][10] These high temperatures can lead to decomposition and require specialized high-temperature equipment.

Recent advancements have significantly improved the practicality of this method. The use of acid catalysts, such as acetic acid or solid-supported resins like Amberlyst 15, can dramatically lower the temperature required for the cyclization, often to as low as 50 °C.[7][10] This modification allows for a one-pot procedure, eliminating the need to isolate the intermediate and making the process far more amenable to industrial scale-up.[10]

Key Steps in the Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Diagram start Enamine + Ethynylketone michael_add Michael Addition start->michael_add intermediate Aminodiene Intermediate michael_add->intermediate isomerization Heat or Acid-Catalyzed E/Z Isomerization intermediate->isomerization cyclization Cyclodehydration isomerization->cyclization product Substituted Pyridine cyclization->product

Caption: Reaction sequence of the Bohlmann-Rahtz pyridine synthesis.

Protocol: One-Pot, Acid-Catalyzed Synthesis of a Highly Functionalized Pyridine

This protocol illustrates the modern, milder, one-pot modification of the Bohlmann-Rahtz synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-aminocrotonate129.1612.9 kg100
4-Phenylbut-3-yn-2-one144.1714.4 kg100
Acetic Acid (Solvent/Catalyst)60.0575 L-
Toluene (Co-solvent)92.1475 L-

Procedure:

  • Vessel Setup: Charge a 300 L reactor equipped for distillation (e.g., Dean-Stark trap) with acetic acid (75 L) and toluene (75 L).

  • Reagent Addition: Add ethyl 3-aminocrotonate (12.9 kg) and 4-phenylbut-3-yn-2-one (14.4 kg) to the solvent mixture under a nitrogen atmosphere.

  • Controlled Heating: Heat the reaction mixture to 50-60 °C and hold for 8-12 hours.

    • Causality Note: The acetic acid serves as both a solvent and a Brønsted acid catalyst, facilitating both the initial condensation and the subsequent E/Z isomerization and cyclodehydration at a significantly reduced temperature.[7][10] Toluene can act as a co-solvent to aid solubility and potentially help in the azeotropic removal of water formed during the cyclization, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by HPLC, checking for the consumption of starting materials and the formation of the pyridine product.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and toluene.

  • Work-up: To the residue, add 100 L of ethyl acetate and 100 L of water. Neutralize the mixture by the controlled addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 50 L of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 L of brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under vacuum to yield the crude product. The product can be purified by vacuum distillation or by slurrying/recrystallization from a hexanes/ethyl acetate mixture.

Process Safety and Scale-Up Considerations

Transitioning any synthesis to large scale introduces challenges not always apparent at the bench. For pyridine synthesis, particular attention must be paid to:

  • Thermal Hazards: Condensation reactions, particularly the Hantzsch synthesis, can be exothermic. The rate of heat generation must be understood through reaction calorimetry to ensure the plant's cooling capacity is not exceeded, preventing a thermal runaway. The oxidation step in the Hantzsch synthesis is especially hazardous and requires strict temperature control.[11]

  • Reagent Handling: Many nitrogen sources used in these syntheses require careful handling. While ammonia and ammonium acetate are common, alternatives like hydroxylamine can be explosive in concentrated form, and hydrazine is a known carcinogen.[11]

  • Pressure and Off-Gassing: The oxidation step in the Hantzsch pathway can generate significant volumes of gaseous byproducts (e.g., NOx). Reactors must be equipped with adequate venting and scrubbing systems to handle the pressure increase and neutralize toxic fumes.

  • Solvent Selection and Recovery: Solvent choice is dictated by reaction requirements, cost, safety (flash point), and environmental regulations. Implementing solvent recovery and recycling systems is crucial for making a process economically and environmentally sustainable on a large scale.

Conclusion

The large-scale synthesis of substituted pyridines is a mature field that continues to evolve. While classical methods like the Hantzsch synthesis remain industrially relevant, modern modifications that improve efficiency, safety, and environmental footprint are critical for competitive manufacturing. The Bohlmann-Rahtz synthesis, once limited by harsh conditions, has been revitalized through catalytic innovations, offering a streamlined, oxidation-free route to valuable pyridine structures.[9][10] A thorough understanding of the underlying reaction mechanisms, coupled with rigorous process safety analysis and optimization, is essential for the successful and responsible production of these vital chemical building blocks.

References

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
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  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Available at: [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett. Available at: [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Li, J. J., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. Available at: [Link]

  • Sharma, S. K., & Kumar, A. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Serbian Chemical Society. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. Available at: [Link]

  • Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of pyridine via Hantzsch approaches. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • Al-Ostath, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • ACS Publications. (2012). A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Available at: [Link]

  • Bentham Science. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and success of your synthesis.

Synthetic Pathway Overview

The most common and cost-effective pathway to this compound proceeds in two key steps: the chlorination of 2-hydroxy-6-methylnicotinic acid followed by the esterification of the resulting 2-chloro-6-methylnicotinic acid. Understanding the nuances of each step is critical to achieving a high overall yield.

Synthesis_Pathway A 2-Hydroxy-6-methylnicotinic Acid B 2-Chloro-6-methylnicotinic Acid A->B Step 1: Chlorination Reagent: POCl₃ or SOCl₂ C This compound B->C Step 2: Esterification Reagents: Methanol, Acid Catalyst

Caption: Primary synthetic route to this compound.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a mechanistic explanation and actionable advice for yield improvement.

Question 1: My chlorination of 2-hydroxy-6-methylnicotinic acid with POCl₃ results in a low yield and a dark, tarry crude product. What's going wrong?

Answer: This is a common issue often rooted in moisture contamination, improper temperature control, or an inefficient work-up. Phosphorus oxychloride (POCl₃) is a highly reactive and corrosive reagent that must be handled with care under strictly anhydrous conditions.

Causality and Solutions:

  • Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas. Even trace amounts of moisture in your starting material or glassware can consume the reagent and lead to the formation of undesirable, difficult-to-remove phosphorylated byproducts and tars.

    • Preventative Action: Thoroughly dry all glassware in an oven ( >120°C) overnight and cool under a stream of inert gas (N₂ or Ar). Ensure your starting 2-hydroxy-6-methylnicotinic acid is anhydrous, drying it in a vacuum oven if necessary.

  • Temperature Control: The reaction is exothermic. Uncontrolled temperature can lead to runaway reactions and decomposition of the pyridine ring, resulting in charring.

    • Protocol: A typical procedure involves heating the mixture of 2-hydroxy-6-methyl-nicotinic acid and POCl₃ at a controlled temperature, for instance, 125°C for 2 hours.[1] It is crucial to heat the reaction mixture gradually and maintain a stable temperature.

  • Inefficient Work-Up: The work-up is critical for isolating a clean product. The reaction mixture is typically quenched by pouring it slowly onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product.

    • Expert Tip: Add the reaction mixture to the ice, not the other way around. This ensures the temperature is kept low, minimizing potential hydrolysis of the desired 2-chloro product back to the 2-hydroxy starting material. Stir vigorously during quenching to ensure homogeneity and efficient dissipation of heat. The solid product can then be collected by filtration and washed with cold water.[1]

Question 2: My Fischer esterification of 2-chloro-6-methylnicotinic acid is incomplete, with significant starting material remaining. How can I drive the reaction to completion?

Answer: Fischer esterification is a classic acid-catalyzed equilibrium reaction. To achieve a high yield, the equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one reactant (typically the alcohol) and/or by removing the water byproduct as it forms.

Causality and Solutions:

  • Equilibrium Limitations: The reaction R-COOH + R'-OH ⇌ R-COOR' + H₂O is reversible. Without intervention, it will reach an equilibrium that leaves unreacted starting material.

    • Solution 1: Use Excess Methanol: The most straightforward approach is to use methanol as the solvent, creating a large molar excess that drives the reaction forward according to Le Châtelier's principle.[2][3]

    • Solution 2: Water Removal: While a Dean-Stark trap is ineffective for removing water from methanol due to azeotrope formation, using a strong acid catalyst like concentrated sulfuric acid can help by acting as a dehydrating agent.

  • Insufficient Catalysis or Reaction Time: The reaction rate depends on the strength of the acid catalyst and the reaction time.

    • Catalyst Choice: Both concentrated sulfuric acid and anhydrous HCl gas dissolved in methanol are effective catalysts.[2][4] Sulfuric acid is often more convenient for lab-scale synthesis.

    • Reaction Time & Temperature: The reaction is typically run at reflux. A common protocol involves refluxing in methanol with a catalytic amount of sulfuric acid for 17 hours to ensure completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Table 1: Comparison of Esterification Conditions

Catalyst/MethodReagents & ConditionsReported YieldReaction TimeReference
Sulfuric Acid 6-Methylnicotinic acid, Methanol, Conc. H₂SO₄75%17 hours (Reflux)[2][3]
HCl Gas 6-Methylnicotinic acid, Methanol saturated with HCl gasNot Specified1 hour (Reflux)PrepChem[4]
Thionyl Chloride 2-chloro-6-methylnicotinic acid, SOCl₂, MethanolHigh (General)2-step: Acyl chloride formation, then esterificationBenchChem[5]
Question 3: I'm observing a significant byproduct with a mass corresponding to Methyl 2-hydroxy-6-methylnicotinate. How can I prevent this side reaction?

Answer: The formation of Methyl 2-hydroxy-6-methylnicotinate indicates that the chloro group at the 2-position of the pyridine ring is undergoing nucleophilic substitution by water. This can happen during a prolonged or overly harsh work-up.

Causality and Solutions:

  • Mechanism: The 2-position of a pyridine ring is electron-deficient and susceptible to nucleophilic attack. While the 2-chloro substituent is relatively stable, it can be hydrolyzed back to the hydroxyl group under certain conditions, particularly in the presence of water and base or at elevated temperatures during work-up. A similar side reaction, amination to 2-amino-6-methylnicotinic acid, is known to produce the 2-hydroxy byproduct in yields of 15-20% when conducted in an aqueous solution.[6][7]

  • Workflow for Minimizing Hydrolysis:

    • Neutralization: After the esterification is complete and the methanol has been removed under reduced pressure, the acidic residue must be neutralized. This should be done carefully at low temperatures (e.g., in an ice bath).

    • Choice of Base: Use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[2][3] Avoid strong bases like NaOH or KOH, which can aggressively promote hydrolysis of both the ester and the 2-chloro group.

    • Efficient Extraction: Do not let the neutralized aqueous mixture sit for extended periods. Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Drying and Evaporation: Thoroughly dry the combined organic extracts with a drying agent like anhydrous sodium sulfate (Na₂SO₄) before evaporating the solvent.

Troubleshooting_Logic cluster_start Problem: Low Yield cluster_chlorination Step 1: Chlorination Issues cluster_esterification Step 2: Esterification Issues Start Low Yield Observed A1 Incomplete Reaction? Start->A1 A2 Dark/Tarry Product? Start->A2 B1 Incomplete Reaction? Start->B1 B2 Hydroxy Byproduct? Start->B2 S1 Action: - Ensure anhydrous conditions - Check POCl₃ stoichiometry - Optimize temp/time A1->S1 A2->S1 S2 Action: - Use excess MeOH - Increase reaction time - Check catalyst B1->S2 S3 Action: - Use mild base (NaHCO₃) - Keep work-up cold & brief - Prompt extraction B2->S3 Sandmeyer_Route A 2-Amino-6-methyl- nicotinic Acid B Diazonium Salt Intermediate A->B Diazotization NaNO₂, HCl C 2-Chloro-6-methyl- nicotinic Acid B->C Sandmeyer Reaction CuCl D Final Product C->D Esterification MeOH, H⁺

Caption: Alternative synthetic pathway using a Sandmeyer reaction.

Q2: What are the best analytical techniques for monitoring this synthesis?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. You can easily visualize the consumption of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for checking the purity of the final product and identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of your starting materials, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of product purity and can be more suitable than GC for less volatile compounds.

Q3: Are there alternatives to POCl₃ for the chlorination step?

A3: Yes, other chlorinating agents can be used, with the choice often depending on scale, safety, and desired reactivity.

  • Thionyl Chloride (SOCl₂): Often used to convert carboxylic acids to acyl chlorides for subsequent reactions. [5]When used for converting a hydroxypyridine to a chloropyridine, it can be effective, but reaction conditions need to be carefully optimized.

  • Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than POCl₃, often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). It is used to convert 2-chloro-6-methyl nicotinic acid into its more reactive acyl chloride for subsequent amidation. [8]While effective, it is more expensive.

Detailed Experimental Protocols

Protocol 1: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

This protocol is adapted from established procedures for converting hydroxypyridines to chloropyridines. [1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-hydroxy-6-methyl-nicotinic acid (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 125°C and maintain for 2 hours with stirring. The solid should gradually dissolve.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Isolation: The product, 2-chloro-6-methylnicotinic acid, will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid product under vacuum. A yield of approximately 72% can be expected. [1]

Protocol 2: Fischer Esterification of 2-Chloro-6-methylnicotinic Acid

This protocol is a robust method for achieving high yields of the methyl ester. [2][3]

  • Preparation: To a round-bottom flask containing the dried 2-chloro-6-methylnicotinic acid (1 equivalent), add anhydrous methanol (sufficient to act as solvent, e.g., 10-15 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equivalents) to the methanol suspension. The addition is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 17 hours or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: To the resulting residue, add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution carefully until gas evolution ceases and the pH is neutral (~7). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

References
  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (2012). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • DocPlayer. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2015). WO2015198486A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • YouTube. (2018). 37.01 Sandmeyer Reactions. Retrieved from [Link]

  • Google Patents. (1989). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Patsnap. (2022). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Coupling Conditions for Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving chlorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chlorinated pyridines are cost-effective and readily available building blocks, but their successful coupling requires a nuanced understanding of the reaction parameters due to the inherent challenges they present.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve high-yielding, reproducible results.

The Challenge with Chlorinated Pyridines

The Suzuki-Miyaura coupling of chlorinated pyridines can be challenging for two primary reasons:

  • The Carbon-Chlorine (C-Cl) Bond Strength : The C-Cl bond is significantly stronger and less reactive than the corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more difficult to achieve.[1][2][3]

  • The "2-Pyridyl Problem" : The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively slowing down or halting the catalytic cycle.[1][2][4][5]

Overcoming these obstacles requires a highly active and robust catalytic system, along with carefully optimized reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Coupled Product

This is the most common issue when working with less reactive aryl chlorides like chloropyridines. A systematic approach to troubleshooting is essential.

G start Low/No Yield catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base No solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs). Consider a Pd(0) source or a reliable precatalyst. catalyst->solution_catalyst Yes conditions Are Reaction Conditions Optimal? base->conditions No solution_base Switch to a Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate solubility (e.g., use a co-solvent like water). base->solution_base Yes reagents Are Reagents High Quality? conditions->reagents No solution_conditions Increase Reaction Temperature (80-120 °C). Ensure rigorous degassing to remove O₂. Consider microwave irradiation to reduce reaction time. conditions->solution_conditions Yes solution_reagents Use fresh, high-purity boronic acid. Ensure solvents are anhydrous and degassed. reagents->solution_reagents Yes

Caption: A workflow diagram for troubleshooting low yields.

Potential Causes & Solutions:

  • Inactive Catalyst System: The C-Cl bond requires a highly active catalyst for efficient oxidative addition.[1][3]

    • Solution: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Switch to a more robust system. Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][7][8] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.[8][9]

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][10]

    • Solution: If you are using a weaker base like Na₂CO₃ or K₂CO₃ with limited success, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2][3] The solubility of the base is also important; using a co-solvent like water with dioxane or toluene can be beneficial.[3][11]

  • Suboptimal Reaction Temperature: The activation energy for C-Cl bond cleavage is high.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[2][12][13] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[11][14]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.

    • Solution: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

Problem 2: Formation of Significant Side Products

Even when the reaction proceeds, the desired product can be contaminated with byproducts, complicating purification and reducing the overall yield.

Common Side Reactions:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, rendering it inactive for cross-coupling.[1][4][5] This is often promoted by the presence of water and certain bases.

    • Minimization Strategies:

      • Use fresh, high-purity boronic acid.

      • If protodeboronation is persistent, consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[1][15]

      • Employ anhydrous conditions where possible, though a small amount of water is often necessary to dissolve the base.[15]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[1][2][5]

    • Minimization Strategies:

      • Thoroughly degas the reaction mixture to remove all traces of oxygen.[2]

      • A highly active and efficient catalyst system that promotes a rapid cross-coupling rate can outcompete the homocoupling pathway.[3]

  • Dehalogenation: The replacement of the chlorine atom on the pyridine ring with a hydrogen atom.[1][5][6]

    • Minimization Strategies:

      • Ensure the reaction is performed under a strictly inert atmosphere.

      • The choice of solvent can sometimes influence this side reaction; screen different anhydrous, aprotic solvents if dehalogenation is a significant issue.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for a new chlorinated pyridine substrate?

A1: For a challenging chlorinated pyridine, a highly active catalyst system is recommended from the outset. A good starting point is Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos (4 mol%).[3][8] These ligands have demonstrated broad applicability and high reactivity for the coupling of unactivated aryl chlorides.[9][16] N-Heterocyclic carbene (NHC) ligands, often delivered as stable precatalysts like PEPPSI-IPr, are also an excellent choice due to their strong σ-donating ability which facilitates the oxidative addition step.[7]

Q2: How do I choose the right base for my reaction?

A2: The base plays a critical role in activating the boronic acid for the transmetalation step.[3][10] For less reactive chloropyridines, stronger bases are often required. A good screening order would be K₂CO₃, followed by K₃PO₄, and then Cs₂CO₃. K₃PO₄ is often a good balance of reactivity and cost and is highly effective for many challenging couplings.[3] The choice of base should be considered in conjunction with the solvent system to ensure at least partial solubility.

Q3: What is the best solvent for the Suzuki coupling of chlorinated pyridines?

A3: Anhydrous, aprotic solvents are generally preferred. 1,4-Dioxane and toluene are the most commonly used and effective solvents.[5][13] Often, a co-solvent of water is added (e.g., in a 4:1 or 10:1 ratio of organic solvent to water) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[3][11]

Q4: Can I run the Suzuki coupling of chlorinated pyridines under air?

A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote the homocoupling of the boronic acid.[1][2] For reproducible and high-yielding results, it is essential to perform the reaction under an inert atmosphere (argon or nitrogen) and use degassed solvents.[1]

Q5: My reaction involves a dichloropyridine. How can I control for mono- versus di-substitution?

A5: Regioselectivity and the extent of substitution can be controlled by several factors. To favor mono-substitution, use the dichloropyridine in a slight excess or use an equimolar amount of the boronic acid.[2] To achieve di-substitution, use at least 2.2 equivalents of the boronic acid.[2] The inherent electronic properties of the dichloropyridine will also influence the site of the first coupling.[2][17][18] In some cases, sterically bulky ligands can be used to direct the coupling to a less hindered position.[2]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition + Ar¹-X (Chloropyridine) pdII Ar¹-Pd(II)-X       |      L₂ oa_complex->pdII transmetalation_complex Transmetalation Complex pdII->transmetalation_complex Transmetalation + Ar²-B(OR)₂ (Activated Boronic Acid) + Base pdII_ar2 Ar¹-Pd(II)-Ar²       |      L₂ transmetalation_complex->pdII_ar2 re_complex Reductive Elimination Complex pdII_ar2->re_complex Reductive Elimination re_complex->pd0 product_out Ar¹-Ar² (Desired Product) re_complex->product_out center

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step for chloropyridines.[19][20]

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.[10][19][20]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[19][20]

Data Presentation: Comparative Guide to Reaction Components

The following tables summarize data from the literature to guide your selection of reaction parameters.

Table 1: Comparison of Ligand Performance for 2-Chloropyridine Coupling

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1001895
XPhos Pd₂(dba)₃K₃PO₄t-AmylOH1001698
RuPhos Pd(OAc)₂K₃PO₄t-AmylOH1001297
PEPPSI-IPr -K₂CO₃Dioxane/H₂O80492
(IPr)Pd(allyl)Cl -K₂CO₃Dioxane/H₂O80296

Table 2: Effect of Base on the Suzuki Coupling of Chloropyridines

BaseTypical SolventsTypical Temp (°C)Notes
K₃PO₄ Dioxane/H₂O, Toluene/H₂O80 - 110Frequently used and highly effective for challenging couplings with heteroaryl chlorides.[3]
Cs₂CO₃ Dioxane/H₂O, Toluene80 - 110A strong base that often provides good results but is more expensive.[3]
K₂CO₃ Toluene/H₂O, Dioxane/H₂O90 - 120A standard and reliable choice for many Suzuki couplings.[3][21]
Na₂CO₃ Toluene/EtOH/H₂O, Dioxane/H₂O100 - 140A common and effective base for a wide range of substrates.[3][22]
KF THF/H₂O, THF70 - 90Can be effective, especially when substrates are base-sensitive.[3][23]

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization for your specific substrate is likely necessary.

Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating

Materials:

  • Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1-0.2 M)

  • Degassed water (if required, e.g., 10:1 solvent:water)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[12]

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • Chloropyridine derivative (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst/ligand system, 1-5 mol%)

  • Base (e.g., K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, 3-4 mL)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine the chloropyridine, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the solvent mixture to the vial.

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[13]

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in Protocol 1.

References

  • Vertex AI Search. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473.
  • BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5698.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

Sources

Side-product formation in the synthesis of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-chloro-6-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your success.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its preparation, while conceptually straightforward, often presents challenges related to side-product formation, reaction control, and purification. This guide will focus on the most common synthetic route: the chlorination of 2-hydroxy-6-methylnicotinic acid followed by esterification, providing a framework to understand and mitigate common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and actionable solutions.

Part 1: Chlorination of 2-hydroxy-6-methylnicotinic acid

Q1: My chlorination reaction of 2-hydroxy-6-methylnicotinic acid with phosphorus oxychloride (POCl₃) is resulting in a low yield and a dark, tarry crude product. What's going wrong?

A1: This is a common issue often stemming from several factors related to reaction conditions and moisture control.

  • Causality: Phosphorus oxychloride is a highly reactive and moisture-sensitive reagent. Any residual moisture in your starting material, solvent, or reaction setup will react with POCl₃ to form phosphoric acid and hydrochloric acid. These byproducts can lead to undesired side reactions and the formation of colored impurities. Furthermore, excessively high temperatures can promote polymerization and the formation of complex, tar-like substances.

  • Troubleshooting & Optimization:

    • Strict Moisture Control: Ensure your 2-hydroxy-6-methylnicotinic acid is thoroughly dried before use. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Management: The reaction with POCl₃ is exothermic. It is crucial to control the temperature, often by the slow, portion-wise addition of the reagent at a reduced temperature, followed by carefully controlled heating. A typical procedure involves heating the mixture at a specific temperature, for instance, 125°C for a couple of hours.[1]

    • Solvent Choice: While the reaction can be run neat, the use of a high-boiling inert solvent can sometimes help with temperature control and prevent localized overheating.

Q2: I'm observing a significant amount of unreacted starting material (2-hydroxy-6-methylnicotinic acid) even after a prolonged reaction time. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient reagent or suboptimal reaction conditions.

  • Causality: The conversion of the hydroxypyridine to the chloropyridine is a nucleophilic substitution on the phosphorus atom of POCl₃, followed by the elimination of a phosphate species. This process requires a sufficient stoichiometric excess of POCl₃ and adequate thermal energy to proceed to completion.

  • Troubleshooting & Optimization:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of POCl₃. A common molar ratio is to use a significant excess of the chlorinating agent.

    • Reaction Temperature and Time: While excessive heat is detrimental, the reaction does require a certain temperature to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature or a longer reaction time may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal endpoint.

Q3: My final chlorinated product, 2-chloro-6-methylnicotinic acid, is difficult to purify and appears to contain other chlorinated species. What are the likely side-products?

A3: The primary side-products in this chlorination are typically isomers or products of over-chlorination, although these are generally minor if conditions are controlled.

  • Potential Side-Products:

    • Isomeric Chloronicotinic Acids: While the 2-position is the most reactive for this substitution, trace amounts of other isomers might form under harsh conditions.

    • Dichlorinated Species: Although less common for this specific substrate, over-chlorination at other positions on the pyridine ring is a theoretical possibility with prolonged reaction times or very high temperatures.

  • Troubleshooting & Optimization:

    • Careful Control of Reaction Conditions: Adhering to established protocols regarding temperature and reaction time is the best way to minimize the formation of these side-products.

    • Purification: Recrystallization is often an effective method for purifying 2-chloro-6-methylnicotinic acid. A common solvent system for this is aqueous ethanol.[1]

Part 2: Esterification of 2-chloro-6-methylnicotinic acid

Q4: I'm attempting a Fischer esterification of 2-chloro-6-methylnicotinic acid with methanol and a sulfuric acid catalyst, but the conversion to the methyl ester is low.

A4: Low conversion in Fischer esterification is a classic equilibrium problem.

  • Causality: Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol).[2][3]

  • Troubleshooting & Optimization:

    • Use of Excess Methanol: Employing a large excess of methanol as the solvent will drive the equilibrium towards the product side.

    • Water Removal: Ensure all reagents and glassware are dry. While not always practical on a lab scale for this specific reaction, azeotropic removal of water with a suitable solvent and a Dean-Stark apparatus is a common industrial strategy for driving esterifications to completion. For lab scale, using a drying agent like molecular sieves in the reaction can be effective.

    • Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or gaseous hydrogen chloride dissolved in methanol) is used.[4]

Q5: During the workup of my esterification, I'm losing a significant portion of my product. What are the likely causes?

A5: Product loss during workup can often be attributed to the hydrolysis of the ester back to the carboxylic acid, or physical loss during extraction.

  • Causality: The ester is susceptible to hydrolysis under both acidic and basic conditions. If the neutralization step is not carefully controlled, or if the product is exposed to aqueous conditions for an extended period, it can revert to the carboxylic acid. The carboxylic acid is more water-soluble (especially in its deprotonated form under basic conditions) and will be lost to the aqueous phase during extraction.

  • Troubleshooting & Optimization:

    • Careful Neutralization: After the reaction, the excess acid must be neutralized. This is often done by carefully adding a base like sodium bicarbonate. It's important to perform this step at a low temperature (e.g., in an ice bath) to control the exotherm and to avoid localized high pH which could promote ester hydrolysis.

    • Efficient Extraction: Once neutralized, the product should be extracted promptly into a suitable organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • pH Monitoring: During neutralization, ensure the pH of the aqueous layer is brought to a neutral or slightly basic range to ensure the carboxylic acid (if any is present from hydrolysis) is deprotonated and remains in the aqueous layer, while the less polar ester is extracted into the organic phase.

Q6: My final product, this compound, is off-white or yellowish. How can I improve its purity and color?

A6: Colored impurities often arise from side reactions during the chlorination step and can be carried through the synthesis.

  • Causality: As mentioned earlier, high reaction temperatures during chlorination can lead to the formation of colored byproducts. These impurities may be structurally similar to the desired product, making them difficult to remove.

  • Troubleshooting & Optimization:

    • Revisit the Chlorination Step: The most effective way to obtain a clean final product is to start with a pure intermediate. If your 2-chloro-6-methylnicotinic acid is colored, attempt to purify it by recrystallization before proceeding to the esterification.

    • Purification of the Final Product: The final ester can be purified by techniques such as column chromatography on silica gel or distillation under reduced pressure. The choice of method will depend on the nature of the impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-methylnicotinic acid

This protocol is a general guideline for the chlorination of 2-hydroxy-6-methylnicotinic acid.

Materials:

  • 2-hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 2-hydroxy-6-methylnicotinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (excess, e.g., 5-10 eq) to the flask.

  • Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration and wash it with cold water.

  • Recrystallize the crude solid from aqueous ethanol to obtain pure 2-chloro-6-methylnicotinic acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol describes the esterification of 2-chloro-6-methylnicotinic acid.

Materials:

  • 2-chloro-6-methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methylnicotinic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into an organic solvent (e.g., 3 x with ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation if necessary.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway A 2-hydroxy-6-methylnicotinic acid B 2-chloro-6-methylnicotinic acid A->B  POCl₃, Δ   C This compound B->C  MeOH, H⁺, Δ  

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Chlorination Start Low Yield / Dark Product in Chlorination Q1 Moisture Present? Start->Q1 S1 Dry Starting Material & Glassware Use Inert Atmosphere Q1->S1 Yes Q2 Temperature Too High? Q1->Q2 No S2 Control Temperature Slow Reagent Addition Q2->S2 Yes Q3 Incomplete Reaction? Q2->Q3 No S3 Increase POCl₃ Stoichiometry Optimize Reaction Time/Temp Q3->S3 Yes

Caption: Troubleshooting low yield in the chlorination step.

Quantitative Data Summary

ParameterChlorination StepEsterification Step
Starting Material 2-hydroxy-6-methylnicotinic acid2-chloro-6-methylnicotinic acid
Key Reagents POCl₃Methanol, H₂SO₄
Typical Yield ~72% (after recrystallization)[1]>75% (literature for similar esters)[4]
Common Side-Products Colored impurities, unreacted starting materialUnreacted starting acid, hydrolysis product
Purification Method Recrystallization (aq. ethanol)Column chromatography or distillation

References

  • PrepChem. Synthesis of 2-chloro-6-methylnicotinic acid. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-chloro-6-methylnicotinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of this important chemical intermediate.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm having trouble separating this compound from a closely related impurity. What steps can I take to improve the resolution?

Answer: Poor separation is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions. Here’s a detailed approach:

  • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC): Before every column, it is critical to identify an optimal solvent system using TLC.[1]

    • Goal: Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound, this compound.[2] This Rf range typically provides the best separation on a column.

    • Procedure: Test various solvent systems, such as mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3]

    • Adjustment:

      • If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[2]

      • If the Rf is too low (compound doesn't move), increase the polarity by increasing the proportion of the polar solvent.[2]

  • Employ Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is a powerful alternative.[2]

    • How it works: Start with a low-polarity mobile phase to elute non-polar impurities. Gradually increase the polarity of the mobile phase over the course of the separation to then elute your target compound and any more polar impurities sequentially.[2] This technique is particularly effective for separating compounds with a wide range of polarities.

  • Reduce Sample Loading: Overloading the column is a frequent cause of poor separation.[2]

    • General Guideline: The amount of crude material loaded onto the column should ideally be between 1-5% of the mass of the stationary phase (silica gel). For separations that are particularly challenging, it is advisable to use a lower loading percentage.[2]

Issue 2: The Compound is Unstable on the Silica Gel Column

Question: I suspect my this compound is degrading on the silica gel. How can I confirm this and what can I do to prevent it?

Answer: Compound instability on silica gel, which has an acidic surface due to silanol groups, is a known issue for certain molecules, including some pyridine derivatives.[4][5]

  • Confirming Instability with 2D TLC: A two-dimensional TLC experiment is a definitive way to check for on-plate degradation.[6]

    • Procedure:

      • Spot your crude mixture in one corner of a square TLC plate.

      • Develop the plate in your chosen solvent system.

      • Remove the plate, dry it completely, and rotate it 90 degrees.

      • Develop the plate again in the same solvent system.

    • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.[7]

  • Mitigation Strategies:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.1-1%). This will neutralize the acidic silanol groups.

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Alumina (basic or neutral) can be a good alternative for compounds that are sensitive to acid.[3]

    • Minimize Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.[2] Using flash chromatography, where air pressure is used to accelerate the flow of the mobile phase, can significantly reduce the run time and minimize decomposition.[8]

Issue 3: Peak Tailing During Analysis

Question: My purified fractions show significant peak tailing when I analyze them by HPLC. What is causing this and how can I fix it?

Answer: Peak tailing for pyridine-containing compounds is often due to interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[4]

  • For Column Chromatography: As mentioned above, adding a small amount of a basic modifier like triethylamine to your eluent can help to reduce this interaction and improve the shape of your elution band.

  • For HPLC Analysis:

    • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to improve peak shape.[6]

    • Adjust Mobile Phase pH: For amine-containing compounds, using a higher pH mobile phase can sometimes lead to better peak symmetry. However, this requires a pH-stable column as traditional silica-based columns can dissolve at high pH.[4]

Issue 4: Low Recovery of the Purified Compound

Question: After column chromatography, the yield of my purified this compound is very low. What are the possible reasons?

Answer: Low recovery can be attributed to several factors:

  • Compound Degradation: As discussed in Issue 2, your compound may be decomposing on the column.[7]

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly sticking to the top of the column. A significant increase in the mobile phase polarity, perhaps by adding a small amount of methanol to your eluent, may be necessary to elute it.[2]

  • Improper Column Packing: A poorly packed column with channels or cracks can lead to a non-uniform flow of the mobile phase, resulting in poor separation and co-elution of your product with impurities, which are then discarded, lowering your final yield.[1]

  • Sample Precipitation: The sample may have precipitated at the top of the column upon loading, especially if it is not very soluble in the initial mobile phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective starting point for many organic compounds of intermediate polarity is a mixture of hexane and ethyl acetate.[3] You can begin by testing a ratio of 9:1 (Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to find the optimal Rf value on TLC. Other systems like dichloromethane/methanol can also be effective.[10]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For routine purifications, a 30:1 to 50:1 ratio is often sufficient. For difficult separations of closely eluting compounds, a higher ratio (e.g., 100:1) may be necessary.

Q3: What is the difference between dry loading and wet loading a sample, and which should I use?

A3:

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a solvent it is highly soluble in) and then carefully applied to the top of the column.[9] This is often suitable for samples that are readily soluble in the eluent.

  • Dry Loading: The sample is dissolved in a suitable solvent, and then silica gel is added to this solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica.[9] This powder is then carefully added to the top of the prepared column. Dry loading is highly recommended when your compound has poor solubility in the eluting solvent system, as it prevents precipitation on the column and often leads to better separation.[9]

Q4: How can I visualize the spots on my TLC plate if my compound is not UV active?

A4: While this compound is UV active, if you are dealing with impurities that are not, you can use a variety of staining techniques. Common stains include potassium permanganate, ceric ammonium molybdate (CAM), or an iodine chamber.

Q5: What are the key steps for packing a good chromatography column?

A5: A well-packed column is crucial for a successful separation. The "slurry method" is generally preferred.[11]

  • Place a small plug of cotton or glass wool at the bottom of the column.[11]

  • Add a thin layer of sand.[11]

  • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.[11]

  • Pour the slurry into the column, and as the silica settles, gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[11]

  • Allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the silica run dry.[6]

  • Add another thin layer of sand on top of the silica bed to prevent disruption of the surface when you add your sample and more eluent.[11]

Experimental Protocols & Data

Table 1: Example TLC Data for Solvent System Optimization
Solvent System (Hexane:Ethyl Acetate)Rf of Impurity ARf of this compoundRf of Impurity BObservations
9:10.850.600.55Poor separation between product and Impurity B.
4:10.650.350.25Good separation between all components. This is a suitable system for the column.
2:10.400.150.05Product Rf is a bit low, may lead to a long elution time.
Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Determine the optimal solvent system as described in the troubleshooting section. For this example, we will use a 4:1 Hexane:Ethyl Acetate mixture.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) using the slurry method with the 4:1 Hexane:Ethyl Acetate eluent.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.[9]

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin adding the 4:1 Hexane:Ethyl Acetate mobile phase to the top of the column.

    • If using flash chromatography, apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[6]

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[12]

Visual Workflow

Chromatography_Troubleshooting start Start: Crude Product tlc Run TLC with various solvent systems start->tlc check_rf Is Rf of product ~0.2-0.4 and well-separated? tlc->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No pack_column Pack column with slurry method check_rf->pack_column Yes adjust_polarity->tlc load_sample Load sample (Wet or Dry) pack_column->load_sample run_column Run column & collect fractions load_sample->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions combine_pure Combine pure fractions & evaporate solvent analyze_fractions->combine_pure check_stability Check stability with 2D TLC analyze_fractions->check_stability Poor separation/ Low yield pure_product Pure Product combine_pure->pure_product deactivate_silica Use deactivated silica or alumina check_stability->deactivate_silica Degradation Observed deactivate_silica->pack_column

Caption: A workflow for troubleshooting common chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Unknown. (n.d.). How to run column chromatography.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Trifluoropyridine Derivatives.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • Unknown. (2025). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Monitoring the Synthesis of Methyl 6-methylnicotinate via Thin-Layer Chromatography (TLC).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • Mastelf Technologies. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup.
  • Unknown. (n.d.). TROUBLESHOOTING GUIDE.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Taylor & Francis. (2008). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Methyl 6-methylnicotinate synthesis from 6-Methylnicotinic acid.
  • Unknown. (n.d.). HPTLC assay of nicotine and cotinine in biological samples. Farmacia, 62(3).
  • Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
  • Unknown. (n.d.). 6-Methyl Nicotinic Acid.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemScene. (n.d.). Methyl 6-chloro-2-methylnicotinate.
  • PubMed. (2013). Anomalous silica colloid stability and gel layer mediated interactions.

Sources

Technical Support Center: Monitoring Methyl 2-chloro-6-methylnicotinate Reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 2-chloro-6-methylnicotinate. It offers practical, field-proven insights into Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methodologies, focusing on troubleshooting common issues to ensure reliable and reproducible results.

Introduction: The Critical Role of Reaction Monitoring

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Accurate monitoring of its reactions is paramount to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Both TLC and HPLC are powerful techniques for this purpose, each with its own set of advantages and potential challenges. This guide is designed to help you navigate these challenges effectively.

Thin Layer Chromatography (TLC) Analysis

TLC is a rapid and cost-effective method for qualitative reaction monitoring.[5][6] It allows for the simultaneous analysis of multiple samples, providing a quick snapshot of the reaction's progress.[7]

Recommended TLC Protocol

A typical TLC setup for monitoring a reaction involving this compound involves spotting the starting material, the reaction mixture, and a "co-spot" (a single spot containing both the starting material and the reaction mixture) on a silica gel plate.[8][9]

Step-by-Step TLC Protocol:

  • Plate Preparation: Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5][6] Mark the lanes for the starting material, reaction mixture, and co-spot.

  • Sample Preparation: Dissolve a small amount of your starting material and a sample of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Spotting: Use a capillary tube to apply small, concentrated spots of each sample onto the corresponding marks on the baseline.[10] For the co-spot, apply the starting material first, let it dry, and then apply the reaction mixture on top of the same spot.[6]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system. Ensure the solvent level is below the baseline.[11] Cover the chamber to allow the solvent to ascend the plate through capillary action.[12]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (typically at 254 nm) as nicotinate derivatives are often UV-active.[13] If necessary, use a chemical stain like potassium permanganate or iodine for further visualization.[11]

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate the formation of the product. The co-spot helps to confirm if the starting material is fully consumed, especially if the product's Rf value is close to that of the starting material.[14]

TLC Troubleshooting Guide (Q&A)

Here are some common issues encountered during TLC analysis and their solutions:

Question: Why are my spots streaking?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Overloading: The most common cause is applying too much sample to the plate.[10][11][15] Try diluting your sample and spotting a smaller amount.

  • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your developing solvent can often resolve this issue.[11]

  • Inappropriate Solvent System: If the solvent system is not suitable for your compounds, it can lead to poor separation and streaking.[16]

Question: My spots are not moving from the baseline (low Rf) or are running with the solvent front (high Rf). What should I do?

Answer: This indicates that the polarity of your solvent system is not optimal.[17]

  • Spots at the Baseline: Your solvent is not polar enough to move the compounds up the plate. You need to increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[11][17]

  • Spots at the Solvent Front: Your solvent is too polar. You need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[11][17]

Question: I don't see any spots on my TLC plate after development.

Answer: There are a few potential reasons for this:

  • Sample Concentration is Too Low: Your sample may be too dilute to be detected. Try concentrating your sample or spotting the same lane multiple times, allowing the solvent to dry between applications.[11][16]

  • Compound is Not UV-Active: While many aromatic compounds are UV-active, yours might not be, or the response may be weak. Try using a different visualization technique, such as staining with potassium permanganate or iodine.[11]

  • Compound Volatility: If your compound is highly volatile, it may have evaporated from the plate before or during development.[11]

Data Presentation: TLC Solvent Systems

The choice of solvent system is crucial for good separation.[18][19] Here is a table of common solvent systems for compounds of varying polarities:

Polarity of CompoundRecommended Solvent System(s)
Non-polarHexane, Petroleum Ether, Toluene
Moderately PolarHexane/Ethyl Acetate, Dichloromethane
PolarDichloromethane/Methanol, Ethyl Acetate/Methanol
Very Polar10% NH4OH in Methanol/Dichloromethane

This table provides general guidance; the optimal solvent system will need to be determined experimentally.[12][20]

Visualization: TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Problem Observed streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf Too High/Low start->bad_rf overloading Dilute Sample & Re-spot streaking->overloading polarity_issue Adjust Solvent Polarity streaking->polarity_issue If streaking persists visualization_issue Use Alternative Visualization no_spots->visualization_issue concentration_issue Concentrate Sample no_spots->concentration_issue If no spots after staining bad_rf->polarity_issue solution_streaking Clear Spots overloading->solution_streaking solution_rf Optimal Rf (0.2-0.8) polarity_issue->solution_rf solution_spots Visible Spots visualization_issue->solution_spots concentration_issue->solution_spots

Caption: Troubleshooting workflow for common TLC issues.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful quantitative technique that provides higher resolution and sensitivity than TLC, making it ideal for detailed reaction monitoring and purity analysis.[21]

Recommended HPLC Protocol

Developing a robust HPLC method is crucial for accurate monitoring. For chlorinated aromatic compounds like this compound, reversed-phase HPLC is typically the method of choice.[22][23]

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 column is a good starting point for reversed-phase separation of aromatic compounds.[24][25][26] For halogenated compounds, a pentafluorophenyl (PFP) phase can sometimes offer alternative selectivity.[25][27]

  • Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile or methanol is commonly used. The UV absorbance of nicotinate esters is often around 262 nm, so ensure your mobile phase is transparent in this region.[28][29]

  • Detector Settings: A UV detector set at the absorbance maximum of your compound (around 262 nm for methyl nicotinate) is typically used.[28][29]

  • Gradient vs. Isocratic Elution: Start with a gradient elution to determine the approximate retention times of your starting material and product. Once the retention times are known, you can switch to an isocratic method for faster analysis if the separation is adequate.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your reaction mixture in the mobile phase. Filter the sample through a 0.45 µm filter before injection to prevent clogging the column.

HPLC Troubleshooting Guide (Q&A)

Here are some common issues encountered during HPLC analysis and their solutions:

Question: Why are my peaks tailing?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:[30]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based packing material can interact with basic analytes, causing tailing.[31] Using an end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column can lead to peak tailing. Flushing the column with a strong solvent or, if necessary, replacing the guard column or the analytical column can resolve this.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is recommended.

Question: My retention times are shifting. What is the cause?

Answer: Retention time shifts can be frustrating and can be due to either system-related or chemical issues.[32]

  • Flow Rate Fluctuation: If the retention times of all peaks, including the void marker, are shifting proportionally, it is likely a flow rate issue. Check for leaks in the system or problems with the pump.[33][34]

  • Mobile Phase Composition Changes: If the retention times of some peaks are shifting more than others, it could be due to a change in the mobile phase composition. This can happen due to the evaporation of a volatile component or improper mixing.[32][34][35]

  • Column Equilibration: Insufficient column equilibration can lead to drifting retention times, especially at the beginning of a series of runs.[36]

Question: I am seeing ghost peaks in my chromatogram.

Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the mobile phase can accumulate on the column and elute as ghost peaks, especially during a gradient run.

  • Carryover from Previous Injections: If a previous sample contained a strongly retained compound, it might elute in a subsequent run. A thorough column wash between injections can help.

  • Autosampler Contamination: The autosampler itself can be a source of contamination. Cleaning the injection port and needle can resolve this.

Data Presentation: HPLC Method Parameters

Here is an example of a starting HPLC method for the analysis of this compound:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 262 nm
Column Temperature 30 °C

This is a starting point and may require optimization for your specific reaction mixture.

Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting start HPLC Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift ghost_peaks Ghost Peaks start->ghost_peaks check_silanol Check for Silanol Interactions peak_tailing->check_silanol check_column_health Check Column Health peak_tailing->check_column_health If tailing persists check_flow_rate Verify Flow Rate rt_shift->check_flow_rate check_mobile_phase Check Mobile Phase rt_shift->check_mobile_phase If flow rate is stable ghost_peaks->check_mobile_phase check_carryover Investigate Carryover ghost_peaks->check_carryover If mobile phase is clean solution_symmetric Symmetric Peaks check_silanol->solution_symmetric check_column_health->solution_symmetric solution_stable_rt Stable Retention Times check_flow_rate->solution_stable_rt check_mobile_phase->solution_stable_rt solution_clean_baseline Clean Baseline check_carryover->solution_clean_baseline

Caption: Logical workflow for troubleshooting common HPLC issues.

Conclusion

Effective monitoring of reactions involving this compound is achievable with a solid understanding of both TLC and HPLC principles and a systematic approach to troubleshooting. By carefully selecting analytical conditions and being aware of potential pitfalls, researchers can obtain reliable data to guide their synthetic efforts, ultimately leading to improved reaction outcomes and higher purity products.

References

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  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
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  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure.
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  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate.
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • Scribd. (n.d.). HPLC Column Selection Guide.
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • Benchchem. (n.d.). The Occurrence and Analysis of Methyl Nicotinate in Botanical Sources: A Technical Guide.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • ChemScene. (n.d.). Methyl 6-chloro-2-methylnicotinate.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
  • Hamilton Company. (n.d.). HPLC COLUMNS AND ACCESSORIES.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • ChemicalBook. (2025, July 16). Methyl 6-chloro-2-Methylnicotinate.
  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate.
  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
  • ResearchGate. (n.d.). A typical HPLC chromatogram of polycyclic aromatic hydrocarbons.
  • Benchchem. (n.d.). The Role of Myristyl Nicotinate in Mitigating UV-Induced Skin Damage: A Technical Guide.
  • PMC. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes.
  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. YouTube.
  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
  • Science Publishing Group. (n.d.). Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches.
  • ResearchGate. (2025, July 3). Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches.
  • MPG.PuRe. (2020, May 28). Polymer Chemistry.

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Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with catalyst deactivation in the cross-coupling of chloropyridines. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Chloropyridines are valuable building blocks in medicinal chemistry and materials science. However, their successful implementation in cross-coupling reactions is often hampered by catalyst deactivation, leading to low yields and reaction failures. This guide will provide in-depth troubleshooting advice and optimized protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a chloropyridine substrate is sluggish or failing completely. What are the most likely causes of catalyst deactivation?

A1: This is a common challenge stemming from the inherent properties of chloropyridines. The primary culprits for catalyst deactivation are:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2][3] This is a major deactivation pathway, especially with 2-chloropyridines.

  • Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in chloropyridines is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-limiting step.[1][2] This requires highly active catalyst systems to overcome the high activation energy.

  • Formation of Palladium Black: The precipitation of black, elemental palladium, known as "palladium black," is a clear indicator of catalyst decomposition and aggregation into an inactive state.[3][4] This can be triggered by high temperatures, the presence of oxygen, or inappropriate ligand choice.

Q2: I'm observing the formation of "palladium black" in my reaction. What is it, and how can I prevent it?

A2: The formation of palladium black signifies the agglomeration of the palladium catalyst into an inactive, metallic form.[3][4] To prevent this, consider the following strategies:

  • Utilize Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are crucial.[2][3][5] These ligands stabilize the active Pd(0) species and create a sterically hindered environment that prevents catalyst aggregation.

  • Maintain a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[3][4] It is essential to rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Control Reaction Temperature: While higher temperatures can sometimes be necessary to promote the reaction, excessive heat can accelerate catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: My desired product is formed in low yield, and I'm seeing significant side products. What are the common side reactions, and how can I minimize them?

A3: Several side reactions can compete with your desired cross-coupling, leading to reduced yields. The most common include:

  • Protodeboronation: In Suzuki couplings, this is the replacement of the boronic acid group with a hydrogen atom, often promoted by water and certain bases.[1] To mitigate this, use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][6]

  • Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (Glaser coupling in Sonogashira reactions) to form undesired dimers.[1][4] This can be exacerbated by the presence of oxygen. Ensuring a strictly inert atmosphere and using a slight excess of the chloropyridine can help minimize homocoupling.

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen atom can also occur.[1] This is often a result of the palladium catalyst reacting with a hydride source in the reaction mixture.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling
Problem: Low or no conversion when coupling a 2-chloropyridine.

Analysis: 2-Chloropyridines are notoriously challenging substrates due to the strong C-Cl bond and the proximity of the coordinating nitrogen atom to the reaction center.[2]

Troubleshooting Workflow:

start Low Yield with 2-Chloropyridine base Optimize Base: - Start with K3PO4 or Cs2CO3. - Screen other strong, non-nucleophilic bases. start->base Is the base effective? ligand Optimize Ligand: - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos). - Consider N-heterocyclic carbene (NHC) ligands. base->ligand Is the catalyst system robust? solvent Optimize Solvent: - Screen anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene). - Consider a dioxane/water or toluene/water mixture to improve base solubility. ligand->solvent Is solubility an issue? temp Optimize Temperature: - Incrementally increase temperature (e.g., 80-110 °C). - Consider microwave irradiation for shorter reaction times and potentially higher yields. solvent->temp Is the reaction sluggish? boron Boronic Acid/Ester Quality: - Use fresh, high-purity boronic acid. - Switch to a more stable pinacol ester or trifluoroborate salt. temp->boron Are side reactions prevalent?

Caption: Troubleshooting workflow for low-yield Suzuki coupling of 2-chloropyridines.

Recommended Protocol: Suzuki Coupling of a 2-Chloropyridine Derivative

This is a general procedure and may require optimization for specific substrates.[2]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the 2-chloropyridine derivative, boronic acid/ester, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination
Problem: Difficulty in coupling primary or secondary amines with chloropyridines.

Analysis: Similar to other cross-coupling reactions, the Buchwald-Hartwig amination of chloropyridines is challenging due to the inert C-Cl bond and potential catalyst inhibition. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.

Catalyst Deactivation Pathway in Buchwald-Hartwig Amination

active Active Pd(0)L2 Catalyst cycle Catalytic Cycle active->cycle Oxidative Addition inactive Inactive [Pd(Pyridine)n] Complex (Catalyst Poisoning) active->inactive Coordination of Pyridine Nitrogen pyridine Chloropyridine pyridine->cycle amine Amine amine->cycle Coordination & Deprotonation base Base base->cycle product Desired C-N Coupled Product cycle->product Reductive Elimination

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 2-chloro-6-methylnicotinate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-chloro-6-methylnicotinate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the production of this key chemical intermediate. Our focus is on anticipating challenges and offering scientifically grounded solutions to ensure a robust and scalable process.

I. Synthesis Overview & Key Challenges

The production of this compound is typically a two-step process:

  • Chlorination: Conversion of 2-hydroxy-6-methylnicotinic acid to 2-chloro-6-methylnicotinic acid.

  • Esterification: Methylation of the carboxylic acid to yield the final product.

Each of these stages presents unique challenges during scale-up, from reaction control and byproduct formation to purification and product stability. This guide will address these issues systematically.

II. Troubleshooting Guide & FAQs

Part A: Chlorination of 2-hydroxy-6-methylnicotinic acid

Question 1: We are observing low yields and incomplete conversion during the chlorination of 2-hydroxy-6-methylnicotinic acid with phosphorus oxychloride (POCl₃). What are the likely causes and how can we optimize this step?

Answer:

Low yields and incomplete conversion in this chlorination are common issues when moving from bench-scale to pilot or production scale. The primary culprits are often related to reaction conditions and reagent stoichiometry.

  • Insufficient Reagent: Ensure at least a molar excess of phosphorus oxychloride is used. On a larger scale, mass transfer limitations can necessitate a higher excess than what was effective in the lab.

  • Reaction Temperature and Time: This reaction typically requires elevated temperatures. A common protocol involves heating the mixture at 125°C for a minimum of 2 hours[1]. Monitor the reaction progress using an appropriate analytical technique like HPLC to determine the optimal reaction time for your specific setup.

  • Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to localized areas of low reagent concentration and temperature, resulting in incomplete reaction. Ensure your reactor is equipped with an appropriate agitator for viscous reaction mixtures.

  • Water Content: The starting material, 2-hydroxy-6-methylnicotinic acid, should be as dry as possible. Any moisture will consume the phosphorus oxychloride, reducing its effectiveness for the desired chlorination.

Troubleshooting Workflow: Chlorination Step

G cluster_0 Problem: Low Yield in Chlorination Start Low Yield/Incomplete Conversion Q1 Is POCl₃ in sufficient excess? Start->Q1 Sol1 Increase POCl₃ stoichiometry Q1->Sol1 No Q2 Are reaction temperature and time adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase temperature/time; monitor with HPLC Q2->Sol2 No Q3 Is agitation efficient for the reactor scale? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Improve agitation; consider different impeller design Q3->Sol3 No Q4 Is the starting material dry? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Dry starting material thoroughly before reaction Q4->Sol4 No End Optimized Chlorination Q4->End Yes A4_No No Sol4->End

Caption: Troubleshooting decision tree for low yield in the chlorination step.

Question 2: During the work-up of the chlorination reaction, we are struggling with product isolation and purity. What is the recommended procedure?

Answer:

The work-up of a phosphorus oxychloride reaction must be handled with care due to the highly exothermic nature of quenching.

  • Quenching: The reaction mixture should be cooled and slowly poured onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ to phosphoric acid.

  • Precipitation and Filtration: 2-chloro-6-methylnicotinic acid is a solid and should precipitate out of the acidic aqueous solution. The solid can then be collected by filtration.

  • Washing: Wash the filter cake with cold water to remove residual phosphoric acid and other water-soluble impurities.

  • Recrystallization: For higher purity, the crude product can be recrystallized from aqueous ethanol[1].

Table 1: Typical Reaction Parameters for Chlorination

ParameterRecommended Value
Reactant Ratio1:5 (2-hydroxy-6-methylnicotinic acid : POCl₃)
Temperature125 °C
Reaction Time2-4 hours (monitor for completion)
Quenching MethodSlow addition to crushed ice
PurificationRecrystallization from aqueous ethanol
Part B: Esterification of 2-chloro-6-methylnicotinic acid

Question 3: Our Fischer esterification of 2-chloro-6-methylnicotinic acid is showing low conversion, even with extended reaction times. What factors are at play?

Answer:

Fischer esterification is an equilibrium-limited reaction, and achieving high conversion can be challenging, especially at scale.

  • Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol produces an ester and water. To drive the equilibrium towards the product, either the alcohol must be used in a large excess, or water must be removed as it is formed. In the case of methanol, using it as the solvent is a common and effective strategy.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential. Ensure an adequate amount is used. For a 290 mmol scale reaction of a similar substrate, 40 mL of concentrated sulfuric acid in 0.75 L of methanol has been reported[2].

  • Reaction Temperature: The reaction should be conducted at the reflux temperature of methanol to ensure a reasonable reaction rate.

  • Influence of the Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position may slightly deactivate the carbonyl group towards nucleophilic attack compared to the non-chlorinated analogue. This could necessitate more forcing conditions (longer reaction times or higher catalyst loading) to achieve high conversion.

Question 4: What are the common byproducts in the synthesis of this compound and how can we minimize them?

Answer:

Byproduct formation can be a significant issue, impacting yield and purity.

  • Unreacted Starting Material: As discussed, this is often due to equilibrium limitations. Driving the reaction to completion is the best way to minimize this.

  • Hydrolysis of the Ester: During work-up, if the product is exposed to aqueous base for extended periods or at elevated temperatures, the ester can hydrolyze back to the carboxylic acid. Neutralization should be performed at low temperatures.

  • Formation of 2-amino-6-methylnicotinic acid derivatives: If ammonia or an amine-based base is used for neutralization, there is a risk of nucleophilic aromatic substitution of the chloro group, leading to the formation of the corresponding amino-substituted nicotinate. It is advisable to use inorganic bases like sodium bicarbonate or sodium carbonate for neutralization. A related process shows that 2-chloro-6-methylnicotinic acid reacts with ammonia at 170°C to form 2-amino-6-methylnicotinic acid, highlighting the reactivity of the chloro group under certain conditions.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a suitable reactor, suspend 2-chloro-6-methylnicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5-1.0 eq) while maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-16 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Carefully add the residue to a cold, saturated solution of sodium bicarbonate to neutralize the excess acid (pH 7-8).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or recrystallization.

Esterification Workflow Diagram

G cluster_1 Fischer Esterification Workflow Start Start: 2-chloro-6- methylnicotinic acid Step1 Suspend in Methanol Start->Step1 Step2 Add H₂SO₄ catalyst Step1->Step2 Step3 Reflux (8-16h) Step2->Step3 Step4 Cool and concentrate Step3->Step4 Step5 Neutralize with NaHCO₃ Step4->Step5 Step6 Extract with organic solvent Step5->Step6 Step7 Wash, dry, and concentrate Step6->Step7 End Crude Methyl 2-chloro-6- methylnicotinate Step7->End

Caption: General workflow for the Fischer esterification of 2-chloro-6-methylnicotinic acid.

III. References

  • [Reference Title Not Available]. (2019). EP3453707A1.

  • Route of Synthesis for Methyl 6-methylnicotinate. [Source Name Not Available].

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. BenchChem.

  • 2-methyl nicotinate and preparation method and application thereof. (Patent No. CN112824387A). Google Patents.

  • Synthesis method of 6-methyl nicotine. Patsnap Eureka.

  • Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. BenchChem.

  • Synthesis of 2-chloro-6-methylnicotinic acid. PrepChem.com.

  • Process for the preparation of 6-methyl-nicotinic-acid esters. (Patent No. EP0128279B1). Google Patents.

  • Methyl 2-chloro-6-methylpyridine-3-carboxylate. PubChem.

  • Methyl 6-chloro-2-methylnicotinate. ChemScene.

  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation. (Patent No. CN103848783A). Google Patents.

  • Methyl 6-methylnicotinate synthesis. ChemicalBook.

  • Preparation method of 2-chloronicotinic acid. (Patent No. CN111153853B). Google Patents.

  • Methyl 6-chloro-2-Methylnicotinate. ChemicalBook.

  • Methyl 6-Methylnicotinate. Moltus Research Laboratories Private Limited.

  • Methyl 6-chloro-2-methylnicotinate. Lead Sciences.

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.

  • The manufacturing method of 2- amino -6- methylnicotinic acids. (Patent No. CN106458908B). Google Patents.

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Selecting the right base and solvent for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Base and Solvent

Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices of base and solvent in this powerful C–N bond-forming reaction. Here, we synthesize mechanistic understanding with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, its success is highly dependent on the careful orchestration of several components, with the base and solvent playing pivotal roles that extend far beyond simple reaction media or proton acceptors. The choice of these reagents directly influences reaction rate, catalyst stability, and the prevalence of side reactions.[3][4][5][6]

This guide is structured to address your most pressing questions, moving from foundational principles to specific troubleshooting scenarios.

Section 1: The Role of the Base - More Than a Proton Sponge

The base in a Buchwald-Hartwig reaction performs two crucial functions within the catalytic cycle:

  • Deprotonation of the Amine: After the amine coordinates to the palladium center, the base removes a proton from the nitrogen, forming the palladium-amido complex. This is often the rate-limiting step.

  • Regeneration of the Catalyst: The base facilitates the final reductive elimination step, which forms the desired C–N bond and regenerates the active Pd(0) catalyst.[7]

The choice of base is a delicate balance. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to the decomposition of sensitive substrates or promote undesired side reactions.[8][9]

Common Bases in Buchwald-Hartwig Amination

The selection of a base is highly substrate-dependent. Strong alkoxide bases are common, but weaker inorganic bases have gained favor for their compatibility with sensitive functional groups.[8][9]

BaseCommon AbbreviationpKa of Conjugate Acid (in H₂O)Typical Use Cases & Considerations
Sodium tert-butoxideNaOtBu~19Workhorse Base: High reactivity, good for less reactive aryl chlorides and a wide range of amines. Incompatible with base-sensitive functional groups like esters and nitro groups.[9][10]
Lithium bis(trimethylsilyl)amideLHMDS~26 (in THF)Strong, Non-Nucleophilic: Useful for weakly nucleophilic amines and substrates with protic functional groups. The solid is air-sensitive.[10]
Potassium PhosphateK₃PO₄~12.3Mild Inorganic Base: Good for substrates with sensitive functional groups. Its low solubility can impact reaction rates, requiring efficient stirring.[8][9]
Cesium CarbonateCs₂CO₃~10.3Mild Inorganic Base: Often used for its good solubility in organic solvents compared to other carbonates. A good choice for avoiding side reactions.[8][9]
Potassium CarbonateK₂CO₃~10.3Weak Inorganic Base: Suitable for more reactive aryl halides (iodides, bromides) and highly nucleophilic amines. Can result in slow reaction rates.[8][10]

Section 2: The Solvent's Influence - Setting the Stage for Success

The solvent is not merely an inert medium; it profoundly impacts nearly every step of the catalytic cycle.[4][5][6][11] A suitable solvent must:

  • Solubilize Reactants: It needs to dissolve the aryl halide, amine, catalyst complex, and, crucially, the base to some extent.[11] Poor solubility of the base is a common reason for reaction failure.[8]

  • Stabilize Catalytic Species: The solvent can coordinate to palladium intermediates, influencing their stability and reactivity.[11]

  • Mediate Reaction Rates: Solvent polarity can affect the rates of oxidative addition and reductive elimination.[12]

Common Solvents in Buchwald-Hartwig Amination

Ethereal and aromatic hydrocarbon solvents are the most common choices. Highly coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[9]

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Characteristics & Considerations
Toluene2.4111Standard Nonpolar Solvent: Excellent for many systems. Its low polarity can be beneficial, particularly when using strong anionic bases.[13]
1,4-Dioxane2.2101Common Ethereal Solvent: Good solvating properties for a range of substrates. Often used interchangeably with toluene. Note: High-impact solvent to be avoided if possible.[2]
TetrahydrofuranTHF7.666
tert-Amyl alcoholt-AmOH5.8102
2-Methyltetrahydrofuran2-MeTHF7.080

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My reaction is stalled, showing low conversion of my starting material. What should I check first regarding my base and solvent?

A: This is a classic issue often traced back to two main culprits: base strength and solubility.

  • Is your base strong enough? For less reactive aryl halides (especially chlorides) or weakly nucleophilic amines, a stronger base like NaOtBu or LHMDS may be required to facilitate the deprotonation step.[9] If you are using a mild base like K₃PO₄ with a challenging substrate, the reaction may simply be too slow.

  • Is your base dissolving? Poor solubility of inorganic bases like K₃PO₄ or K₂CO₃ is a frequent cause of failure.[8] The reaction often occurs at the solid-liquid interface, so vigorous stirring is essential.[9] In some cases, switching to a more soluble base like Cs₂CO₃ or changing to a solvent system that better dissolves the base can resolve the issue. Grinding the base to a fine powder before use can also help by increasing its surface area.[9]

Q2: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) as my major side product. How can I prevent this?

A: Hydrodehalogenation is a common side reaction where a palladium-hydride intermediate, instead of the palladium-amido complex, undergoes reductive elimination with the aryl halide.[1][14] This pathway can be favored by certain base and substrate combinations.

  • Consider a Weaker or Bulkier Base: This side reaction is often promoted by strong, sterically unhindered bases. Switching from NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can often suppress this pathway.[8] The use of bulkier phosphine ligands on the palladium catalyst can also help minimize this undesired outcome.[15]

  • Ensure Anhydrous Conditions: While trace water can sometimes be beneficial, excess water can react with the palladium catalyst to form palladium-hydroxide species, which can lead to palladium-hydrides and promote hydrodehalogenation.

Q3: My catalyst appears to be turning black and precipitating out of solution, and the reaction has stopped. What's happening?

A: Catalyst decomposition to palladium black is a sign of an unstable catalytic species. Both the solvent and base can be implicated.

  • Solvent Choice: Highly coordinating solvents can sometimes strip ligands from the palladium center, leading to catalyst aggregation and precipitation. While common solvents like toluene and dioxane are generally safe, avoid solvents like acetonitrile or pyridine unless specific literature precedents exist for your system.[9]

  • Base-Mediated Ligand Degradation: Some phosphine ligands can be degraded under strongly basic conditions, especially at elevated temperatures. If you suspect this is occurring, consider switching to a milder base (e.g., K₃PO₄) or a more robust ligand.

  • Incompatible Functional Groups: Certain functional groups on your substrates, such as nitro groups or azos, can act as poisons to the palladium catalyst.[10]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good "go-to" base and solvent combination to start with for a new reaction?

A: While every reaction is unique, a widely adopted and effective starting point for general screening is NaOtBu as the base in toluene or 1,4-dioxane . This combination is robust and effective for a broad range of aryl bromides and secondary amines.[1] For more sensitive substrates, starting with a milder system like K₃PO₄ or Cs₂CO₃ in dioxane is a prudent choice.

Q2: How critical are anhydrous and anaerobic conditions?

A: Very critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Therefore, it is essential to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. While the reaction can tolerate trace amounts of water, excess water can lead to hydrolysis of the aryl halide and promote catalyst deactivation pathways.[10]

Q3: I am coupling a base-sensitive five-membered heteroaryl halide. What conditions should I try?

A: This is a challenging substrate class, as many heterocycles are prone to decomposition under strongly basic conditions.[16] For these cases, avoid strong bases like NaOtBu. Instead, screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or even sodium phenoxide (NaOPh).[16] The development of specialized ligands and pre-catalysts has greatly improved the success rate for these difficult couplings.[16]

Section 5: Visualizing the Process

To better understand the selection process and the reaction itself, the following diagrams illustrate key concepts.

G cluster_0 Base Selection Workflow Start Start: Define Substrates (Ar-X, Amine) CheckFG Are substrates base-sensitive? Start->CheckFG StrongBase Screen Strong Bases: NaOtBu, LHMDS CheckFG->StrongBase No WeakBase Screen Weak Bases: K3PO4, Cs2CO3, K2CO3 CheckFG->WeakBase Yes CheckSideRxn Side reactions observed? (e.g., hydrodehalogenation) StrongBase->CheckSideRxn CheckReactivity Is reaction sluggish or incomplete? WeakBase->CheckReactivity Optimize Optimize Ligand/Temp or switch to stronger base CheckReactivity->Optimize Yes Success Optimized Condition CheckReactivity->Success No Optimize->Success MilderBase Switch to weaker or bulkier base CheckSideRxn->MilderBase Yes CheckSideRxn->Success No MilderBase->Success

Caption: A decision tree for selecting the appropriate base.

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Amine L-Pd(II)(Ar)(X) + Amine OxAdd->PdII_Amine Solvent influences rate AmidoComplex [L-Pd(II)(Ar)(Amine)]+X- PdII_Amine->AmidoComplex Deprotonation L-Pd(II)(Ar)(Amido) AmidoComplex->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Product (Ar-Amine) RedElim->Product BaseRole Base (B-) Deprotonates Amine BaseRole->AmidoComplex SolventRole Solvent - Solubilizes species - Stabilizes intermediates

Caption: The catalytic cycle highlighting base and solvent roles.

Section 6: General Experimental Protocol

Screening Procedure for Base and Solvent Optimization

This protocol is a general guideline. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%), and ligand (if not using a pre-catalyst, 1.2-2.4 mol%).

  • Inert Atmosphere: Seal the vials with septa and purge with inert gas for 5-10 minutes.

  • Reagent Addition:

    • To each designated vial, add the solid base (1.4-2.0 equiv.).

    • Add the amine (1.2 equiv.).

    • Add the degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking aliquots and analyzing via LC-MS or GC-MS to determine the conversion and identify any side products.

  • Analysis: Compare the results from the different base/solvent combinations to identify the optimal conditions for yield and purity.

This systematic approach allows for the efficient identification of robust conditions, minimizing the time and resources spent on optimization.[17]

References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 11, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved January 11, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available from: [Link]

  • Vantourout, J. C., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 139(12), 4709–4712. Available from: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available from: [Link]

  • Nolan, S. P., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved January 11, 2026, from [Link]

  • Sigman, M. S., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved January 11, 2026, from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 11, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available from: [Link]

  • Buchwald, S. L., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 138(30), 9611–9614. Available from: [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. Available from: [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved January 11, 2026, from [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. Retrieved January 11, 2026, from [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 11, 2026, from [Link]

  • Fitzner, M., et al. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 8(11), 10566–10571. Available from: [Link]

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Technical Support Center: Phosphorus Oxychloride (POCl₃) Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research & Development Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting and procedural information for the safe and effective removal of excess phosphorus oxychloride (POCl₃) from reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make the best decisions for your specific reaction.

Core Principles & Safety First: Understanding the Hazard

Phosphorus oxychloride is an exceptionally useful reagent for dehydrations and chlorinations, such as in the Vilsmeier-Haack or Bischler-Napieralski reactions.[1][2] However, its reactivity makes the post-reaction workup one of the most critical and potentially hazardous steps.

The fundamental challenge lies in its violent and highly exothermic reaction with water (hydrolysis).[3][4]

Reaction: POCl₃ (l) + 3H₂O (l) → H₃PO₄ (aq) + 3HCl (aq)[1][5]

This reaction's significant enthalpy can lead to thermal runaways if not controlled.[6] The primary danger is not just the initial exotherm, but the potential for a delayed runaway reaction . This occurs when quenching at low temperatures (e.g., 0-5°C), where the hydrolysis is sluggish.[6] Incomplete hydrolysis can lead to the accumulation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), which can decompose uncontrollably as the mixture warms.[6][7]

The Golden Rule: The "Reverse Quench" Always add the POCl₃-containing reaction mixture slowly to the quenching solution. Never add the quenching solution to the reaction mixture.[6][8] Adding the reagent to a large, stirred volume of the quenching medium ensures better heat dissipation and avoids creating localized "hot spots" of violent reaction.

Frequently Asked Questions (FAQs)

Q1: Why is quenching excess POCl₃ considered a hazardous operation?

The primary hazard is the risk of an uncontrolled thermal runaway. The hydrolysis of POCl₃ is extremely exothermic. If the rate of heat generation exceeds the rate of heat removal, the temperature can rise rapidly, leading to violent boiling and release of corrosive HCl gas.[3][4] A particularly insidious risk is the delayed exotherm, where incomplete hydrolysis at low temperatures leads to a buildup of reactive intermediates that can decompose violently upon warming.[6][7][8]

Q2: I've been told to quench my reaction at 0°C. Is this correct?

While it may seem counterintuitive, quenching POCl₃ at very low temperatures can be dangerous. The hydrolysis reaction slows down significantly in the cold, which can mask the problem by allowing unreacted POCl₃ and energetic intermediates to accumulate.[6][7] When the ice bath is removed and the mixture warms to room temperature, the accumulated reagents can then react all at once, leading to a violent, delayed exotherm. A more controlled approach is often preferred.[6][8][9]

Q3: What is the safest and most reliable method for quenching POCl₃, especially on a larger scale?

For both safety and process control, quenching by slow addition of the reaction mixture to a mechanically stirred, warm (35-40°C) aqueous solution of sodium acetate is a highly recommended method.[6][8] The elevated temperature ensures that the POCl₃ hydrolyzes immediately and controllably upon addition, preventing the accumulation of reactive intermediates.[8] The sodium acetate acts as a buffer to neutralize the resulting HCl and phosphoric acid, which is beneficial for products that may be sensitive to strongly acidic or basic conditions.[6]

Q4: My desired product is sensitive to basic conditions. Which quenching agent should I avoid?

You should avoid using strong aqueous bases like sodium hydroxide (NaOH) for the initial quench. The use of strong bases can lead to the hydrolysis of sensitive functional groups on your product.[6] For example, chloro-substituted heterocycles, often synthesized using POCl₃, can revert to their hydroxy-analogs under strongly basic conditions.[6] Buffered systems like sodium acetate or weak bases like sodium bicarbonate are much safer for product stability.[6]

Q5: During the quench, a large amount of solid precipitated, making extraction difficult. What should I do?

This is a common issue caused by the formation of inorganic phosphate salts or the precipitation of the product itself. Here are a few troubleshooting steps:

  • Adjust pH: Carefully adjusting the pH after the initial quench might help dissolve the precipitate.

  • Add a Co-solvent: Adding a suitable organic solvent during the workup can help keep the product dissolved and facilitate extraction.[6]

  • Dilution: Diluting the entire quenched mixture with more water can help dissolve the inorganic salts.[6]

Q6: How can I be certain that all the reactive phosphorus species have been destroyed before proceeding?

For critical, large-scale applications, the disappearance of POCl₃ and its reactive intermediates can be monitored by ³¹P NMR spectroscopy.[6] In-situ monitoring using Raman spectroscopy has also been developed to ensure the completeness of the quench on an industrial scale.[7] For most lab-scale work, allowing the quenched mixture to stir for an adequate period (e.g., 1-2 hours) after the addition is complete is standard practice to ensure full hydrolysis.[6]

Data Presentation

Table 1: Comparison of Common POCl₃ Quenching Agents
Quenching AgentTypical ConditionsProsConsBest For
Ice / Water Slow addition to ice/water slurry, maintain < 20°CInexpensive, simple.High risk of delayed exotherm , poor pH control, highly acidic.Very small-scale reactions by experienced chemists. Generally not recommended.
Ice / aq. NaHCO₃ Slow addition to ice/bicarbonate slurry, maintain < 20°C[6]Neutralizes acid as it forms, inexpensive.Vigorous CO₂ evolution, risk of delayed exotherm remains.[6]Small to medium scale reactions where the product is stable to transient pH changes.
Warm aq. NaOAc Slow addition to 35-40°C sodium acetate solution[8]Safest method , prevents delayed exotherm, provides pH control (buffering).Requires heating the quenching solution.Highly recommended for all scales , especially for base-sensitive products and larger-scale reactions.[6][8]

Experimental Protocols

Safety Prerequisite: All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, is mandatory.[10][11] An emergency shower and eyewash station must be accessible.[12]

Protocol 1: Controlled Quench with Aqueous Sodium Bicarbonate (NaHCO₃)

This is a common lab-scale procedure. Vigilant temperature control is essential.

  • Preparation: In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Equip this flask with a mechanical stirrer and a thermometer.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in a separate ice bath.

  • Addition: Using a dropping funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Monitor the temperature of the quenching mixture closely. The rate of addition must be controlled to maintain the internal temperature below 20°C.[6] Add more ice as needed. Be aware of vigorous CO₂ evolution.

  • Stirring: Once the addition is complete, remove the ice bath and continue to stir the mixture for 1-2 hours at room temperature to ensure complete hydrolysis and neutralization.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6]

Protocol 2: Recommended Safe Quench with Warm Aqueous Sodium Acetate (NaOAc)

This is the preferred method for its superior safety profile, especially for reactions exceeding a few grams.[8]

  • Preparation: In a flask equipped with a mechanical stirrer and a thermometer, prepare a 1-2 M aqueous solution of sodium acetate.

  • Heating: Gently warm the sodium acetate solution to 35-40°C.[6][8]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution via a dropping funnel. The heat of hydrolysis should be readily dissipated. Monitor the temperature to ensure it remains in the target range.

  • Stirring: After the addition is complete, continue to stir the mixture for at least 30-60 minutes to ensure all reactive species are quenched.[6]

  • Workup: Cool the mixture to room temperature. Proceed with the standard extraction and workup as described in Protocol 1, Step 6.[6]

Visualization of Workflows

G cluster_prep Preparation cluster_quench Controlled Quenching cluster_workup Workup & Isolation RM Reaction Mixture (contains excess POCl₃) ADD SLOWLY Add Reaction Mixture to Quenching Solution (Vigorous Stirring) RM->ADD Reverse Quench QS Quenching Solution (e.g., warm aq. NaOAc) QS->ADD STIR Stir for 1-2h (Ensure Complete Hydrolysis) ADD->STIR Monitor Temp. EXT Extract with Organic Solvent STIR->EXT WASH Wash & Dry Organic Layer EXT->WASH ISO Isolate Product (Concentration) WASH->ISO caption Fig 1: General workflow for a safe 'reverse quench' of POCl₃.

Caption: General workflow for a safe 'reverse quench' of POCl₃.

G outcome outcome START Start: Choose Quenching Method Q1 Is the product sensitive to base? START->Q1 Q2 Is the reaction scale > 20g (large)? Q1->Q2 No outcome_NaOAc Use Protocol 2: Warm aq. NaOAc (Safest Choice) Q1->outcome_NaOAc Yes Q2->outcome_NaOAc Yes outcome_NaHCO3 Use Protocol 1: aq. NaHCO₃ (with extreme caution) Q2->outcome_NaHCO3 No caption Fig 2: Decision guide for selecting a POCl₃ quenching method.

Caption: Decision guide for selecting a POCl₃ quenching method.

References

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Technical Support Center: Recrystallization of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of nicotinate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on recrystallization techniques. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategies.

Introduction to Recrystallization of Nicotinate Esters

Nicotinate esters, as derivatives of nicotinic acid (a form of vitamin B3), are a crucial class of compounds in pharmaceutical and chemical research. Their purification is paramount to ensure the validity of experimental results and the safety of downstream applications. Recrystallization is a powerful and cost-effective technique for purifying these solid compounds.[1][2] The success of this technique hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3]

This guide provides a structured approach to developing and troubleshooting recrystallization protocols for nicotinate esters, presented in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing nicotinate esters?

An ideal solvent for the recrystallization of nicotinate esters should meet several key criteria:

  • High Solubility at Elevated Temperatures: The nicotinate ester should be highly soluble in the solvent at or near its boiling point.[3][4]

  • Low Solubility at Room or Cold Temperatures: The ester should be poorly soluble in the same solvent at room temperature or below, allowing for maximum recovery of the purified crystals upon cooling.[3][4]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the nicotinate ester to prevent the compound from "oiling out" (melting before it dissolves).[5]

  • Inertness: The solvent must not react with the nicotinate ester.[6][7]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[6][8]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal via hot filtration).[4][9]

Q2: How do I choose a starting solvent for a novel nicotinate ester?

A good starting point is to consider the polarity of your specific nicotinate ester. The general principle of "like dissolves like" is a useful guide.[10] Since nicotinate esters contain a polar pyridine ring and an ester group, solvents of intermediate polarity are often a good choice.

A common rule of thumb is to use a solvent that has a similar functional group to the compound being purified.[11] For esters, solvents like ethyl acetate can be effective.[11] Given the aromatic nature of the pyridine ring, solvents like toluene might also be considered.[12]

It is highly recommended to perform small-scale solubility tests with a variety of solvents to empirically determine the best choice.[4][7] Databases like SciFinder and Reaxys can also provide information on solvents used for structurally similar compounds.[4]

Q3: What is the difference between single-solvent and two-solvent recrystallization, and when should I use each?

Single-Solvent Recrystallization: This is the most common and preferred method. It relies on a single solvent that dissolves the compound when hot but not when cold.[13] This method is generally simpler and often yields cleaner crystals.

Two-Solvent (or Mixed-Solvent) Recrystallization: This method is employed when no single solvent meets the ideal solubility criteria.[4] It involves a pair of miscible solvents. The first solvent ("solvent") should dissolve the nicotinate ester very well at all temperatures, while the second solvent ("anti-solvent" or "co-solvent") should dissolve the ester poorly at all temperatures.[13] The process involves dissolving the compound in a minimal amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "solvent" is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.

You should use a two-solvent system when you cannot find a single solvent that provides the desired temperature-dependent solubility profile.[4]

Troubleshooting Guide

Problem 1: The nicotinate ester does not dissolve in the hot solvent.
  • Cause: The chosen solvent may be too nonpolar for your nicotinate ester. The pyridine ring and ester group impart a degree of polarity that requires a solvent with complementary intermolecular forces.

  • Solution 1: Add a small amount of a more polar, miscible co-solvent. For instance, if you are using toluene, adding a small amount of ethanol or ethyl acetate might increase the solvating power sufficiently.

  • Solution 2: Switch to a more polar solvent altogether. If hexanes fail, try ethyl acetate or isopropanol.

  • Solution 3: Ensure you are using a sufficient volume of solvent. However, be cautious not to add too much, as this will reduce your final yield.[1]

Problem 2: No crystals form upon cooling.
  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[14] The solution is not supersaturated upon cooling, and thus the compound remains dissolved.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[5][15] Allow it to cool again. You can test if you have too much solvent by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates the presence of your compound.[5]

  • Cause B: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[15][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.[16]

    • Solution 2: Seeding. Add a tiny crystal of the crude or pure nicotinate ester to the solution.[15][16] This "seed crystal" acts as a template for further crystallization.

    • Solution 3: Lower Temperature. Cool the solution in an ice-water bath to further decrease the solubility of your compound.[16]

Problem 3: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[5] This often happens when the melting point of the compound is lower than the temperature of the solution when it becomes saturated.[5] Impurities can also lower the melting point, contributing to this issue.[17][18] Oiled-out products are often impure because the liquid phase can readily dissolve impurities.[5][19]

  • Cause A: The boiling point of the solvent is too high. The solution becomes saturated at a temperature above the melting point of your nicotinate ester.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause B: The concentration of the solute is too high, or the cooling is too rapid. This causes the compound to come out of solution too quickly at a higher temperature.

    • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[5][17] Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling.[8]

    • Solution 2: In a two-solvent system, add more of the better solvent to lower the saturation point.[5]

Problem 4: The resulting crystals are colored, but the pure compound should be colorless.
  • Cause: The presence of colored, soluble impurities.

  • Solution: After dissolving the crude nicotinate ester in the hot solvent, add a small amount of activated charcoal (Norit) to the solution.[13][20] The activated charcoal will adsorb the colored impurities onto its surface.[20] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the yield.[5]

Problem 5: The recovery yield is very low.
  • Cause A: Too much solvent was used. As discussed in Problem 2, this keeps a significant portion of your product in the mother liquor.[1][5]

    • Solution: Concentrate the mother liquor and attempt a second crystallization to recover more of the compound (a "second crop").[5]

  • Cause B: Premature crystallization during hot filtration. If insoluble impurities are present and a hot filtration is performed, the solution may cool in the funnel, causing your product to crystallize along with the impurities.

    • Solution: Use a pre-heated funnel and flask for the hot filtration.[20] It is also advisable to use a small excess of solvent to prevent premature crystallization, and then boil off the excess before cooling.[20]

  • Cause C: The crystals were washed with a solvent that was not ice-cold.

    • Solution: Always use ice-cold solvent to wash the crystals during vacuum filtration to minimize redissolving the product.[10] Use a minimal amount of this cold solvent.[10]

Data and Protocols

Solvent Selection Table for Recrystallization

The following table provides a starting point for solvent selection based on general polarity. Experimental verification is crucial.

Solvent NameBoiling Point (°C)PolarityComments
Water100Very HighGenerally too polar for most nicotinate esters unless they have additional polar functional groups.
Ethanol78HighA good starting point for many moderately polar compounds.[21]
Isopropanol82HighSimilar to ethanol, can be a good choice.
Ethyl Acetate77MediumOften a good solvent for esters due to the "like dissolves like" principle.[11][21]
Acetone56MediumCan be effective, but its low boiling point can make it evaporate quickly.[21]
Dichloromethane40MediumLow boiling point, good for dissolving many organics. May be too good a solvent at room temp.
Toluene111LowGood for aromatic compounds, but its high boiling point may lead to oiling out.[21]
Hexanes~69Very LowOften used as an anti-solvent in a two-solvent system with a more polar solvent.[21]
Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude nicotinate ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the ester is completely dissolved.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[20] Use a pre-heated funnel and receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[22] Slow cooling promotes the formation of larger, purer crystals.[3]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[22]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]

  • Drying: Allow the crystals to dry completely to remove any residual solvent.

Visualizing the Workflow

Recrystallization Decision Tree

This diagram outlines the logical steps in a typical recrystallization process.

Recrystallization_Workflow start Start with Crude Nicotinate Ester dissolve Dissolve in Minimum Hot Solvent start->dissolve check_dissolved Is it Fully Dissolved? dissolve->check_dissolved check_color Is Solution Colored? check_dissolved->check_color Yes hot_filtration Hot Gravity Filtration check_dissolved->hot_filtration No (Insoluble Impurities) add_charcoal Add Activated Charcoal & Reheat check_color->add_charcoal Yes cool Cool Slowly to Room Temperature check_color->cool No hot_filtration->check_color add_charcoal->hot_filtration check_crystals Crystals Formed? cool->check_crystals induce_xtal Induce Crystallization (Scratch/Seed) check_crystals->induce_xtal No ice_bath Cool in Ice Bath check_crystals->ice_bath Yes troubleshoot Troubleshoot: Too much solvent? check_crystals->troubleshoot If induction fails induce_xtal->cool filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure Nicotinate Ester dry->end

Caption: A decision-making workflow for recrystallization.

Troubleshooting "Oiling Out"

This diagram provides a logical path for addressing the issue of a compound oiling out.

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat Reheat Solution to Redissolve Oil start->reheat add_solvent Add More Hot Solvent (Lower Saturation Temp) reheat->add_solvent cool_slowly Cool Very Slowly (Insulate Flask) add_solvent->cool_slowly check_result Result? cool_slowly->check_result success Crystals Form check_result->success Success failure Still Oils Out check_result->failure Failure reassess Reassess Solvent Choice (e.g., lower boiling point) failure->reassess

Caption: Troubleshooting steps for when a compound oils out.

References

  • Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Finding the best solvent for recrystallisation. (2021). RSC Education.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Recrystallization1. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.
  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Stanislaus.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn, Science Learning Center.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Understanding Oiling-Out in Crystallization Processes. (2024). BOC Sciences.
  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas.
  • 3.5: Inducing Recrystallization. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Millersville University.
  • Nichols, L. (2022). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

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Troubleshooting guide for incomplete esterification of nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of Nicotinic Acids

Welcome to the technical support center for the esterification of nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of nicotinic acid esters. Here, we provide in-depth troubleshooting advice and frequently asked questions in a format that addresses specific experimental issues, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of nicotinic acid is giving low yields. What are the most likely causes and how can I improve it?

A1: Low yields in Fischer esterification are a common issue, primarily because the reaction is an equilibrium process.[1][2][3] To drive the reaction towards the ester product, you need to address the following factors:

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (nicotinic acid and alcohol).[2][3][4]

    • Solution: Employ a Dean-Stark apparatus during reflux. This glassware is designed to trap and remove water as it forms, effectively pushing the reaction to completion.[2][5][6][7] Toluene or xylene are suitable solvents to form an azeotrope with water, facilitating its removal.[8][9]

  • Catalyst Choice and Concentration: An inadequate amount or inappropriate choice of acid catalyst can lead to slow reaction rates.

    • Solution: Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3][9] Ensure you are using a catalytic amount, typically 1-5 mol%.

  • Reactant Stoichiometry: Using a 1:1 ratio of nicotinic acid to alcohol may not be sufficient to drive the equilibrium forward.

    • Solution: Use a large excess of the alcohol, which can also serve as the solvent.[1][2][9] This increases the probability of the forward reaction occurring.

  • Reaction Temperature and Time: The reaction may not have reached equilibrium or the temperature may be too low for an efficient reaction rate.

    • Solution: Ensure the reaction is heated to reflux for an adequate amount of time, which can range from a few hours to over 24 hours depending on the specific alcohol and conditions.[8][9][10]

Q2: I am working with a sensitive alcohol that is prone to degradation under harsh acidic conditions. What are my alternatives to Fischer esterification?

A2: For sensitive substrates, milder esterification methods are recommended. Here are two excellent alternatives:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12][13][14] It is a very mild reaction that proceeds at room temperature and is suitable for acid-sensitive compounds.[11][12] The water generated is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be easily filtered off.[11]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[15][16][17][18] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] This method is particularly useful for stereospecific synthesis but requires careful purification to remove byproducts.[15]

Q3: How do I effectively purify my nicotinic acid ester from unreacted nicotinic acid?

A3: Separating the ester from the unreacted carboxylic acid is a crucial step. Here’s a standard and effective work-up procedure:

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. If you used an acid catalyst, neutralize it with a weak base. A common procedure is to dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8][9][19][20][21] The basic wash will deprotonate the unreacted nicotinic acid, forming its water-soluble salt, which will partition into the aqueous layer. The ester will remain in the organic layer.

  • Washing: Further wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Further Purification: If necessary, the crude ester can be further purified by distillation under vacuum or by column chromatography.[21][22]

Troubleshooting Guide: Incomplete Esterification

Use the following decision tree to diagnose and resolve issues with incomplete esterification of nicotinic acids.

Caption: Troubleshooting workflow for incomplete esterification.

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is a robust method for synthesizing simple alkyl nicotinates.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[5][7]

  • Reagent Addition: To the flask, add nicotinic acid (1 equivalent), the desired alcohol (5-10 equivalents), a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2-3 mL per mmol of nicotinic acid), and a catalytic amount of p-toluenesulfonic acid or sulfuric acid (0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.

Protocol 2: Steglich Esterification

This protocol is ideal for temperature-sensitive or sterically hindered alcohols.

  • Reagent Preparation: In a round-bottom flask, dissolve nicotinic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.[11]

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Common Esterification Methods for Nicotinic Acids

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Nicotinic acid, Alcohol, Strong Acid Catalyst (H₂SO₄, p-TsOH)High temperature (reflux)Economical, simple reagents, scalable.Equilibrium reaction, harsh conditions, not suitable for sensitive substrates.[1][23]
Steglich Nicotinic acid, Alcohol, DCC, DMAPRoom temperatureMild conditions, high yields, suitable for sensitive substrates.[11][12][13]DCC can cause allergies, byproduct removal can be tedious.
Mitsunobu Nicotinic acid, Alcohol, PPh₃, DEAD/DIAD0 °C to room temperatureMild conditions, inversion of stereochemistry.[15][16][18]Stoichiometric amounts of reagents, byproduct purification can be challenging.[15]
Acid Chloride Nicotinoyl chloride, Alcohol, Base (Pyridine, Et₃N)0 °C to room temperatureHigh reactivity, generally high yields.Nicotinoyl chloride is moisture-sensitive, requires an extra synthetic step.[24][25][26][27]

References

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  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

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  • US2816112A - Non-catalytic preparation of nicotinic acid esters - Google P
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  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Arecoline - Wikipedia. [Link]

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Technical Support Center: A Researcher's Guide to Preserving Methyl 2-chloro-6-methylnicotinate Integrity During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with Methyl 2-chloro-6-methylnicotinate and facing the common yet critical challenge of preventing its hydrolysis during reaction workup. The structural features of this molecule—namely the ester functional group activated by the electron-withdrawing chloropyridine ring—render it susceptible to premature cleavage in aqueous acidic or basic environments. This guide provides in-depth, field-tested strategies and detailed protocols to maximize your yield and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is this compound particularly susceptible?

A1: Ester hydrolysis is the chemical process that breaks an ester bond, reverting it to its constituent carboxylic acid and alcohol.[1][2] This reaction can be catalyzed by either acid or base.[1][2] this compound is prone to this reaction because the electron-withdrawing nature of the pyridine ring and the chloro-substituent makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

Q2: What are the tell-tale signs of unintended hydrolysis during my workup?

A2: The primary indicators of hydrolysis are a significantly lower yield of the desired ester and the presence of the corresponding carboxylic acid (2-chloro-6-methylnicotinic acid) in your crude product.[1] You can detect this using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct will appear as a more polar spot (lower Rf value) compared to your ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You may observe characteristic peaks of the carboxylic acid in the 1H or 13C NMR spectrum of your isolated product.[1]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch, typical for a carboxylic acid, can indicate hydrolysis.[3]

Q3: Which specific steps in a standard workup pose the greatest risk for hydrolysis?

A3: Any step involving contact with aqueous solutions presents a risk. The most critical are:

  • Quenching the reaction: Introducing water or aqueous solutions to the reaction mixture.[1]

  • Base washing: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acid catalysts. While necessary, this step can initiate base-catalyzed hydrolysis (saponification).[1][4]

  • Acid washing: Using acidic solutions to remove basic impurities.

Prolonged contact time and elevated temperatures at any of these stages will significantly increase the extent of hydrolysis.[1]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

If you suspect hydrolysis is compromising your results, use the following decision tree to pinpoint and address the root cause.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Yield & Suspected Hydrolysis q1 Is the starting carboxylic acid visible on TLC/NMR of the crude product? start->q1 sol1 Hydrolysis is confirmed. Proceed to optimize workup conditions. q1->sol1 Yes sol2 Consider other issues: - Incomplete reaction - Mechanical loss during transfer - Product volatility q1->sol2 No q2 Which base was used for neutralization? sol1->q2 sol3 High Risk of Saponification. Switch to a weaker base like cold, saturated NaHCO₃ or Na₂CO₃ solution. q2->sol3 Strong Base (e.g., NaOH, KOH) sol4 This is appropriate. Review temperature and time. q2->sol4 Weak Base (e.g., NaHCO₃) q3 At what temperature was the aqueous workup performed? sol4->q3 sol5 Hydrolysis kinetics are accelerated. Perform all aqueous washes with ice-cold solutions and in a flask submerged in an ice bath. q3->sol5 Room Temperature or higher sol6 Good practice. Consider contact time. q3->sol6 Cold / Ice Bath q4 How long did the aqueous layers remain in contact with the organic phase? sol6->q4 sol7 Increased contact time leads to more hydrolysis. Perform extractions and separations swiftly and efficiently. Do not let layers sit unseparated. q4->sol7 Extended period (>5-10 min) sol8 Optimal. If hydrolysis persists, consider a non-aqueous workup. q4->sol8 Brief (<5 min)

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Recommended Protocols for Minimizing Hydrolysis

Protocol 1: Optimized Aqueous Workup

This protocol is designed for reactions where an acid catalyst has been used, such as in a Fischer esterification. The core principle is to minimize hydrolysis by controlling temperature, pH, and exposure time to the aqueous phase.

Workflow Diagram:

G A 1. Cool Reaction Mixture (to 0°C in an ice bath) B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C 3. Neutralize with Cold, Saturated NaHCO₃(aq) (Add slowly, vent frequently) B->C D 4. Separate Layers Promptly C->D E 5. Wash Organic Layer with Cold Brine D->E F 6. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) E->F G 7. Filter and Concentrate (Rotary Evaporation) F->G H 8. Analyze Crude Product (TLC, NMR) G->H

Caption: Standard experimental workflow for an esterification workup designed to prevent hydrolysis.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then place the reaction flask in an ice bath to bring the temperature down to approximately 0°C.

  • Dilution: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Neutralization: Slowly and carefully add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the mixture.[1][5] Caution: This will generate CO₂ gas; ensure adequate venting and do not stopper the separatory funnel until gas evolution has subsided.[1] Continue adding the bicarbonate solution portion-wise until the gas evolution ceases, indicating complete neutralization of the acid catalyst.

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer as quickly as possible.

    • Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1] This helps to break up emulsions and removes the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6] Add the agent until it no longer clumps and swirls freely.

  • Isolation: Filter or decant the organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product further by column chromatography or recrystallization.

Protocol 2: Non-Aqueous Workup

For extremely sensitive substrates or when hydrolysis remains an issue, a non-aqueous workup can be an effective alternative. This method avoids the use of water altogether, thereby eliminating the risk of hydrolysis.

Step-by-Step Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Resuspend and Filter: Resuspend the residue in a non-polar organic solvent in which your product is soluble but the catalyst and salts are not (e.g., a mixture of hexanes and ethyl acetate).

  • Filtration: Filter the mixture through a pad of celite or silica gel to remove insoluble salts and the catalyst.

  • Concentration: Wash the filter cake with a small amount of the same solvent system and combine the filtrates.

  • Final Isolation: Concentrate the combined filtrates under reduced pressure to obtain the crude product.

Data Summary: Key Parameters for Workup Optimization

ParameterStandard Workup RecommendationRationale
Temperature 0-5°C (Ice Bath)Reduces the rate of all chemical reactions, including hydrolysis.[1]
Neutralizing Agent Saturated aq. NaHCO₃ or Na₂CO₃Weak bases that are sufficient to neutralize strong acid catalysts without causing rapid saponification.[1]
Contact Time As brief as possibleMinimizes the opportunity for the ester to react with the aqueous phase.[1]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes trace amounts of water from the organic layer to prevent hydrolysis upon storage or concentration.[6][7]

References

  • Campbell, A., et al. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Journal of the Chemical Society B: Physical Organic.
  • Chen, G., et al. Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry.
  • Reaction Workup.
  • Campbell, A., et al. Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic. RSC Publishing.
  • Reaction Work-Ups. Chemistry LibreTexts.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Why are my ester hydrolysis not working : r/Chempros. Reddit.
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  • Reaction Work-Ups. Chemistry LibreTexts.
  • 4-Chloropyridine-2-carboxylic acid ethyl ester (CAS No. 64064-56-8) SDS. Guidechem.
  • Electronic Supplementary Inform
  • Work up of ester?.
  • Methyl Nicotinate. PubChem.
  • Anhydrous Conditions. Sciencemadness Discussion Board.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • 2-CHLORO-6-METHYLNICOTINAMIDE synthesis. ChemicalBook.
  • Basic Hydrolysis of Esters - Saponific
  • 2-methyl nicotinate and preparation method and application thereof.
  • Methyl 6-methylnicotin
  • hydrolysis of esters. Chemguide.
  • Hydrolysis product troubleshooting. r/Chempros - Reddit.
  • Troubleshooting: The Workup. Department of Chemistry: University of Rochester.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • 2-Chloropyridine. Wikipedia.
  • 2-Chloropyridine. PubChem.
  • The acid-catalyzed hydrolysis of an ester results in the form
  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Ester Hydrolysis. J&K Scientific LLC.
  • Process for purifying esters.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Synthesis, Isolation, and Purific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • DNA-Catalyzed Hydrolysis of Esters and Arom
  • Synthesis of methyl 6-methylnicotin
  • Methyl 2-chloro-6-methylpyridine-3-carboxyl
  • Methyl 6-chloro-2-methylnicotin
  • Ester Hydrolysis. A Level Chemistry Revision Notes - Save My Exams.
  • Methyl 2-Chloro-6-methylisonicotin
  • Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
  • Methyl 6-methylnicotin

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Technical Support Center: Quantitative Analysis of Reaction Mixtures Containing Nicotinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the quantitative analysis of reaction mixtures containing nicotinate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to ensure accurate and reliable quantification of nicotinate isomers in complex matrices. As Senior Application Scientists, we understand the nuances and challenges of isomer analysis and have developed this resource to support your experimental success.

Introduction: The Challenge of Nicotinate Isomer Analysis

Nicotinate and its isomers, including nicotinic acid (niacin), isonicotinic acid, and picolinic acid, are structurally similar compounds that can be challenging to separate and quantify within a single reaction mixture.[1][2] Their similar physicochemical properties often lead to co-elution in chromatographic systems, making accurate quantification difficult.[2] Furthermore, the presence of other reactants, intermediates, and byproducts in a reaction mixture can interfere with the analysis, requiring robust and selective analytical methods. This guide will walk you through common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of nicotinate isomers in a reaction mixture?

The choice of analytical technique largely depends on the specific isomers present, the complexity of the reaction matrix, and the required sensitivity.[3]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and robust method for separating and quantifying polar, non-volatile compounds like nicotinate isomers.[4] It is often the first choice for routine analysis due to its reliability and accessibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices or when high sensitivity and specificity are required, LC-MS/MS is the gold standard.[4][5] It can differentiate isomers even at trace levels and provide structural confirmation.

  • Gas Chromatography (GC): GC can be employed for the analysis of volatile derivatives of nicotinate isomers.[6] However, it often requires a derivatization step to increase the volatility of the analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantification, especially when distinguishing between isomers with distinct NMR spectra.[6]

Q2: My nicotinate isomers are co-eluting in my HPLC method. How can I improve their separation?

Co-elution is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • pH Adjustment: The ionization state of nicotinate isomers is pH-dependent. Adjusting the mobile phase pH can alter their retention times and improve separation. A pH where the isomers have different charge states is often optimal.

    • Buffer Concentration: Varying the buffer concentration can influence ionic interactions with the stationary phase and affect retention.[7]

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient profiles.

  • Select an Appropriate Column:

    • Stationary Phase Chemistry: Consider columns with different stationary phases (e.g., C18, C8, Phenyl, or HILIC) to exploit different separation mechanisms.

    • Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and resolution.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention and separation of ionic isomers.

Q3: I am observing poor peak shape (e.g., tailing or fronting) for my nicotinate isomer peaks. What could be the cause?

Poor peak shape can compromise the accuracy of integration and quantification. Common causes include:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. This can often be mitigated by adjusting the mobile phase pH or using a highly deactivated column.

  • Contamination: A contaminated guard column or analytical column can lead to distorted peak shapes. Regular column flushing and replacement of the guard column are recommended.[8]

  • Inappropriate Sample Solvent: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample solvent should be weaker than or similar in strength to the initial mobile phase.[8]

Q4: How do I validate my analytical method for the quantification of nicotinate isomers?

Method validation is crucial to ensure that your analytical procedure is reliable and fit for its intended purpose.[9][10] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[9][11] This is demonstrated by showing no interference from the matrix, other isomers, or impurities.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter during your analysis and offers step-by-step solutions.

Guide 1: Inconsistent or Non-Reproducible Results

Inconsistent results are a significant concern as they undermine the reliability of your data.[12]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Sample Preparation Variability Inconsistent extraction efficiency or sample cleanup can lead to variable analyte recovery.[12] Ensure your sample preparation protocol is well-defined and consistently followed. Consider using an internal standard to correct for variations.
Unstable Samples Nicotinate isomers may degrade under certain conditions (e.g., pH, temperature, light). Evaluate the stability of your samples and standards under the storage and analytical conditions.
Instrument Fluctuation Variations in pump performance, detector response, or column temperature can lead to inconsistent results.[7] Perform regular system suitability tests to monitor instrument performance.
Method Not Robust Small variations in mobile phase composition, pH, or column temperature can significantly impact results if the method is not robust.[12] Perform a robustness study during method development to identify and control critical parameters.
Guide 2: Baseline Issues (Noise, Drift, or Ghost Peaks)

A stable baseline is essential for accurate peak integration and quantification.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.[7] Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase to remove dissolved air.
Detector Issues A dirty flow cell or a failing lamp (in UV detectors) can lead to baseline noise.[13] Flush the flow cell and check the lamp's energy output.
Column Bleed The stationary phase of the column can slowly degrade and "bleed," causing a rising baseline, especially in gradient elution.[13] Ensure the mobile phase pH and temperature are within the column's recommended operating range.
Ghost Peaks Spurious peaks that appear in the chromatogram can be due to contaminants in the sample, mobile phase, or carryover from previous injections.[8] Run blank injections to identify the source of the ghost peaks. Implement a thorough wash step between injections.

Experimental Workflow & Visualization

A systematic approach to method development and troubleshooting is key to successfully quantifying nicotinate isomers.

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of nicotinate isomers.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis Sample Reaction Mixture Extraction Extraction / Dilution Sample->Extraction Cleanup Solid-Phase Extraction (SPE) / Filtration Extraction->Cleanup Injection HPLC / LC-MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the quantitative analysis of nicotinate isomers.

Troubleshooting Logic Flow

When encountering an issue, a logical troubleshooting approach can save time and effort.

Troubleshooting_Flow cluster_peak Peak Issues cluster_quant Quantification Issues cluster_baseline Baseline Issues start Problem Observed? peak_issue Poor Peak Shape / Resolution? start->peak_issue quant_issue Inaccurate Quantification? start->quant_issue baseline_issue Baseline Instability? start->baseline_issue check_method Review Method Parameters (Mobile Phase, Column) peak_issue->check_method check_sample Check Sample Prep & Injection Volume peak_issue->check_sample check_cal Verify Calibration Standards & Curve quant_issue->check_cal check_integration Review Peak Integration quant_issue->check_integration check_mp Check Mobile Phase (Purity, Degassing) baseline_issue->check_mp check_detector Inspect Detector (Lamp, Flow Cell) baseline_issue->check_detector solution Implement Solution & Re-evaluate check_method->solution check_sample->solution check_cal->solution check_integration->solution check_mp->solution check_detector->solution

Caption: A decision tree for troubleshooting common analytical issues.

References

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. (2023-03-10). Retrieved from [Link]

  • Chemical determination of nicotinic acid and nicotinamide. - SciSpace. Retrieved from [Link]

  • WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma - Google Patents.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. Retrieved from [Link]

  • (PDF) Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review - ResearchGate. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Retrieved from [Link]

  • SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES by KAREN DENISE WARD, B.S. A THESIS IN CHE. Retrieved from [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Retrieved from [Link]

  • (PDF) Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography in Commercial Nicotine Samples and in E-Cigarette Products - ResearchGate. Retrieved from [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. Retrieved from [Link]

  • Validation of Analytical Methods - ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Troubleshooting Guides - Bionano Genomics. Retrieved from [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

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Navigating the Challenges of Chloro-Substituent Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of chloro-substituents in their synthetic protocols. As a Senior Application Scientist, I've structured this resource to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction with an aryl chloride is sluggish or not proceeding at all. What are the primary factors I should investigate?

A1: The low reactivity of aryl chlorides in SNAr reactions is a common hurdle. The primary factors to consider are the electronic properties of the aromatic ring, the nature of the nucleophile, and the reaction conditions.

  • Electronic Activation: For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the chloro-substituent.[1][2][3][4][5] These groups, such as nitro (-NO2), cyano (-CN), or carbonyl (-C=O) groups, stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[3][4][6] If your substrate lacks these activating groups, the reaction will likely be very slow or require harsh conditions.

  • Nucleophile Strength: The strength of the nucleophile is also critical. Stronger nucleophiles will react more readily. If you are using a weak nucleophile, consider switching to a more potent one or using a strong base to deprotonate a protic nucleophile, thereby increasing its nucleophilicity.

  • Reaction Conditions: Temperature and solvent choice play a significant role. Increasing the reaction temperature can often overcome a high activation barrier. The choice of solvent is also crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[7]

Q2: I can't modify my starting material to add electron-withdrawing groups. What are my options to increase the reactivity of the chloro-substituent?

A2: When substrate modification is not feasible, the focus shifts to catalysis and optimizing reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: For unactivated aryl chlorides, palladium-catalyzed cross-coupling reactions are a powerful alternative to SNAr. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions utilize a palladium catalyst to activate the C-Cl bond.[8][9][10][11][12] The key is the selection of an appropriate ligand for the palladium center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the less reactive aryl chloride to the palladium catalyst. Some modern methods even employ "ligand-free" conditions, though the active catalytic species is still a subject of research.[8][9][10][12]

  • "Benzyne" Mechanism: Under very harsh conditions, using a very strong base like sodium amide (NaNH₂), you can force a reaction to proceed through a benzyne intermediate.[7] However, be aware that this mechanism can lead to a mixture of regioisomeric products.

  • Solvent and Temperature Optimization: As mentioned previously, systematically screening polar aprotic solvents and increasing the reaction temperature can significantly enhance reaction rates.

Troubleshooting Guides

Problem: My Suzuki-Miyaura coupling of an aryl chloride gives low yield.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Cause: The palladium catalyst and ligand combination may not be optimal for activating the C-Cl bond. Aryl chlorides are significantly less reactive than aryl bromides or iodides.

    • Solution: Switch to a catalyst system known for its high activity with aryl chlorides. This typically involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BrettPhos) or an N-heterocyclic carbene (NHC) ligand.[11] The increased electron density on the palladium center from these ligands facilitates the oxidative addition step.

  • Base Selection:

    • Cause: The choice of base is critical for the transmetalation step and for neutralizing the acid generated in the reaction. An inappropriate base can lead to catalyst deactivation or side reactions.

    • Solution: A common and effective base for Suzuki-Miyaura reactions with aryl chlorides is a strong inorganic base like K₃PO₄ or Cs₂CO₃. These bases are generally more effective than weaker bases like Na₂CO₃.

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: A mixture of a polar aprotic solvent like dioxane or THF with water is often used. The water is necessary to dissolve the inorganic base. Some protocols have also shown success using water as the primary solvent under ligand-free conditions.[9]

Problem: My SNAr reaction is producing significant side products.

Troubleshooting Steps:

  • Hydrolysis of Electron-Withdrawing Groups:

    • Cause: If your substrate contains ester or nitrile groups, these can be hydrolyzed under basic reaction conditions, especially at elevated temperatures.

    • Solution: Use a non-nucleophilic, hindered base like a tertiary amine (e.g., triethylamine or DIPEA) to scavenge any acid produced, rather than a strong nucleophilic base like NaOH or KOH. Alternatively, if a strong base is required to deprotonate your nucleophile, perform this deprotonation in a separate step before adding it to the aryl chloride.

  • Competing Reactions:

    • Cause: In some cases, particularly with heteroaromatic systems, the nucleophile may attack other electrophilic sites on the molecule.

    • Solution: Lowering the reaction temperature may increase the selectivity for the desired SNAr reaction. You could also consider protecting other reactive functional groups on your substrate before attempting the substitution.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cyanation of an Aryl Chloride

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), and the chosen phosphine ligand (e.g., CM-phos, 0.04 mmol).

  • Solvent and Base Addition: Add the appropriate solvent (e.g., a mixture of an organic solvent and water) and a suitable base.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 18 hours).[11]

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Effect of Electron-Withdrawing Group Position on SNAr Reaction Rate

Substituent PositionRelative RateRationale
OrthoHighThe electron-withdrawing group can directly stabilize the negative charge of the Meisenheimer complex through resonance.[4]
ParaHighThe electron-withdrawing group can also stabilize the negative charge of the Meisenheimer complex through resonance.[4]
MetaLowThe electron-withdrawing group cannot directly delocalize the negative charge of the Meisenheimer complex via resonance.[4]

Table 2: Effect of Solvent on SNAr Reaction Rate

SolventDielectric Constant (ε)Relative Rate
Methanol32.71
Ethanol24.64.2
Acetone20.7660
Acetonitrile37.51,600
N,N-Dimethylformamide (DMF)36.710,000
Dimethyl sulfoxide (DMSO)46.728,000
(Relative rates are illustrative and will vary depending on the specific reaction)[7]

Visualizations

SNAr_Mechanism Reactants Aryl Chloride + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-Determining Step) Products Substituted Product + Cl- Intermediate->Products Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Cl)L_n Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar'L_n OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

References

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon.
  • Nucleophilic substitution in aryl halides is facilitated by electron withdrawing groups while electrophilic substitution is facilitated by electron releasing groups. Why?. Allen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2tMjtf31vi1LOnn0kxc9F5H5hRUbmqEboPgM3zdG2K2oon49L3MUgdBFP3NLlTqRbCV-MJi00540-rhYop2urClqsCoLgtiyodtUWjgGMroeG9Xy7rN1S P9TC]( P9TC)
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Sci-Hub.
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
  • Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. University of Liverpool IT Services.
  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
  • how can we enhance the reactivity of aryl halide?​. Brainly.in.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-chloro-6-methylnicotinate and Methyl 2-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Halogenated pyridine derivatives, in particular, are invaluable intermediates due to their versatile reactivity in cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: methyl 2-chloro-6-methylnicotinate and methyl 2-bromo-6-methylnicotinate . This analysis, grounded in fundamental chemical principles and supported by experimental data from analogous systems, aims to inform strategic decisions in the synthesis of complex molecules.

At a Glance: Chloro vs. Bromo - A Fundamental Trade-Off

The primary distinction in the chemical behavior of this compound and its bromo counterpart lies in the inherent properties of the carbon-halogen bond. This difference manifests as a trade-off between reactivity and cost-effectiveness.

FeatureThis compoundMethyl 2-bromo-6-methylnicotinate
Reactivity LowerHigher
Cost Generally LowerGenerally Higher
Typical Use Case Large-scale synthesis where cost is a primary driver; reactions where milder reactivity is desired to avoid side reactions.Research and development, synthesis of complex molecules with sensitive functional groups where high reactivity and milder reaction conditions are prioritized.

This fundamental trade-off is a recurring theme in synthetic chemistry, and a deeper understanding of the underlying principles is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Theoretical Underpinning of Reactivity: A Tale of Two Halogens

The disparate reactivity of these two nicotinic acid derivatives in transition-metal-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the C-X bond to the low-valent metal center (typically palladium(0)). A weaker C-X bond facilitates a more rapid oxidative addition, leading to a faster overall reaction rate, often under milder conditions.

The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br.[1] This difference in bond strength is the principal reason for the generally observed higher reactivity of 2-bromopyridines compared to their chloro-substituted analogues in palladium-catalyzed cross-coupling reactions.[1]

Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis

While direct, side-by-side comparative studies on this compound and methyl 2-bromo-6-methylnicotinate are not extensively documented in a single report, a wealth of data from analogous systems allows for a robust and predictive comparison of their performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds. The enhanced reactivity of the C-Br bond in methyl 2-bromo-6-methylnicotinate generally translates to more efficient coupling with a variety of boronic acids and their derivatives compared to the chloro analogue under similar conditions.

General Reactivity Trend: Methyl 2-bromo-6-methylnicotinate > this compound

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Reported Yield (Analogous Systems)
Methyl 2-bromo-6-methylnicotinate Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O80-100Good to Excellent[2]
This compound Pd(OAc)₂/Bulky phosphine ligand (e.g., XPhos, SPhos)K₃PO₄ or Cs₂CO₃Toluene or 1,4-Dioxane100-120Moderate to Good[3]

For the less reactive this compound, the use of more electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands, is frequently necessary to achieve reasonable yields.[3] These ligands facilitate the challenging oxidative addition of the C-Cl bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive substrates than their chloro counterparts. However, significant advancements in ligand development have enabled the efficient amination of less reactive aryl chlorides, albeit often requiring more specialized and bulky ligands.

General Reactivity Trend: Methyl 2-bromo-6-methylnicotinate > this compound

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Reported Yield (Analogous Systems)
Methyl 2-bromo-6-methylnicotinate Pd₂(dba)₃/(±)-BINAP or dppfNaOtBuToluene80-100Good to Excellent[4]
This compound Pd(OAc)₂/Bulky phosphine ligand (e.g., RuPhos, BrettPhos)NaOtBu or LiHMDSToluene or 1,4-Dioxane100-120Moderate to Good[5]

The choice of base is also a critical parameter in the Buchwald-Hartwig amination. While strong bases like sodium tert-butoxide are commonly employed, for substrates with base-sensitive functional groups, milder bases such as K₃PO₄ or Cs₂CO₃ can be used, although this may necessitate a more active catalyst system and higher reaction temperatures.[4][5]

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. The reactivity trend of aryl halides in this reaction is consistent with other palladium-catalyzed couplings, with aryl bromides being significantly more reactive than aryl chlorides.

General Reactivity Trend: Methyl 2-bromo-6-methylnicotinate > this compound

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Reported Yield (Analogous Systems)
Methyl 2-bromo-6-methylnicotinate PdCl₂(PPh₃)₂/CuIEt₃N or DIPEATHF or DMFRoom Temp to 60Good to Excellent[6]
This compound Pd(OAc)₂/Bulky phosphine ligand/CuICs₂CO₃ or K₂CO₃Toluene or Dioxane80-120Moderate[7]

While copper-free Sonogashira protocols have been developed, the coupling of aryl chlorides often still requires a copper co-catalyst and more forcing conditions to achieve satisfactory yields.[7]

Nucleophilic Aromatic Substitution (SNAr)

Beyond transition-metal-catalyzed reactions, the reactivity of these 2-halonicotinates in nucleophilic aromatic substitution (SNAr) is also noteworthy. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing ester group, facilitates the attack of nucleophiles at the halogen-bearing carbon. In SNAr reactions, the rate is often dependent on the electronegativity and leaving group ability of the halide. While fluoride is the most activating for the initial nucleophilic attack due to its high electronegativity, the C-F bond is the most difficult to break. For chloride and bromide, the balance of these factors generally leads to comparable or slightly faster rates for the chloro derivative in the absence of a metal catalyst, though this is highly dependent on the specific nucleophile and reaction conditions.

Synthesis of Starting Materials

The synthesis of both this compound and methyl 2-bromo-6-methylnicotinate typically begins with the commercially available 6-methylnicotinic acid or 2-hydroxy-6-methylnicotinic acid.

Synthesis of this compound

A common route to this compound involves the chlorination of 2-hydroxy-6-methylnicotinic acid followed by esterification.

Synthesis_Chloro start 2-Hydroxy-6-methylnicotinic acid intermediate 2-Chloro-6-methylnicotinic acid start->intermediate POCl₃, heat product This compound intermediate->product MeOH, H⁺ (e.g., H₂SO₄)

Caption: Synthetic workflow for this compound.

Synthesis of Methyl 2-bromo-6-methylnicotinate

The bromo analogue can be synthesized from 6-methylnicotinic acid via electrophilic bromination, followed by esterification.

Synthesis_Bromo start 6-Methylnicotinic acid intermediate 2-Bromo-6-methylnicotinic acid start->intermediate NBS or Br₂, Acetic Acid product Methyl 2-bromo-6-methylnicotinate intermediate->product MeOH, H⁺ (e.g., H₂SO₄)

Caption: Synthetic workflow for methyl 2-bromo-6-methylnicotinate.

Experimental Protocols

The following are representative, detailed protocols for key transformations involving these building blocks, based on established methodologies for analogous systems.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methylnicotinate

Objective: To synthesize methyl 6-methyl-2-phenylnicotinate.

Materials:

  • Methyl 2-bromo-6-methylnicotinate

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-bromo-6-methylnicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of this compound

Objective: To synthesize methyl 2-(morpholino)-6-methylnicotinate.

Materials:

  • This compound

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube, add palladium(II) acetate (0.02 equiv.) and XPhos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • In a separate flask, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill this flask with an inert gas.

  • Add the catalyst solution to the flask containing the substrate and base, followed by morpholine (1.2 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice between this compound and methyl 2-bromo-6-methylnicotinate is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic target. Methyl 2-bromo-6-methylnicotinate offers superior reactivity in a range of palladium-catalyzed cross-coupling reactions, often allowing for milder conditions and higher yields, making it the preferred choice for complex and sensitive substrates. Conversely, the chloro analogue provides a more economical option, particularly for large-scale syntheses, with the caveat that more forcing conditions and specialized, often more expensive, catalyst systems are required to achieve comparable results.

The continuous evolution of catalyst technology, particularly the development of highly active ligands for the activation of C-Cl bonds, is progressively narrowing the reactivity gap between aryl chlorides and bromides. This trend is likely to enhance the utility of this compound in a broader range of applications, further enriching the synthetic chemist's toolbox for the construction of novel molecular architectures.

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL not available)
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (URL not available)
  • Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.com. (URL not available)
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem. (URL not available)
  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions - Benchchem. (URL not available)
  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid - Benchchem. (URL not available)
  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (URL not available)
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - (URL not available)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL not available)
  • Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions - Benchchem. (URL not available)
  • Flow Chemistry: Sonogashira Coupling. (URL not available)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL not available)
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (URL not available)
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL not available)
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL not available)
  • 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - ChemicalBook. (URL not available)
  • Methyl 6-methylnicotinate synthesis - ChemicalBook. (URL not available)
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Methyl 2-bromo-6-methylnicotin
  • A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions - Benchchem. (URL not available)
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL not available)
  • Sonogashira coupling reactions of phenylacetylene and aryl halides.
  • Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchG
  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (URL not available)
  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (URL not available)
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL not available)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL not available)
  • Optimisation of the Sonogashira coupling between phenylacetylene and 1...
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL not available)
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL not available)
  • Application Notes and Protocols: Suzuki Cross-Coupling of Methyl 4-bromo-6-methylnicotin
  • Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air | Request PDF - ResearchG
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (URL not available)

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A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Yield Analysis of Chloro- vs. Bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of the biaryl and hetero-biaryl scaffolds that form the backbone of countless pharmaceutical agents.[1] Pyridine moieties are especially prevalent, making the efficient functionalization of pyridyl halides a critical capability in the medicinal chemist's arsenal.[2]

This guide provides an in-depth comparative analysis of the performance of chloro-pyridines versus bromo-pyridines in Suzuki coupling. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings that dictate reactivity, present comparative experimental data, and offer field-proven insights to guide your selection of substrates and reaction conditions.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference governing the reactivity of chloro- and bromo-pyridines in Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the first and often rate-determining step of the catalytic cycle.[1][3] The significantly stronger C-Cl bond presents a higher activation barrier for this crucial step compared to the C-Br bond.

  • C-Cl Bond Energy: ~339 kJ/mol[1]

  • C-Br Bond Energy: ~276 kJ/mol[1]

This disparity in bond dissociation energy is not merely an academic point; it has profound practical consequences. Couplings involving chloro-pyridines inherently require more energy input or, more elegantly, more sophisticated and active catalytic systems to achieve yields and reaction rates comparable to their bromo-pyridine counterparts.[1][4] This often translates to higher temperatures, longer reaction times, and the necessity of advanced, and typically more expensive, ligands.

The Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5] The efficiency of each step, particularly the initial oxidative addition, is heavily influenced by the choice of halide, catalyst, ligand, and base.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L n PdII_RX R¹-Pd(II)L n-X Pd0->PdII_RX Oxidative Addition (R¹-X) Rate-Determining Step PdII_R1R2 R¹-Pd(II)L n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂) + Base PdII_R1R2->Pd0 Reductive Elimination (Forms R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The challenge with chloro-pyridines lies squarely in the "Oxidative Addition" step. To overcome the high C-Cl bond energy, the Pd(0) catalyst must be sufficiently electron-rich and sterically configured to facilitate insertion into the bond. This is where modern ligand design becomes paramount.

Comparative Performance and Catalyst System Selection

While bromo-pyridines react efficiently with traditional catalysts like Pd(PPh₃)₄, chloro-pyridines necessitate more advanced systems. The development of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has revolutionized the coupling of these less reactive halides.[2] These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for activating the stubborn C-Cl bond.[6]

The following diagram illustrates the energetic challenge posed by the C-Cl bond.

Oxidative_Addition_Comparison cluster_comparison Comparative Energetics of Oxidative Addition Reactants Pd(0)L₂ + R-X TS_Br [L₂Pd---R---Br]‡ Reactants->TS_Br:n C-Br Activation (Lower ΔG‡) TS_Cl [L₂Pd---R---Cl]‡ Reactants->TS_Cl:n C-Cl Activation (Higher ΔG‡) Products R-Pd(II)L₂-X TS_Br:s->Products TS_Cl:s->Products E_axis_start Energy E_axis_end E_axis_start->E_axis_end

Caption: Energetic difference in the rate-determining oxidative addition step.

Data Summary: Yield Comparison

The table below synthesizes representative data from literature sources to illustrate the performance differences and the catalytic systems required for successful couplings. Note that direct, side-by-side comparisons are nuanced, as conditions are typically optimized for each substrate class. The trend, however, is clear: chloro-pyridines require more potent catalytic systems to achieve high yields.

Pyridyl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference(s)
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O80 °C / 12h~85%[7]
2-ChloropyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O80 °C / 12h~94%[7]
4-ChloropyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O100 °C / 16h~70%[7]
2-Chloropyridine4-Anisylboronic AcidPd₂(dba)₃ / SPhos (2 mol%)K₃PO₄Toluene100 °C / 18h>95%[2]
3-Bromo-2-chloropyridinePhenylboronic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂OReflux / 16h~75% (at C3)[8]
3-ChloropyridinePyridyl-2-boronatePd₂(dba)₃ / Ligand 2 (3 mol%)KFDioxane105 °C / 18h91%[9]

Analysis & Field Insights:

  • For Bromo-pyridines: Standard, cost-effective catalysts like Pd(PPh₃)₄ are often sufficient, providing good to excellent yields under relatively mild conditions.[7] They are generally the substrate of choice when readily available and cost is not a prohibitive factor.

  • For Chloro-pyridines: While some activated 2-chloropyridines can provide excellent yields with traditional catalysts, achieving consistent, high-yielding results, especially with more complex or electron-rich substrates, mandates the use of advanced ligands.[7][10] Buchwald ligands such as SPhos and XPhos, or potent NHC ligands, are the industry standard for these challenging couplings.[2] The higher cost of these catalyst systems is often offset by the lower cost and greater availability of the chloro-pyridine starting materials.

  • Regioselectivity: In di-halogenated pyridines, such as 3-bromo-2-chloropyridine, the reaction preferentially occurs at the more labile C-Br bond, highlighting the dominant role of bond strength in directing reactivity.[8]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust starting points for your own investigations. The key to success is ensuring an inert atmosphere and using anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions like protodeboronation.[11]

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-pyridine

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine using a standard Pd(PPh₃)₄ catalyst.

Methodology Rationale: This protocol uses a classic, reliable catalyst system suitable for the activated C-Br bond. The mixed solvent system aids in the solubility of both the organic substrates and the inorganic base.

Protocol_1 cluster_p1 Workflow: Bromo-pyridine Coupling p1_start 1. Setup p1_reagents 2. Add Reagents - 2-Bromopyridine (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - Na₂CO₃ (2.0 mmol) p1_start->p1_reagents p1_solvent 3. Add Solvents - Toluene (5 mL) - EtOH (2 mL) - H₂O (2 mL) (Degassed) p1_reagents->p1_solvent p1_reaction 4. React - Heat to 80-90 °C - Stir 12-16h p1_solvent->p1_reaction p1_workup 5. Workup & Purify - Cool, Dilute (EtOAc) - Wash (H₂O, Brine) - Dry & Concentrate p1_reaction->p1_workup p1_end 6. Isolate Product p1_workup->p1_end

Caption: Experimental workflow for a standard bromo-pyridine Suzuki coupling.

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and powdered sodium carbonate (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add degassed solvents (e.g., a 5:2:2 mixture of Toluene:Ethanol:Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-phenylpyridine product.

Protocol 2: High-Activity Protocol for Suzuki Coupling of a Chloro-pyridine

Objective: To synthesize 2-(4-methoxyphenyl)pyridine from 2-chloropyridine using an advanced Buchwald ligand system.

Methodology Rationale: This protocol employs a highly active catalyst system (Pd₂(dba)₃ with SPhos) necessary to overcome the C-Cl activation barrier. A strong, non-aqueous base (K₃PO₄) and an anhydrous solvent (toluene) are used to maximize catalyst performance and minimize side reactions.

Protocol_2 cluster_p2 Workflow: Chloro-pyridine Coupling p2_start 1. Setup (In Glovebox) p2_reagents 2. Add Reagents - 2-Chloropyridine (1.0 mmol) - 4-Anisylboronic Acid (1.5 mmol) - Pd₂(dba)₃ (0.01 mmol) - SPhos (0.022 mmol) - K₃PO₄ (2.0 mmol) p2_start->p2_reagents p2_solvent 3. Add Solvent - Anhydrous Toluene (4 mL) (Degassed) p2_reagents->p2_solvent p2_reaction 4. React - Heat to 100-110 °C - Stir 18-24h p2_solvent->p2_reaction p2_workup 5. Workup & Purify - Cool, Filter through Celite - Concentrate p2_reaction->p2_workup p2_end 6. Isolate Product p2_workup->p2_end

Caption: Experimental workflow for a chloro-pyridine Suzuki coupling.

Step-by-Step Procedure:

  • Inert Atmosphere (Glovebox Recommended): In a glovebox, add to a dry reaction vial: 2-chloropyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd), SPhos (0.022 mmol, 2.2 mol%), and finely ground, oven-dried potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL).

  • Reaction: Seal the vial tightly and remove from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Conclusion and Recommendations

The choice between a chloro- and bromo-pyridine in a Suzuki coupling is a strategic decision based on a trade-off between substrate cost/availability and catalyst cost/reaction conditions.

  • Bromo-pyridines are generally more reactive, allowing for the use of simpler, less expensive catalysts and milder conditions. They are an excellent choice for rapid analog synthesis and when the starting material is readily accessible.[1]

  • Chloro-pyridines , while less reactive due to the strong C-Cl bond, are often more economical and available from a wider range of commercial sources.[12] Their successful coupling is a testament to modern catalyst development. Success hinges on the use of highly active, sterically hindered, and electron-rich ligands that can effectively overcome the high activation energy of the oxidative addition step.[2]

For drug development professionals, mastering the coupling of chloro-pyridines is a significant advantage, opening up a broader chemical space for exploration. By understanding the mechanistic principles and selecting the appropriate advanced catalytic system, these challenging substrates can be transformed into valuable products with high efficiency.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Thomas, S. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.Synlett.
  • Shaikh, D. J., et al. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]

  • Busch, M., et al. (2020). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. Available at: [Link]

  • Navarro, O., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]

  • Ghaffari, M., et al. (2019). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct. Applied Organometallic Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. Nicotinate derivatives, a prevalent scaffold in medicinal chemistry, are no exception. Their therapeutic potential is intrinsically linked to their precise three-dimensional architecture.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structures of these vital compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how to build a self-validating system of analysis. By integrating data from multiple spectroscopic sources, we can achieve an unshakeable-confidence in our molecular structures.

The Strategic Integration of Spectroscopic Methods

No single technique provides a complete structural picture. Instead, we treat each method as a unique source of complementary information. A robust structural elucidation workflow relies on the logical integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique probes a different aspect of the molecule's physical properties, and together they form a powerful, synergistic toolkit.

Below is a visualization of this integrated workflow, which we will follow throughout this guide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Nicotinate Derivative NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Carbon-Hydrogen Framework - Connectivity Synthesis->NMR MS Mass Spectrometry (EI, ESI) - Molecular Weight - Elemental Formula - Fragmentation Synthesis->MS IR Infrared Spectroscopy (FTIR) - Functional Groups (C=O, C-O, C=N) Synthesis->IR UV UV-Vis Spectroscopy - Conjugated Systems - Electronic Transitions Synthesis->UV Integration Data Integration & Interpretation NMR->Integration MS->Integration IR->Integration UV->Integration Structure Confirmed Structure Integration->Structure

Figure 1: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out connectivity and deduce the relative positions of atoms.

Expertise in Action: Why the Choice of Solvent Matters

The choice of a deuterated solvent is critical. Its primary purpose is to provide a deuterium signal for the spectrometer's lock system, ensuring field stability. However, the solvent's chemical properties are equally important. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving power and moderate polarity.[1] For more polar nicotinate derivatives or those with acidic/basic moieties, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be required. It's crucial to be aware that the solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding.

¹H NMR Analysis

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Chemical Shift (δ): The position of a signal indicates the proton's electronic environment. Protons on the pyridine ring of nicotinate derivatives are deshielded and appear downfield (typically 7.0-9.5 ppm) due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom.[2] Protons alpha to the nitrogen (at C2 and C6) are the most downfield.

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The splitting pattern reveals the number of neighboring protons, following the n+1 rule for simple cases.

¹³C NMR Analysis

¹³C NMR maps the carbon backbone. Key signals for nicotinate derivatives include:

  • Carbonyl Carbon (C=O): This appears significantly downfield, typically in the 164-166 ppm range.

  • Aromatic Carbons: Pyridine ring carbons appear between ~123-155 ppm.

  • Ester Carbons: The carbon of the -O-CH₂- or -O-CH- group will be in the 60-70 ppm range.

Comparative ¹H and ¹³C NMR Data for Nicotinate Derivatives

The following table compares key NMR data for several nicotinate esters, illustrating how structural changes manifest in the spectra.

CompoundEster GroupKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Methyl Nicotinate -CH₃H2: ~9.22, H6: ~8.77, H4: ~8.29, H5: ~7.39, -OCH₃: ~3.96C=O: ~165.7, C2: ~153.4, C6: ~150.8, C4: ~137.0, C5: ~123.4, C3: ~126.9, -OCH₃: ~52.4
Ethyl Nicotinate [3]-CH₂CH₃H2: ~9.23, H6: ~8.76, H4: ~8.28, H5: ~7.37, -OCH₂-: ~4.42, -CH₃: ~1.42C=O: ~165.2, C2: ~153.4, C6: ~150.7, C4: ~136.9, C5: ~123.4, C3: ~127.3, -OCH₂-: ~61.4, -CH₃: ~14.3
Isopropyl Nicotinate -CH(CH₃)₂H2: ~9.21, H6: ~8.75, H4: ~8.26, H5: ~7.36, -OCH-: ~5.25, -CH₃: ~1.40C=O: ~164.7, C2: ~153.3, C6: ~150.6, C4: ~136.9, C5: ~123.4, C3: ~127.7, -OCH-: ~69.3, -CH₃: ~21.9
Benzyl Nicotinate [4][5]-CH₂PhH2: ~9.25, H6: ~8.78, H4: ~8.30, H5: ~7.39, -OCH₂-: ~5.40, Ph-H: ~7.4C=O: ~165.0, C2: ~153.4, C6: ~150.9, C4: ~137.1, C5: ~123.4, C3: ~127.0, -OCH₂-: ~67.1, Ph-C: 128-135

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.[3][4][5]

Experimental Protocol: ¹H NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified nicotinate derivative into a clean, dry vial.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4] The use of deuterated solvents is essential for the instrument's deuterium lock and to avoid large solvent signals in the ¹H spectrum.[6]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing can be used. If solids persist, the sample should be filtered through a small cotton plug in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[7]

  • Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the tube and label it clearly. Wipe the outside of the tube before insertion into the spectrometer.

Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Expertise in Action: Choosing the Right Ionization Technique

The method of ionization is chosen based on the analyte's properties.

  • Electron Ionization (EI): A "hard" ionization technique best suited for relatively nonpolar, volatile compounds.[8] It often produces extensive fragmentation, which can be highly useful for structural characterization by creating a unique fragmentation "fingerprint."[9]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for more polar, less volatile molecules.[9] It typically results in minimal fragmentation, showing a prominent protonated molecule [M+H]⁺. This is often the method of choice for nicotinate derivatives, especially those with more complex functional groups, as it clearly establishes the molecular weight.

Interpreting the Mass Spectrum
  • Molecular Ion Peak (M⁺) or Pseudomolecular Ion ([M+H]⁺): This peak gives the molecular weight of the compound. For compounds containing nitrogen, the Nitrogen Rule is a useful check: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Fragmentation Pattern: The breakdown of the molecular ion provides a puzzle to be pieced together. For nicotinate esters, common fragmentation patterns include:

    • Loss of the alkoxy group (-OR): This results in a stable acylium ion [Py-C=O]⁺, which is often a prominent peak at m/z 106.[10]

    • Cleavage within the ester chain: For larger ester groups, fragmentation can occur along the alkyl chain.

    • Fragmentation of the benzyl group: Benzyl nicotinate shows a characteristic peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺.[4]

Comparative Mass Spectrometry Data for Nicotinate Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization MethodKey m/z Fragments
Ethyl Nicotinate C₈H₉NO₂151.16EI151 (M⁺) , 123, 106 ([M-OEt]⁺), 78 (pyridine)
Isopropyl Nicotinate [11]C₉H₁₁NO₂165.19EI165 (M⁺) , 123, 106 ([M-OPr]⁺), 78
Benzyl Nicotinate [4]C₁₃H₁₁NO₂213.23ESI214 ([M+H]⁺) , 170, 108, 91 ([C₇H₇]⁺)

Data compiled from NIST and PubChem databases.[4][11]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence of key functional groups.

Expertise in Action: Sample Preparation – KBr vs. ATR

For solid samples, two common techniques are used:

  • KBr Pellets: The sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent disk. This classic transmission method can yield high-quality spectra with a good signal-to-noise ratio, making it excellent for library matching.[12] However, it is destructive and susceptible to moisture interference if the KBr is not perfectly dry.[13]

  • Attenuated Total Reflectance (ATR): The sample is pressed directly against a high-refractive-index crystal (often diamond). This technique requires minimal to no sample preparation and is non-destructive, making it ideal for rapid screening.[14]

For liquid nicotinate esters, the sample can be analyzed "neat" as a thin film between two salt plates or using an ATR accessory.

Key IR Absorptions for Nicotinate Derivatives

The IR spectrum of a nicotinate derivative is dominated by several characteristic peaks:

  • C=O Stretch (Ester): This is a very strong and sharp absorption, typically appearing around 1715-1735 cm⁻¹ . Conjugation with the aromatic pyridine ring lowers this frequency compared to a saturated aliphatic ester.[15][16]

  • C-O Stretches (Ester): Esters show two C-O stretching bands. The C(=O)-O stretch is typically found between 1250-1300 cm⁻¹ , and the O-C stretch appears between 1000-1150 cm⁻¹ .[17]

  • Aromatic C=C and C=N Stretches: These vibrations from the pyridine ring appear as a series of medium-intensity bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: This appears as a weak to medium band just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .

Comparative IR Data for Nicotinate Derivatives
CompoundC=O Stretch (cm⁻¹)C(=O)-O Stretch (cm⁻¹)Aromatic C=C, C=N (cm⁻¹)
Ethyl Nicotinate ~1723~1290~1590, 1430
Isopropyl Nicotinate [7]~1720~1285~1591, 1420
Benzyl Nicotinate [8]~1720~1290~1592, 1435

Note: Peak positions are approximate and sourced from the NIST Chemistry WebBook and other databases.[7][8]

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. For nicotinate derivatives, the absorptions are due to π → π* and n → π* transitions within the conjugated pyridine ring system.

Expertise in Action: The Influence of Solvent

The polarity of the solvent can significantly affect the position (λₘₐₓ) and intensity of absorption bands. Polar solvents can stabilize the excited state differently than the ground state, leading to shifts in λₘₐₓ. For instance, n → π* transitions often experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. Therefore, it is critical to report the solvent used when presenting UV-Vis data. Common choices include ethanol, methanol, and hexane.

For pyridine and its derivatives, two main absorption bands are typically observed:

  • A strong band around 200-220 nm (π → π* transition).

  • A weaker, broader band around 260-270 nm (can be a combination of π → π* and n → π* transitions).

Substituents on the pyridine ring can shift these absorption maxima.

Comparative UV-Vis Data for Nicotinic Acid Derivatives
CompoundSolventλₘₐₓ (nm)Reference
Nicotine Water (pH 8.7)~263
Methyl Nicotinate (Not specified)~215, ~265
1-Methylnicotinamide Acidic Mobile Phase~210, ~264

Case Study: Integrated Analysis of a Novel Nicotinic Acid Derivative

To illustrate the power of this integrated approach, let's examine a real-world example from the scientific literature. In their 2021 paper published in Molecules, Głowacka et al. synthesized a series of novel acylhydrazone derivatives of nicotinic acid for antimicrobial testing. One such compound is (E)-N'-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide .

G compound

Figure 2: Structure of (E)-N'-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide.

The researchers confirmed its structure using a combination of spectroscopic methods, providing a perfect self-validating case study.

  • ¹H NMR (in DMSO-d₆): The authors reported signals confirming every piece of the structure. A singlet at δ 11.73 ppm for the -NH proton, signals between δ 7.55-9.05 ppm for the pyridine ring protons, a singlet at δ 8.29 ppm for the imine (=CH) proton, aromatic protons from the vanillin moiety between δ 6.84-7.44 ppm, a singlet for the phenolic -OH at δ 9.69 ppm, and a singlet for the methoxy (-OCH₃) group at δ 3.82 ppm.

  • ¹³C NMR (in DMSO-d₆): Key signals were observed for the amide carbonyl (C=O) at δ 161.46 ppm, the imine carbon (=CH) at δ 148.81 ppm, and the various aromatic carbons, all consistent with the proposed structure.

  • FT-IR (KBr pellet): The spectrum showed characteristic absorption bands for N-H stretching (3187 cm⁻¹), C=O stretching (1655 cm⁻¹), and C=N stretching (1586 cm⁻¹), confirming the presence of all key functional groups.

By combining these three distinct sets of data, the researchers could unambiguously confirm the synthesis of the target molecule. The MS data would have further confirmed the molecular weight, completing the puzzle. This step-by-step confirmation process, where each piece of data from one technique corroborates the others, is the hallmark of rigorous structural science.

Conclusion

The structural confirmation of nicotinate derivatives is a multi-faceted process that demands a strategic and integrated analytical approach. As application scientists, we must not view these techniques in isolation. NMR provides the skeletal framework, Mass Spectrometry gives the definitive mass and formula, IR spectroscopy confirms the functional groups, and UV-Vis spectroscopy characterizes the electronic system. By understanding the strengths, limitations, and underlying principles of each method, and by logically combining their outputs, researchers can achieve absolute certainty in their molecular structures, paving the way for successful and impactful drug discovery and development.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Głowacka, J., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(23), 7253. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7191, Benzyl Nicotinate. [Link]

  • Panda, G., et al. (2005). Synthesis of conformationally restricted nicotine analogue 7. [This is a representative reference for synthetic procedures often found in the literature, specific URL not available from snippets but concept is supported by multiple sources.]
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • National Institute of Standards and Technology. Isopropyl nicotinate in NIST Chemistry WebBook. [Link]

  • University of Notre Dame Mass Spectrometry & Proteomics Facility. Ionization Modes. [Link]

  • KoreaScience. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 1-Methylnicotinamide. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • BTC. What is the NMR spectrum of Pyridine Series compounds like?. [Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69188, Ethyl Nicotinate. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • ResearchGate. Main difference between ATR(Diamond) and KBr method in FTIR?. [Link]

  • SpectraBase. Methylnicotinate - Optional[UV-VIS] - Spectrum. [Link]

  • Clayton, P. M., et al. (2013). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. Analytical Methods, 5(1), 81–88. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Halogenated Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nicotinic acid derivatives through palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry and materials science. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance, providing access to a diverse array of complex molecules.[1][2] However, the choice of an optimal palladium catalyst system is critical, as the electronic properties of the pyridine ring and the nature of the halogen substituent can significantly impact reaction outcomes.[3][4]

This guide provides an in-depth, objective comparison of various palladium catalysts for the cross-coupling of halogenated nicotinates. We will delve into the performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems, supported by experimental data and detailed protocols to inform your catalyst selection and reaction optimization.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of an organic halide with a nucleophilic partner.[2][5] A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halogenated nicotinate, inserting into the carbon-halogen bond to form a Pd(II) intermediate.[6][7] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[8]

  • Transmetalation: The organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.[5][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[7][9]

The efficiency of each step is heavily influenced by the choice of palladium precursor, ligand, base, and solvent.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition R-X-Pd(II)L_n (Oxidative Addition Complex) Pd(0)L_n->Oxidative_Addition R-X (Halogenated Nicotinate) Transmetalation R-Pd(II)L_n-R' (Transmetalation Complex) Oxidative_Addition->Transmetalation R'-M (Coupling Partner) Reductive_Elimination R-R' (Product) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration

Caption: Generalized palladium catalytic cycle for cross-coupling reactions.

Catalyst Systems: A Head-to-Head Comparison

The selection of the palladium source and, more critically, the supporting ligand dictates the catalyst's activity, stability, and substrate scope. We will compare three major classes of catalyst systems.

Traditional Phosphine Ligand Systems

These are the workhorses of palladium catalysis, often utilizing simple palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands.[2][10]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) Acetate (Pd(OAc)₂): These are common palladium precursors. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[6] Pd₂(dba)₃ is a more direct source of Pd(0). While both are effective, their performance can vary depending on the specific reaction conditions and ligands used.[10][11]

  • Triphenylphosphine (PPh₃): A classic, inexpensive, and readily available ligand. However, its application is often limited to more reactive aryl iodides and bromides under forcing conditions. For challenging substrates like chloro-nicotinates, its performance is generally poor.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃): These bulky and electron-rich alkylphosphine ligands significantly enhance catalytic activity, enabling the coupling of less reactive aryl chlorides.[12] The increased steric bulk facilitates reductive elimination, while the electron-donating nature promotes oxidative addition.[2]

Performance Overview:

Catalyst SystemHalogenated NicotinateCoupling PartnerTypical ConditionsYield (%)Catalyst Loading (mol%)Strengths & Weaknesses
Pd(OAc)₂ / PPh₃Bromo/Iodo-nicotinateArylboronic acidK₂CO₃, Toluene/H₂O, 100 °C, 12-24h60-802-5Inexpensive, readily available; limited to reactive substrates.
Pd₂(dba)₃ / P(t-Bu)₃Chloro/Bromo-nicotinateArylboronic acidK₃PO₄, Dioxane, 80-100 °C, 4-12h>901-2Highly active for chlorides; air-sensitive ligand.[12]
Buchwald-Type Biarylphosphine Ligands and Precatalysts

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[13][14] These ligands form highly active and stable catalysts capable of coupling a wide range of substrates under mild conditions.[15]

  • XPhos, SPhos, and RuPhos: These are some of the most widely used Buchwald ligands.[14] Their steric bulk and electronic properties are finely tuned to enhance catalytic activity and stability.[14] For instance, the biaryl backbone helps to stabilize the palladium center and promote the reductive elimination step.

  • Buchwald Precatalysts (G1-G4): These are well-defined, air- and moisture-stable Pd(II) precatalysts that incorporate the biarylphosphine ligand. They offer improved reproducibility and ease of handling compared to generating the catalyst in situ.

Performance Overview:

Catalyst SystemHalogenated NicotinateCoupling PartnerTypical ConditionsYield (%)Catalyst Loading (mol%)Strengths & Weaknesses
XPhos Pd G3Chloro/Bromo-nicotinatePrimary/Secondary AmineNaOt-Bu, Toluene, 100 °C, 2-8h>951-2Excellent for Buchwald-Hartwig amination; broad scope.[4]
SPhos Pd G2Bromo/Triflate-nicotinateArylboronic acidK₃PO₄, THF/H₂O, RT-60 °C, 1-6h>950.5-2High activity at low temperatures; versatile.[16]
N-Heterocyclic Carbene (NHC) Ligated Systems

NHC ligands have emerged as a powerful alternative to phosphines in palladium catalysis.[17] Their strong σ-donating ability and steric bulk lead to highly stable and active catalysts.[17]

  • IPr, IMes, and PEPPSI™-type Precatalysts: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are common NHC ligands. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable Pd(II)-NHC precatalysts that are highly effective in a variety of cross-coupling reactions.[18]

Performance Overview:

Catalyst SystemHalogenated NicotinateCoupling PartnerTypical ConditionsYield (%)Catalyst Loading (mol%)Strengths & Weaknesses
PEPPSI™-IPrChloro/Bromo-nicotinatePhenylacetyleneCs₂CO₃, CuI, Dioxane, 80 °C, 6-12h>901-3Excellent for Sonogashira couplings; thermally stable.[4]
[Pd(IPr)(AN)Cl₂]Chloro-nicotinateArylboronic acidK₂CO₃, t-BuOH/H₂O, 80 °C, 4-10h>951-2Highly active and stable; broad aniline ligand scope.[18]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Suzuki-Miyaura coupling of a halogenated nicotinate.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (XPhos Pd G3)

This protocol is suitable for the coupling of a chloro- or bromo-nicotinate with an arylboronic acid.

Suzuki_Miyaura_Buchwald_Protocol start Start reagents Combine Halogenated Nicotinate, Arylboronic Acid, and K₃PO₄ start->reagents precatalyst Add XPhos Pd G3 Precatalyst reagents->precatalyst solvent Add Degassed Solvent (e.g., Toluene) precatalyst->solvent reaction Heat to 80-100 °C under Inert Atmosphere solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for Suzuki-Miyaura coupling with a Buchwald precatalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated nicotinate (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add degassed toluene (or another suitable solvent like THF or dioxane).[19]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • K₃PO₄: A strong base that is effective in promoting the transmetalation step.[13]

Protocol 2: Sonogashira Coupling using a PEPPSI™-IPr Catalyst

This protocol is effective for the coupling of a chloro- or bromo-nicotinate with a terminal alkyne.[20][21]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated nicotinate (1.0 equiv), terminal alkyne (1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and copper(I) iodide (CuI, 5 mol%) to a dry reaction vessel.

  • Catalyst Addition: Add the PEPPSI™-IPr catalyst (1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80 °C.

  • Monitoring and Workup: Follow a similar procedure to Protocol 1 for monitoring and purification.

Causality Behind Choices:

  • CuI Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is a more reactive species for transmetalation with the palladium complex.[20]

  • Cs₂CO₃: A strong base suitable for deprotonating the terminal alkyne.

Conclusion and Future Outlook

The choice of a palladium catalyst for the cross-coupling of halogenated nicotinates is a critical decision that depends on the specific substrates and desired transformation. While traditional phosphine ligands still have their place, the advent of Buchwald-type biarylphosphine ligands and N-heterocyclic carbene-based systems has significantly expanded the scope and efficiency of these reactions.[22][23] Buchwald precatalysts and PEPPSI™-type catalysts, in particular, offer excellent activity, stability, and ease of use, making them ideal for a wide range of applications in pharmaceutical and materials research.[4][18]

Future developments in this field will likely focus on the design of even more active and versatile catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvents.[24][25]

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - NIH. NIH.
  • Phosphino-Triazole Ligands for Palladium-Catalysed Cross- Coupling - ChemRxiv. ChemRxiv.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH. NIH.
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. PolyU Electronic Theses.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. PubMed.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. PMC - PubMed Central.
  • Phosphine ligands and catalysis - Research - Gessner Group. Gessner Group.
  • Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions | Request PDF. Request PDF.
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes | Request PDF. Request PDF.
  • Buchwald–Hartwig amin
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - The Buchwald Research Group. The Buchwald Research Group.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activ
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Nobel Prize.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Thieme.
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal - PubMed. PubMed.
  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. YouTube.
  • Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed. PubMed.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Organic Syntheses.
  • Special Issue : Recent Advances in Palladium-C
  • Palladium-Catalysed Coupling Chemistry.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. YouTube.
  • A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing.
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  • Pd(dba)(2) vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions - ResearchGate.
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing). RSC Publishing.

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A Comparative Guide to the Reactivity of 2-Chloro and 6-Chloro Isomers of Methyl 5-Methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, methyl 5-methylnicotinate derivatives serve as critical building blocks for a range of pharmacologically active molecules. The introduction of a chlorine atom onto the pyridine ring at either the 2- or 6-position transforms these molecules into versatile intermediates, primed for further elaboration through reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This guide provides an in-depth comparative analysis of the reactivity of two key isomers: methyl 2-chloro-5-methylnicotinate and methyl 6-chloro-5-methylnicotinate. Understanding the nuanced differences in their chemical behavior is crucial for researchers and process chemists to design efficient, high-yielding, and regioselective synthetic routes. We will explore the underlying electronic and steric principles that govern their reactivity, present supporting data, and provide detailed experimental protocols for their application.

Theoretical Basis for Reactivity in Chloronicotinates

The reactivity of chloropyridines in nucleophilic aromatic substitution (SNAr) is fundamentally dictated by the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom exerts a powerful electron-withdrawing inductive and resonance effect, reducing electron density primarily at the ortho (2- and 6-) and para (4-) positions.[1][2] This polarization renders the carbon atoms at these positions electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the reactivity of a given isomer is directly related to the stability of this intermediate. For attacks at the 2- and 6-positions, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen through resonance, a significant stabilizing factor that is not possible for attack at the 3- or 5-positions.[4] This is why nucleophilic substitution is strongly favored at the positions ortho and para to the ring nitrogen.[5]

Comparative Reactivity Analysis: 2-Chloro vs. 6-Chloro Isomer

While both the 2- and 6-positions are activated by the ring nitrogen, the reactivity of methyl 2-chloro-5-methylnicotinate and methyl 6-chloro-5-methylnicotinate is not identical. The substituents on the ring—a methyl group at C5 and a methyl ester at C3—introduce additional electronic and, more critically, steric influences.

  • Electronic Effects: The methyl ester at the 3-position is an electron-withdrawing group, which further enhances the electrophilicity of the entire ring, increasing the intrinsic reactivity of both isomers towards nucleophiles compared to an unsubstituted chloropyridine. The methyl group at the 5-position is weakly electron-donating, having a minor electronic impact.

  • Steric Hindrance: The decisive factor in differentiating the reactivity of these two isomers is steric hindrance.[6]

    • In methyl 2-chloro-5-methylnicotinate , the site of nucleophilic attack (C2) is directly adjacent to the bulky methyl ester group at C3. An incoming nucleophile will experience significant steric repulsion from this group.

    • In methyl 6-chloro-5-methylnicotinate , the attack site (C6) is adjacent to the much smaller methyl group at C5.

Consequently, the transition state leading to the Meisenheimer complex is sterically less crowded for the 6-chloro isomer. This results in a lower activation energy for the reaction, making methyl 6-chloro-5-methylnicotinate the more reactive isomer in SNAr reactions.

G cluster_0 Reactivity Comparison Isomer_2_Chloro Methyl 2-chloro-5-methylnicotinate Steric_Hindrance Steric Hindrance at Attack Site Isomer_2_Chloro->Steric_Hindrance High (from C3-ester) Reactivity Relative SNAr Reactivity Isomer_2_Chloro->Reactivity Lower Isomer_6_Chloro Methyl 6-chloro-5-methylnicotinate Isomer_6_Chloro->Steric_Hindrance Low (from C5-methyl) Isomer_6_Chloro->Reactivity Higher Steric_Hindrance->Reactivity

Caption: Logical relationship governing isomer reactivity.

Quantitative Data Summary

FeatureMethyl 2-chloro-5-methylnicotinateMethyl 6-chloro-5-methylnicotinateRationale
Relative SNAr Rate SlowerFasterLower steric hindrance at the C6 position from the adjacent methyl group compared to the bulky ester at C3.
Reaction Conditions More forcing (higher temp, longer time)Milder (lower temp, shorter time)Higher activation energy for the 2-chloro isomer requires more energy input.
Suitability for Bulky Nu PoorGoodThe less hindered C6 position can better accommodate sterically demanding nucleophiles.
Alternative Reactions Suitable for cross-couplingSuitable for cross-couplingBoth isomers are generally viable substrates for Pd-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations.[7][8]

Experimental Protocol: Comparative Amination via SNAr

This protocol describes a representative SNAr reaction using piperidine as a nucleophile, allowing for a direct comparison of the reactivity of the two isomers under identical conditions.

Reagents and Equipment:

  • Methyl 2-chloro-5-methylnicotinate

  • Methyl 6-chloro-5-methylnicotinate

  • Piperidine (freshly distilled)

  • Anhydrous Toluene or Dioxane

  • Two identical pressure tubes or sealed vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates (silica gel 60 F254)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

G cluster_workflow Experimental Workflow start Setup Parallel Reactions (Isomer 1 & Isomer 2) reagents Add Isomer (1.0 eq) Piperidine (1.2 eq) Anhydrous Toluene start->reagents reaction Heat to 100°C Monitor by TLC (e.g., at 1, 4, 8, 24h) reagents->reaction workup Cool to RT Dilute with EtOAc Wash with H2O, Brine reaction->workup purify Dry (Na2SO4) Concentrate Purify via Chromatography workup->purify analyze Analyze Products (NMR, MS) Compare Yield & Purity purify->analyze

Caption: Workflow for comparative reactivity study.

Step-by-Step Procedure:

  • Reaction Setup: In two separate, labeled pressure tubes, add methyl 2-chloro-5-methylnicotinate (185.6 mg, 1.0 mmol) to one and methyl 6-chloro-5-methylnicotinate (185.6 mg, 1.0 mmol) to the other.

  • Reagent Addition: To each tube, add anhydrous toluene (5 mL) and piperidine (119 µL, 1.2 mmol).

  • Reaction: Seal the tubes tightly and place them in a preheated heating block at 100 °C. Stir the reactions.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 2, 6, and 24 hours) and analyzing them by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) to observe the consumption of starting material. A significant difference in the rate of disappearance of the starting material is expected, with the 6-chloro isomer reacting faster.

  • Workup: Once the reaction with the 6-chloro isomer is complete (or after 24 hours), cool both tubes to room temperature. Dilute each reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the contents to a separatory funnel and wash with water (2 x 15 mL) and then with saturated brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel to isolate the respective piperidinyl-substituted products.

  • Analysis: Determine the yield for each reaction and confirm the structures of the products by ¹H NMR and mass spectrometry. The yield from the 6-chloro isomer is anticipated to be significantly higher for a given reaction time.

Conclusion

While methyl 2-chloro-5-methylnicotinate and methyl 6-chloro-5-methylnicotinate are structurally similar, their reactivity in nucleophilic aromatic substitution is distinct. The primary differentiating factor is steric hindrance. The bulky methyl ester group adjacent to the chlorine in the 2-chloro isomer significantly impedes nucleophilic attack compared to the smaller methyl group adjacent to the chlorine in the 6-chloro isomer.

For drug development professionals and synthetic chemists, this means:

  • Methyl 6-chloro-5-methylnicotinate is the preferred substrate for SNAr reactions, especially with larger nucleophiles, as it will generally provide higher yields under milder conditions.

  • Methyl 2-chloro-5-methylnicotinate may require more forcing conditions to achieve comparable conversions, which could lead to side reactions or decomposition of sensitive substrates.

A thorough understanding of these reactivity principles allows for the rational selection of starting materials and reaction conditions, ultimately enabling more efficient and robust synthetic strategies in the pursuit of novel chemical entities.

References

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. 1

  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. 9

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... 5

  • Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Link

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?. Link

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. 3

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Link

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenesa. Link

  • Semantic Scholar. (2005, February 25). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Link

Sources

A Senior Application Scientist's Guide to Halogenated Nicotinates: A Cost-Effectiveness Analysis of Chloro- vs. Bromo- Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision point, balancing reactivity, cost, and overall process efficiency. Nicotinic acid and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making the selection of the appropriate halogenated precursor a frequent challenge. This guide provides an in-depth technical comparison of chloro-nicotinates and bromo-nicotinates, offering field-proven insights to inform your synthetic strategy. We will delve into the core principles of reactivity, explore the practical implications for common cross-coupling reactions, and present a cost-effectiveness analysis to guide your procurement decisions.

The Fundamental Trade-Off: Reactivity vs. Raw Material Cost

The primary distinction between chloro- and bromo-nicotinates lies in the inherent reactivity of the carbon-halogen bond. This difference is a direct consequence of bond dissociation energies, which follow the trend C-Cl > C-Br > C-I.[1] In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[2] Consequently, the weaker C-Br bond is more susceptible to this crucial activation step than the stronger C-Cl bond, leading to a general reactivity order of I > Br > Cl > F.[2][3]

This fundamental principle dictates the central trade-off for the synthetic chemist:

  • Bromo-nicotinates: Exhibit higher reactivity, enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can lead to cleaner reactions, easier purification, and better functional group tolerance.

  • Chloro-nicotinates: Are generally less expensive as starting materials due to the lower cost of chlorine sources. However, their lower reactivity often necessitates more forceful conditions, including higher temperatures and the use of more sophisticated, and often more expensive, catalyst systems.[2]

Comparative Cost Analysis: A Look at the Numbers

To provide a tangible comparison, let's consider the relative costs of representative starting materials and the catalysts typically required for their efficient coupling.

CompoundSupplier & CAS No.Price (25g)Price ($/mol)Notes
Ethyl 2-chloronicotinateChem-Impex (1452-94-4)[4]$49.17~$36.50A common, relatively inexpensive starting material.
Ethyl 2-bromonicotinateRepresentative pricing~$80-120~$69-104Generally 1.5-2.5x more expensive than the chloro-analogue at the research scale.
Pd(PPh₃)₄Representative pricing~$100-150~$216-325A standard, "first-generation" catalyst, often sufficient for bromo-nicotinates.
SPhosRepresentative pricing~$150-200~$915-1220A bulky, electron-rich phosphine ligand, often required for activating chloro-nicotinates.[5]
[Pd(SPhos)G4] PrecatalystRepresentative pricing~$250-350~$675-945A modern, highly active pre-catalyst for challenging couplings, including those with aryl chlorides.

Note: Prices are estimates based on typical catalog listings for research quantities and can vary significantly between suppliers and by purity grade. The cost of ligands and precatalysts are presented per gram for easier comparison.

As the table illustrates, while the initial investment in a bromo-nicotinate is higher, the cost of the required catalyst system can be substantially lower. Conversely, the savings on a chloro-nicotinate can be quickly offset by the need for more expensive and specialized ligands or precatalysts, especially when considering reactions that are sluggish with standard catalysts.

Reactivity in Practice: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Couplings

Let's examine the practical implications of these reactivity differences in three of the most widely utilized cross-coupling reactions in modern synthesis.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds.[6] Here, the difference in reactivity between chloro- and bromo-nicotinates is particularly evident.

  • With Bromo-nicotinates: These substrates can often be coupled effectively using traditional palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with standard inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[6] The reactions typically proceed at moderate temperatures (e.g., 80-100 °C) and with catalyst loadings in the 1-5 mol% range.

  • With Chloro-nicotinates: Achieving high yields with chloro-nicotinates frequently requires more specialized conditions. The stronger C-Cl bond necessitates the use of more active catalyst systems.[2] This often involves bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which promote the difficult oxidative addition step.[5] Higher temperatures (e.g., 100-120 °C) and sometimes higher catalyst loadings may also be necessary to drive the reaction to completion.[5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A. Using a Bromo-nicotinate (General Protocol):

  • To a reaction vessel, add the bromo-nicotinate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[6]

  • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.01-0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as 1,4-dioxane/water or toluene/water.

  • Heat the mixture to 80-100 °C and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water or brine, and purify by chromatography.

B. Using a Chloro-nicotinate (Optimized Protocol):

  • To a dry Schlenk tube, add the chloro-nicotinate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a strong base like K₃PO₄ (2.0-3.0 equiv).[5]

  • Add a specialized ligand such as SPhos (0.02-0.10 equiv) and a palladium source like Pd(OAc)₂ (0.01-0.05 equiv), or use a pre-formed precatalyst.

  • Evacuate and backfill the vessel with an inert gas three times.[5]

  • Add an anhydrous, degassed solvent like 1,4-dioxane or toluene.

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.[5]

  • Monitor and work up the reaction as described above.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.[7] The choice of halogen on the nicotinate substrate significantly impacts the reaction conditions.

  • With Bromo-nicotinates: These substrates are generally good partners for Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines. Standard catalyst systems, often employing ligands like BINAP or Xantphos, can be effective.[8]

  • With Chloro-nicotinates: The amination of chloro-nicotinates is considerably more challenging and is a key area where advanced catalyst development has been crucial.[8] Highly active, sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos) are often required to achieve reasonable yields and reaction times.[9] The choice of base is also critical, with strong, non-nucleophilic bases like LiHMDS or K₃PO₄ often being necessary.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_caption Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR'R'' - HX (Base) Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Substrates Ar-X + HNR'R'' (X = Cl, Br)

Caption: Fig 1. Generalized Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[10] The reactivity trend of the halides is very pronounced in this transformation.

  • With Bromo-nicotinates: These substrates readily undergo Sonogashira coupling under standard conditions, typically using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylamine.[11] These reactions often proceed smoothly at room temperature or with gentle heating.

  • With Chloro-nicotinates: The coupling of chloro-nicotinates is significantly more difficult and often impractical with traditional Sonogashira conditions. Achieving successful coupling usually requires higher temperatures and more sophisticated catalyst systems, sometimes under copper-free conditions, to avoid side reactions.[11] For many applications, the use of a bromo- or iodo-nicotinate is strongly preferred for this transformation.

Diagram: Experimental Workflow for Catalyst Screening

Workflow start Define Reaction: Substrate (Chloro- vs. Bromo-nicotinate) + Coupling Partner setup Prepare Parallel Reactions: Identical substrate concentration, solvent, base, and temperature start->setup catalyst_br Catalyst System A (For Bromo-nicotinate) - Pd(PPh₃)₄ - Standard Ligand setup->catalyst_br Array 1 catalyst_cl Catalyst System B (For Chloro-nicotinate) - Pd(OAc)₂ + Buchwald Ligand - Advanced Precatalyst setup->catalyst_cl Array 2 run_rxn Run Reactions & Monitor (TLC, LC-MS, GC-MS) catalyst_br->run_rxn catalyst_cl->run_rxn analysis Analyze Results: - Yield - Purity - Reaction Time run_rxn->analysis decision Select Optimal Conditions analysis->decision scale_up Scale-Up & Process Optimization decision->scale_up

Sources

A Comparative Guide to Purity Validation of Methyl 2-chloro-6-methylnicotinate: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Methyl 2-chloro-6-methylnicotinate is a substituted pyridine derivative serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic activity, or instability in the final formulation.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the rationale behind the method's development, detail the validation process in accordance with regulatory standards, and present a comparative analysis with Gas Chromatography (GC) to underscore the strengths and suitability of the HPLC approach for this specific analyte. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

The Analytical Challenge: Anticipating Potential Impurities

A robust analytical method must be capable of separating the main compound from any potential process-related impurities and degradation products. The synthesis of this compound, like many organic syntheses, can introduce several classes of impurities.[1] A stability-indicating method must be able to resolve the parent molecule from these potential contaminants.

Common potential impurities include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the pyridine ring (e.g., Methyl 6-chloro-2-methylnicotinate).[2][3]

  • Hydrolysis Products: The primary degradation pathway for an ester in the presence of moisture is hydrolysis back to its parent carboxylic acid (2-chloro-6-methylnicotinic acid).[4][5]

  • By-products: Compounds formed from side reactions during synthesis.

To ensure the analytical method is specific and capable of detecting these impurities, a forced degradation study is an essential part of the validation process.[6][7] This involves subjecting the sample to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9] A successful method will resolve the main peak of this compound from all degradants formed under these stress conditions.

Primary Method: Validated Reverse-Phase HPLC

For a polar, non-volatile compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[10][11] It offers high resolution, sensitivity, and is well-suited for quantifying both the main component and any related impurities.

Causality in Method Development

The selection of HPLC parameters is a deliberate process grounded in the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its versatility and hydrophobic characteristics. This provides effective retention for moderately polar aromatic compounds like our target molecule.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic pH suppresses the ionization of the pyridine nitrogen, leading to better peak shape and retention. A gradient is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.

  • Detector: A UV detector is ideal, as the pyridine ring and carboxylate group constitute a chromophore that absorbs strongly in the UV region (typically around 254-275 nm).[12][13] This provides excellent sensitivity for both the main analyte and related aromatic impurities.

Experimental Workflow: HPLC Purity Determination

The overall process from sample preparation to data analysis follows a systematic workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E Transfer to Vials F Inject Standard Solutions (System Suitability) E->F G Inject Sample Solution F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Calculate Purity (% Area Normalization) I->J K Generate Final Report J->K

Caption: High-level workflow for HPLC purity analysis.

Detailed HPLC Protocol
ParameterCondition
Instrument HPLC with Gradient Pump, UV/Vis or DAD Detector, Autosampler, Column Oven
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)
Standard Conc. 0.5 mg/mL
Sample Conc. 0.5 mg/mL
Method Validation Protocol (ICH Q2(R1) Framework)

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[14][15] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]

Validation_Pyramid cluster_base Method Foundation cluster_quant Quantitative Accuracy cluster_limits Sensitivity & Reliability Specificity Specificity & Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD LOQ LOQ Robustness Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

  • Protocol:

    • Forced Degradation: Prepare solutions of this compound at ~1 mg/mL and subject them to the following stress conditions:[6]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105°C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

    • Analyze all stressed samples by HPLC.

    • Acceptance Criteria: The main peak should show no interference from any impurity or degradant peaks. Peak purity analysis (using a Diode Array Detector) should confirm the spectral homogeneity of the analyte peak in all conditions. Degradation of 10-20% is desirable to prove the method's stability-indicating nature.[7]

2. Linearity & Range:

  • Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

    • Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[19]

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a known amount of pure API into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicates at each level (for a total of nine determinations).[20]

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[21]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ concentration must be verified to have acceptable precision (RSD ≤ 10%) and accuracy.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability for routine use.

Comparative Method: Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, but its applicability depends on the analyte's volatility and thermal stability.[22] For a compound like this compound, GC can serve as an alternative or complementary technique.

Rationale and Principle

GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. It is highly effective for volatile and semi-volatile compounds that are stable at elevated temperatures. Since our target molecule has a defined boiling point, it is amenable to GC analysis.

Detailed GC Protocol
ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (FID), Autosampler
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Oven Program Initial: 100°C, hold 2 min. Ramp: 15°C/min to 250°C, hold 5 min.
Injector Temp. 260 °C
Detector Temp. 280 °C (FID)
Injection Volume 1 µL (Split ratio 50:1)
Diluent Dichloromethane or Ethyl Acetate
Sample Conc. 1.0 mg/mL

Performance Comparison: HPLC vs. GC

While both techniques can determine purity, their performance characteristics and suitability for a stability-indicating method differ significantly for this analyte.

Validation ParameterHPLC PerformanceGC PerformanceJustification
Specificity Excellent. Resolves non-volatile, polar degradants (e.g., hydrolysis product) and salts effectively.Good, but limited. May not elute highly polar or non-volatile impurities (e.g., nicotinic acid derivative, salts), which could remain in the injector or on the column. Thermal degradation of labile impurities can occur.
Sensitivity (LOQ) Excellent. Typically in the low ng range with a UV detector.Excellent. FID is highly sensitive to carbon-containing compounds, often reaching pg levels.
Precision Excellent. RSD < 1% is common due to highly reproducible pump and injector technology.Excellent. Modern GC autosamplers provide RSDs < 2%.
Accuracy Excellent. Recovery typically 98-102%.Excellent. Recovery typically 98-102% for analytes that chromatograph well.
Robustness High. Less susceptible to minor matrix variations.Moderate. Injector cleanliness is critical; active sites on the column can cause peak tailing for polar compounds like pyridines.
Sample Throughput Moderate. Runtimes are typically 20-30 minutes.High. Runtimes can be faster, often 10-15 minutes.

Conclusion: The Definitive Choice for Comprehensive Purity Profiling

Based on the comparative analysis, the validated RP-HPLC method is unequivocally superior for the comprehensive purity and stability assessment of this compound.

Its primary advantage lies in its unmatched specificity . The ability to separate and quantify non-volatile and highly polar impurities, particularly the anticipated hydrolysis product (2-chloro-6-methylnicotinic acid), is critical for a true stability-indicating method. While GC offers excellent sensitivity and speed for the parent compound, its inability to analyze the full spectrum of potential impurities means it cannot provide the same level of assurance required in pharmaceutical development.

The HPLC method, when validated according to ICH Q2(R1) guidelines, provides a robust, reliable, and defensible system for ensuring the quality and purity of this compound, thereby safeguarding the integrity of the final API.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][6]

  • KinetoChem. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][7]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][16]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Retrieved from [Link][20]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link][23]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][14]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][17]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][21]

  • Singh, S., & Kumar, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][15]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link][18]

  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link][9]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][10]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][12]

  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. Retrieved from [Link][22]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link][4]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link][11]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link][19]

  • ChemBK. (2024, April 9). methyl 2-chloronicotinate. Retrieved from [Link][1]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link][13]

  • Richards, P., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry. Retrieved from [Link][5]

Sources

Comparison of different synthetic routes to substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nicotinic acid (pyridine-3-carboxylic acid) derivatives are foundational scaffolds in modern medicinal chemistry and drug development.[1][2] Their prevalence in a wide array of biologically active compounds, from cardiovascular drugs to novel anticancer agents and agrochemicals, underscores the critical importance of versatile and efficient synthetic strategies.[3][4][5] The strategic construction of these molecules is paramount for generating diverse molecular libraries for biological screening and subsequent lead optimization.

This guide provides an objective, in-depth comparison of several key synthetic routes to substituted nicotinic acids. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative data, and detailed experimental protocols. The discussion is broadly categorized into two principal strategies: de novo synthesis, which involves the construction of the pyridine ring itself, and the functionalization of a pre-existing pyridine core. By understanding the distinct advantages and inherent limitations of each approach, chemists can make more informed decisions when designing synthetic plans for novel nicotinic acid derivatives.

Section 1: De Novo Ring Construction Strategies

Building the pyridine ring from acyclic precursors is a powerful approach for accessing substitution patterns that are difficult to achieve through functionalization of the intact ring. These methods offer high convergence, assembling complex cores in a few steps.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a classic and reliable method for synthesizing 4-hydroxyquinoline derivatives, which can be further elaborated to nicotinic acids.[6][7] The sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][7]

Mechanistic Rationale & Causality

The reaction proceeds via a well-defined pathway.[7] First, a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) occurs, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is a high-temperature (typically >250 °C) 6-electron electrocyclization, which forms the quinoline ring.[6] This high activation energy is a key limitation, often requiring specialized high-boiling solvents like diphenyl ether or, more recently, microwave irradiation to improve efficiency and reduce reaction times.[6][8][9] The resulting 4-hydroxy-3-carboethoxyquinoline can then be hydrolyzed and decarboxylated to yield the 4-quinolinone core.[6][7]

  • Expertise & Experience: The choice of aniline is crucial. The reaction is most effective for anilines bearing electron-donating groups at the meta-position, which facilitates the electrophilic cyclization step.[6] Conversely, strongly electron-withdrawing groups can hinder or prevent cyclization. The high temperatures can also limit the functional group tolerance of the reaction.

Workflow & Mechanism Diagram

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM DEEM Intermediate2 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Intermediate2 Heat (>250°C) Product 4-Quinolinone Intermediate2->Product 1. NaOH, H₂O 2. H⁺, Heat

Caption: Workflow of the Gould-Jacobs reaction.

Representative Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [8]
  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add the desired aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for the specified time (e.g., 10-30 minutes, optimization is required).[8]

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product, ethyl 4-hydroxyquinoline-3-carboxylate, should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). The resulting solid is typically of high purity (>95%).[8] Further purification can be achieved by recrystallization if necessary.

  • Hydrolysis & Decarboxylation: Suspend the purified ester in 10% aqueous sodium hydroxide and heat to reflux for 1-2 hours. Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Place the dried acid in a flask and heat above its melting point until carbon dioxide evolution ceases to yield the final 4-hydroxyquinoline.[6]

Friedländer Annulation

The Friedländer synthesis, reported in 1882, is another versatile and high-yield method for constructing quinoline and, by extension, substituted pyridine rings.[10][11] The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester) to form the heterocyclic core.[11][12]

Mechanistic Rationale & Causality

Two primary mechanisms are proposed.[11] The more accepted route begins with a base- or acid-catalyzed aldol condensation between the two carbonyl partners. The resulting intermediate then undergoes cyclization via Schiff base formation (imine formation) between the amino group and the newly formed ketone, followed by dehydration to yield the fully aromatic quinoline. This convergent approach allows for the rapid assembly of polysubstituted systems.

  • Expertise & Experience: The choice of catalyst is critical for success. While classical conditions involve heating with a base like sodium hydroxide or piperidine, modern variations employ Lewis acids, iodine, or solid-supported catalysts like Nafion to improve yields and broaden the substrate scope under milder conditions.[10][12][13] The key requirement is the availability of an enolizable α-methylene ketone or aldehyde as one of the coupling partners.

Mechanism Diagram

Friedlander Start1 2-Aminoaryl Ketone/Aldehyde Intermediate1 Aldol Adduct Start1->Intermediate1 + Start2 (Base or Acid) Start2 α-Methylene Ketone Intermediate2 Enone Intermediate Intermediate1->Intermediate2 - H₂O Product Substituted Quinoline Intermediate2->Product Cyclization & - H₂O

Caption: Simplified mechanism of the Friedländer Annulation.

Section 2: Functionalization of a Pre-Existing Pyridine Core

This strategy is arguably more common in drug discovery programs, where a readily available nicotinic acid or halopyridine is modified. These methods excel in their predictability and tolerance for a wide range of functional groups.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (or triflate) and an organoboron species.[14][15] It is exceptionally well-suited for the arylation or heteroarylation of a nicotinic acid scaffold.

Mechanistic Rationale & Causality

The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[16][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine derivative, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base (e.g., Na₂CO₃, K₃PO₄), the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[17] The base is crucial here; it activates the boronic acid, facilitating the transfer.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

  • Expertise & Experience: A key challenge in pyridine chemistry is the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[1] The choice of ligand on the palladium catalyst (e.g., phosphine ligands like PPh₃ or more specialized Buchwald-type ligands) is critical to stabilize the catalyst and promote efficient turnover. The reaction is famously tolerant of many functional groups, including esters, amides, and even unprotected primary amines in some cases, which minimizes the need for protecting group strategies.[15][18]

Workflow Diagram

Suzuki_Workflow Start_Materials Halonicotinate Ester + Arylboronic Acid Reaction_Vessel Solvent (e.g., Dioxane/H₂O) Base (e.g., K₃PO₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Start_Materials->Reaction_Vessel Reaction_Step Heat (e.g., 85-95°C) Inert Atmosphere Reaction_Vessel->Reaction_Step Workup Aqueous Workup & Extraction Reaction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product Aryl-Substituted Nicotinate Ester Purification->Final_Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Synthesis of an Aryl-Substituted Nicotinic Acid Derivative [15]
  • Reaction Setup: To a round-bottom flask, add the bromo-nicotinic acid derivative (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 85-95 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted nicotinic acid derivative.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores.[19] This approach avoids the need for pre-functionalized starting materials (like halides or boronic acids) by directly converting a C-H bond into a C-C or C-X bond.

Mechanistic Rationale & Causality

For pyridines, C-H activation is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom.[20] A common strategy involves the use of a directing group or the temporary formation of a pyridine N-oxide.[20][21]

In a typical palladium-catalyzed process, the pyridine nitrogen (or a directing group) coordinates to the metal center, positioning it to selectively cleave a specific C-H bond (often at the C2 or C4 position) in a process called cyclometalation.[22] This forms a palladacycle intermediate, which can then react with a coupling partner (e.g., an alkene or aryl halide) to form the new bond.

  • Expertise & Experience: Regioselectivity is the paramount challenge.[19] Without a directing group, functionalization often occurs at the most acidic C-H bond (C2). Using a removable directing group or N-oxide can steer the reaction to other positions like C3 or C4.[19][20] The development of catalytic systems that can functionalize distal C-H bonds (C3 and C4) without a directing group is an active area of research.[19]

Conceptual Diagram

CH_Activation Pyridine Pyridine Substrate (with C-H bond) Intermediate Palladacycle Intermediate Pyridine->Intermediate + Catalyst - H-X Catalyst Pd(II) Catalyst Product Functionalized Pyridine (with new C-C bond) Intermediate->Product + Coupling Partner + Oxidant Coupling_Partner Coupling Partner (e.g., Arene, Alkene)

Sources

A Senior Application Scientist's Guide to Bioisosteres of the Methyl Nicotinate Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the methyl nicotinate functional group presents a classic conundrum. While its pyridine core is a privileged scaffold in numerous pharmacologically active agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs), the methyl ester moiety is often a metabolic liability. Prone to rapid hydrolysis by plasma and tissue esterases, this group can lead to high clearance, short half-life, and the formation of the corresponding carboxylic acid metabolite, which may have a different pharmacological or pharmacokinetic profile.

This guide provides an in-depth comparison of common and novel bioisosteric replacements for the methyl nicotinate ester. We will move beyond a simple catalog of alternatives to explore the causal relationships between structure, physicochemical properties, and pharmacological outcomes. The focus is on providing a rational framework for selecting the optimal bioisostere to overcome metabolic instability while retaining or enhancing desired biological activity.

The Challenge: Understanding the Methyl Nicotinate Moiety

Methyl nicotinate is a simple ester of nicotinic acid (Vitamin B3). Topically, it acts as a rubefacient and vasodilator, an effect mediated primarily by the local release of prostaglandins. In systemic drug candidates, the ester group primarily serves as a hydrogen bond acceptor and a sterically defined placeholder. Its key liabilities are:

  • Metabolic Instability: Rapid cleavage by esterases is the primary metabolic route.

  • Pharmacokinetic Variability: Esterase activity can vary significantly between species and individuals, complicating preclinical to clinical translation.

  • Altered Pharmacology of Metabolite: The resulting nicotinic acid can have its own biological effects, potentially confounding the desired mechanism of action.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to address these challenges. The goal is to substitute the labile ester with a group that mimics its steric and electronic properties but offers superior metabolic stability.

Metabolic Pathway Comparison

The following diagram illustrates the fundamental advantage of a stable bioisostere over the ester functional group.

cluster_0 Parent Drug cluster_1 Metabolism cluster_2 Outcome Parent_Ester Molecule with Methyl Nicotinate Ester Esterase Esterase Hydrolysis Parent_Ester->Esterase Rapid Parent_Bioisostere Molecule with Oxadiazole Bioisostere Stable Resistant to Hydrolysis Parent_Bioisostere->Stable Slow/Negligible Metabolite Inactive/Altered Carboxylic Acid Metabolite Esterase->Metabolite Active Parent Drug (Maintained Concentration) Stable->Active

Caption: Metabolic fate of an ester vs. a stable bioisostere.

Five-Membered Heterocycles: The Workhorse Replacements

Five-membered aromatic rings are the most widely explored class of ester bioisosteres due to their ability to mimic the planar, polar nature of the ester group while being largely impervious to hydrolases.

The 1,2,4-Oxadiazole

The 1,2,4-oxadiazole is arguably the most successful and widely used non-classical bioisostere for esters and amides. Its key advantage is exceptional resistance to hydrolytic cleavage. The arrangement of nitrogen and oxygen atoms allows it to act as a hydrogen bond acceptor, similar to the ester carbonyl.

Case Study: Caffeic Acid Phenethyl Ester (CAPE) Analogs A study directly compared CAPE, an anti-inflammatory and anticancer agent, with its 1,2,4-oxadiazole bioisostere (OB-CAPE). This replacement was designed to combat the rapid metabolism of the parent ester. The results demonstrated that the bioisostere maintained the biological activity while significantly improving stability.

Compound5-LO Inhibition IC₅₀ (µM)Plasma Stability (% remaining after 24h)
CAPE (Ester)1.0~60%
OB-CAPE (Oxadiazole)0.93~85%
Data synthesized from Touaibia et al., 2022.

This data exemplifies a successful bioisosteric replacement where potency is preserved and the primary liability of metabolic instability is effectively addressed.

The 1,3-Oxazole

The 1,3-oxazole ring is another effective ester mimetic. Its geometry and electronic profile allow it to engage in similar non-covalent interactions.

Case Study: P2Y₁₂ Receptor Antagonists In a search for antagonists of the P2Y₁₂ receptor for antiplatelet therapies, researchers identified ethyl nicotinate derivatives as potent leads but noted their high in vivo clearance due to ester hydrolysis. Using shape and electrostatic similarity matching, they selected 5-alkyl-1,3-oxazoles as bioisosteric replacements. The resulting compounds retained the desired sub-micromolar potency, and pharmacokinetic studies in rats showed that the low clearance could be maintained upon replacement of the ethyl ester with a 5-ethyl-oxazole.

Functional GroupP2Y₁₂ Antagonism IC₅₀ (nM)Rat Clearance (mL/min/kg)
Ethyl Ester8015
5-Ethyl-Oxazole9518
Representative data illustrating the trend described by Bach et al., 2013.
The Tetrazole

While classically considered a bioisostere for a carboxylic acid, the 5-substituted tetrazole ring is highly relevant in this context, as the primary metabolite of methyl nicotinate is nicotinic acid. Replacing the ester with a group that mimics the resulting acid but has better properties can be a powerful strategy. Tetrazoles are acidic (pKa ~4.5-4.9) but are more lipophilic and metabolically stable than carboxylic acids. They have also been used as direct ester replacements in muscarinic agonists based on arecoline, demonstrating their versatility.

Other Five-Membered Rings: Thiazoles and Pyrazoles
  • Thiazoles: The thiazole ring has been successfully employed as a carbonyl bioisostere. In one notable example, replacement of a phenyl group in goniofufurone with a thiazole ring led to a staggering 64,474-fold increase in antiproliferative activity against MCF-7 cells. This highlights that bioisosteric replacement can sometimes lead to dramatic potency enhancements beyond simply improving pharmacokinetics.

  • Pyrazoles: Pyrazoles are often used as bioisosteres for amides and can serve a similar role for esters. They can improve physicochemical properties such as lipophilicity and often introduce a hydrogen bond donor vector (the N-H), which can be exploited for new interactions with a target protein.

Experimental Design & Protocols

A core tenet of drug design is that all hypotheses must be validated experimentally. The decision to use a bioisostere must be supported by a robust plan to synthesize the new analog and test its properties.

Workflow for Bioisostere Selection

The choice of a bioisostere is not arbitrary. It should be a data-driven decision based on the specific liabilities of the lead compound and the desired properties of the target molecule.

cluster_goals Optimization Goals cluster_isosteres Candidate Bioisosteres start Start: Lead Compound (e.g., Methyl Nicotinate Analog) identify_liability Identify Primary Liability (e.g., Ester Hydrolysis) start->identify_liability define_goal Define Optimization Goal identify_liability->define_goal select_isostere Select Candidate Bioisostere(s) define_goal->select_isostere goal_stability ↑ Metabolic Stability goal_potency ↔ / ↑ Potency goal_pk ↑ Permeability / Oral F synthesis Synthesize Analog(s) select_isostere->synthesis isostere_oxadiazole 1,2,4-Oxadiazole isostere_oxazole 1,3-Oxazole isostere_tetrazole Tetrazole isostere_other Thiazole, Pyrazole, etc. testing In Vitro Testing synthesis->testing decision Analyze Data & Decide testing->decision decision->synthesis Iterate / Re-design decision->goal_stability Stability OK? decision->goal_potency Potency OK? decision->goal_pk PK OK? success Advance Candidate decision->success All Goals Met

Caption: Rational workflow for selecting and validating a bioisostere.

Protocol 1: Synthesis of a 3-(Pyridin-3-yl)-1,2,4-oxadiazole

This protocol provides a representative method for synthesizing a 1,2,4-oxadiazole bioisostere of methyl nicotinate, a common strategy cited in the literature.

Objective: To replace the methyl ester of a nicotinate derivative with a 5-methyl-1,2,4-oxadiazole ring.

Step 1: Synthesis of Nicotinamide Oxime

  • To a solution of methyl nicotinate (1.0 eq) in methanol, add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in water.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude nicotinamide oxime, which can often be used without further purification.

    • Causality: This step converts the ester into an amidoxime, which is the key precursor for forming the 1,2,4-oxadiazole ring. Hydroxylamine acts as the nucleophile.

Step 2: Cyclization to form the 1,2,4-Oxadiazole

  • Dissolve the nicotinamide oxime (1.0 eq) in pyridine or a similar base.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.

    • Causality: Acetic anhydride acylates the amidoxime, which then undergoes a base-mediated cyclodehydration to form the stable aromatic oxadiazole ring.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To compare the hydrolytic stability of a parent compound containing the methyl nicotinate ester with its bioisosteric analog.

  • Preparation: Prepare stock solutions (10 mM in DMSO) of the parent ester and the bioisostere. Prepare fresh plasma (e.g., human, rat) containing an anticoagulant (e.g., heparin) and warm to 37 °C.

  • Incubation: Spike the parent compound or bioisostere into the pre-warmed plasma to a final concentration of 1 µM. (Ensure the final DMSO concentration is <0.5%).

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (50 µL) of the plasma mixture.

    • Causality: Taking multiple time points allows for the calculation of a degradation rate and half-life. The 0-minute time point serves as the initial concentration reference.

  • Quenching: Immediately add the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Processing: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the degradation rate constant. The half-life (t₁/₂) is calculated as 0.693/k.

    • Self-Validation: A control compound with known high stability (e.g., verapamil) and one with known high instability (e.g., procaine) should be run in parallel to validate the assay conditions.

Conclusion

The replacement of the methyl nicotinate functional group is a critical optimization step for many drug candidates. While the ester is often essential for initial activity, its metabolic lability necessitates the exploration of stable bioisosteres. Five-membered heterocycles, particularly 1,2,4-oxadiazoles and 1,3-oxazoles , have proven to be highly effective mimics that preserve or enhance biological potency while drastically improving metabolic stability and pharmacokinetic profiles. The choice of bioisostere should be guided by a rational, data-driven approach, comparing candidates based on their impact on potency, stability, and overall physicochemical properties. By integrating computational predictions with robust synthetic and analytical validation, researchers can successfully navigate this common drug design challenge to develop safer and more efficacious medicines.

References

  • Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., Aldous, S., Pevear, D. C., & Dutko, F. J. (1994). Oxadiazoles as ester bioisoster

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Strategic Importance of the Pyridine Ring

The pyridine scaffold is a cornerstone of modern medicine and agriculture. A recent analysis revealed that pyridine and its saturated counterpart, piperidine, are the two most common nitrogen heterocycles in pharmaceuticals approved by the U.S. Food and Drug Administration.[1] Despite this prevalence, the selective functionalization of the pyridine ring remains a formidable challenge for synthetic chemists.[2][3] Its electron-deficient nature and the coordinating ability of the nitrogen atom often lead to low reactivity and a lack of regioselectivity in classical substitution reactions.[3][4][5]

Direct C–H functionalization has emerged as a powerful, atom-economical strategy to overcome these hurdles, enabling the late-stage modification of complex molecules and streamlining synthetic routes.[4][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of various catalytic systems for this critical class of transformations. We will move beyond mere procedural lists to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design.

Pillars of Catalyst Benchmarking: Defining and Measuring Success

A robust benchmarking program relies on a clear understanding of key performance indicators (KPIs). When comparing catalysts for pyridine functionalization, the following metrics are paramount:

  • Yield (%): The ultimate measure of efficiency, representing the amount of desired product obtained.

  • Regioselectivity (e.g., C2:C3:C4 ratio): Pyridine possesses multiple C–H bonds available for activation. A catalyst's ability to selectively target a specific position (C2, C3, or C4) is often the most critical factor.[6]

  • Catalyst Loading (mol %): Lower catalyst loading translates to higher efficiency, reduced cost, and lower levels of residual metal in the final product—a crucial consideration in pharmaceutical synthesis.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactive. It is a key measure of catalyst stability and longevity.

  • Turnover Frequency (TOF, h⁻¹): The number of turnovers per unit time, indicating the intrinsic activity or speed of the catalyst.

  • Substrate Scope: A truly valuable catalyst must be effective across a wide range of pyridine derivatives with diverse electronic and steric properties.

The interplay of these factors determines the overall utility of a catalytic system. The following diagram illustrates a logical workflow for selecting and evaluating a catalyst for a specific pyridine functionalization task.

G cluster_0 Phase 1: Initial Catalyst Screening cluster_1 Phase 2: Optimization & Scope Define Target Define Target Transformation (e.g., C3-Arylation) Select Catalysts Select Candidate Catalysts (e.g., Pd, Ir, Ni, Photoredox) Define Target->Select Catalysts Benchmark Reaction Perform Benchmark Reaction on Model Substrate Select Catalysts->Benchmark Reaction Analyze KPIs Analyze Key Performance Indicators (Yield, Selectivity, TON) Benchmark Reaction->Analyze KPIs Optimize Optimize Reaction Conditions (Ligand, Solvent, Temp.) Analyze KPIs->Optimize Select top performer(s) Substrate Scope Evaluate Substrate Scope (Test Diverse Pyridines) Optimize->Substrate Scope Validate Validate on Complex Substrate (e.g., Late-Stage Functionalization) Substrate Scope->Validate Final Protocol Final, Validated Protocol Validate->Final Protocol

Caption: A workflow for catalyst selection and benchmarking.

Comparative Analysis of Leading Catalytic Systems

The choice of catalyst is dictated by the desired bond formation and regioselectivity. Here, we compare the preeminent classes of transition-metal catalysts used for pyridine C–H functionalization.

Iridium-Catalyzed C–H Borylation: The Gateway to Versatility

Iridium catalysis is the gold standard for the C–H borylation of arenes and heterocycles.[7][8] This transformation is exceptionally valuable as the resulting boronic esters are versatile intermediates for a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Mechanism of Action: The generally accepted mechanism involves an oxidative addition of the C–H bond to a coordinatively unsaturated Ir(III) species, followed by reductive elimination to form the C–B bond and regenerate the active catalyst. Steric factors predominantly govern the regioselectivity, with borylation typically occurring at the most accessible C–H bond.[9]

G Ir_I [Ir(I)]-L Ir_III_H_Bpin [Ir(III)(H)(Bpin)]-L Ir_I->Ir_III_H_Bpin Oxidative Addition Ir_III_Aryl_H [Ir(III)(Aryl)(H)]-L Ir_III_H_Bpin->Ir_III_Aryl_H σ-Bond Metathesis Ir_I_Regen [Ir(I)]-L Ir_III_Aryl_H->Ir_I_Regen Reductive Elimination H2 H-H Ir_III_Aryl_H->H2 Product Ar-Bpin Ir_I_Regen->Product HBpin H-Bpin HBpin->Ir_III_H_Bpin Pyridine Pyridine (Ar-H) Pyridine->Ir_III_Aryl_H

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Benchmark Performance:

The performance of iridium catalysts is highly dependent on the substitution pattern of the pyridine ring. Steric hindrance plays a key role in directing borylation away from substituted positions.

Catalyst SystemSubstrateRegioselectivity (Product Position)Yield (%)Ref
[Ir(OMe)(cod)]₂ / dtbpy3-(Trifluoromethyl)pyridineC594[7]
[Ir(OMe)(cod)]₂ / dtbpy2,6-Bis(trifluoromethyl)pyridineC491[7]
[Ir(OMe)(cod)]₂ / dtbpy2-Bromo-5-(trifluoromethyl)pyridineC471[7]
[IrCl(cod)]₂ / dtbpy3,5-DichloropyridineC2/C685[10]

Representative Experimental Protocol: C–H Borylation of 3-(Trifluoromethyl)pyridine [7]

  • Setup: To an oven-dried 25-mL Schlenk flask, add [Ir(OMe)(cod)]₂ (1.5 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

  • Reagents: Evacuate and backfill the flask with nitrogen (3 cycles). Add 3-(trifluoromethyl)pyridine (1.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture at 80 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired pyridylboronic ester.

Causality Insight: The use of the dtbpy ligand is crucial. It provides the necessary steric bulk and electronic properties to stabilize the iridium center and promote the catalytic cycle. The reaction is often run neat or with minimal solvent to maximize concentration and reaction rate.[7][9]

Palladium-Catalyzed C–H Arylation/Alkenylation: Forging C-C Bonds Directly

Palladium catalysis is a powerhouse for C–C bond formation, and its application to pyridine C–H functionalization has enabled direct arylation and alkenylation, bypassing the need for pre-functionalized starting materials like halo-pyridines.[11][12][13]

Mechanism of Action: These reactions can proceed via several pathways, but a common mechanism for C2-functionalization involves coordination of the pyridine nitrogen to the Pd(II) center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle. This intermediate then undergoes reaction with the coupling partner (e.g., an aryl halide or alkene) and reductive elimination to yield the product.[4]

G Pd_II Pd(II)X₂ Coordination Pyridine Coordination Pd_II->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Ox_Add Oxidative Addition (of R-X) Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Pd_II_Regen Pd(II)X₂ Red_Elim->Pd_II_Regen Product Product (2-R-Pyridine) Red_Elim->Product

Caption: General mechanism for Pd-catalyzed C2-H arylation.

Benchmark Performance:

The use of pyridine N-oxides is a common strategy to achieve high selectivity for C2-arylation. The N-oxide acts as a directing group and alters the electronics of the ring, facilitating C–H activation.[11][13]

Catalyst SystemCoupling PartnerSubstrateSelectivityYield (%)Ref
Pd(OAc)₂4-Methylphenylboronic acidPyridine N-oxideC285[13]
Pd(OAc)₂Potassium phenyltrifluoroboratePyridine N-oxideC282[11]
Pd(OAc)₂ / Cs₂CO₃Phenylboronic acidPyridineC3 (25:1:1 C3/C4/C2)74[6]
Pd(OAc)₂ / PPh₃Intramolecular (N-aryl bromide)Pyridine-2-carboxamideC394[5]

Representative Experimental Protocol: C2-Arylation of Pyridine N-Oxide [13]

  • Setup: In a sealed tube, combine pyridine N-oxide (0.5 mmol), arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.2 equiv).

  • Reagents: Add the arene coupling partner (if liquid, e.g., benzene, 40 equiv) as the solvent.

  • Reaction: Seal the tube and heat at 130 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Causality Insight: The silver carbonate (Ag₂CO₃) often acts as a crucial oxidant in these reactions, facilitating the regeneration of the active Pd(II) catalyst.[13] For non-N-oxide substrates, the choice of base and ligand can dramatically switch the regioselectivity from the electronically favored C2 position to the C3 position.[6]

Nickel-Catalyzed Functionalization: A Cost-Effective Alternative

Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling and C–H functionalization reactions.[1][14][15] They can exhibit unique reactivity and selectivity profiles.

Benchmark Performance:

Nickel catalysis, often in cooperation with a Lewis acid co-catalyst, can achieve remarkable C4-selectivity in the alkylation of pyridines, a feat that is challenging for other metals.[14][16]

Catalyst SystemCoupling PartnerSubstrateSelectivityYield (%)Ref
Ni(cod)₂ / IPr / AlMe₃1-TridecenePyridineC4 (10:1 C4/C3)70[14]
Ni(cod)₂ / IPr / AlMe₃StyrenePyridineC4 (branched)65[14]
Ni(OTf)₂ / (S)-BinapinePhenylzinc chloridePyridinium ionC2 (enantioenriched)94[1]

Representative Experimental Protocol: C4-Alkylation of Pyridine with an Alkene [14]

  • Setup: In a glovebox, charge a screw-capped vial with Ni(cod)₂ (5 mol %) and IPr ligand (5 mol %).

  • Reagents: Add toluene, followed by pyridine (1.0 equiv) and the alkene (1.5 equiv). Finally, add AlMe₃ (20 mol %, as a solution in toluene).

  • Reaction: Seal the vial and heat at 130 °C for 3 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NaHCO₃.

  • Purification: Extract with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Causality Insight: The Lewis acid (e.g., AlMe₃) is proposed to coordinate to the pyridine nitrogen. This interaction deactivates the C2/C6 positions towards C–H activation and electronically favors functionalization at the C4 position. The choice of N-heterocyclic carbene (NHC) ligand, such as IPr, is also critical for achieving high activity and selectivity.[14][16]

Photoredox Catalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling radical-based transformations under exceptionally mild conditions. For pyridine functionalization, this approach often involves the generation of a pyridinyl radical, which can then couple with other radical species.[17][18][19]

Mechanism of Action: A common pathway involves activation of the pyridine by protonation or N-acylation to form a pyridinium salt. An excited-state photocatalyst then reduces this salt via single-electron transfer (SET) to generate a pyridinyl radical. This radical can then engage in coupling reactions.[19][20]

G PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) Py_radical Pyridinyl Radical PC_star->Py_radical Single Electron Transfer (SET) PC_ox PC⁺ (Oxidized) PC_star->PC_ox SET Py_H Pyridinium Ion Py_H->Py_radical Coupling Radical Coupling Py_radical->Coupling Product Functionalized Pyridine Coupling->Product R_radical Coupling Partner (R•) R_radical->Coupling

Caption: General mechanism for photoredox-mediated pyridine functionalization.

Benchmark Performance:

Photoredox methods offer unique selectivities that are often complementary to transition-metal-catalyzed approaches, frequently favoring C4 functionalization.[17][19]

Catalyst SystemCoupling PartnerSubstrateSelectivityYield (%)Ref
Quinolinone (Organic PC)(EtO)₂P(O)HPyridinium intermediateC486 (on Vismodegib)[17]
Dithiophosphoric Acid (Organocatalyst)Cyclohexene4-PhenylpyridineC467 (6:1 C4/C2)[19][20]

Head-to-Head Comparison: A Case Study on C4-Functionalization

To provide a direct comparison, let's consider the challenge of introducing an alkyl group at the C4 position of a simple pyridine.

MethodCatalyst SystemKey StrengthsKey LimitationsTypical Yield
Nickel Catalysis Ni(cod)₂ / IPr / AlMe₃High C4 selectivity, uses simple alkenes.[14]High temperatures, requires Lewis acid, sensitive to air/moisture.60-75%
Photoredox Catalysis Organic PhotocatalystVery mild conditions (room temp, visible light), good functional group tolerance.[19]May require substrate activation (e.g., protonation), regioselectivity can be variable.50-70%

For this specific transformation, Nickel/Lewis Acid catalysis offers a more direct and often higher-yielding route, provided the substrate can tolerate the high temperatures. Photoredox catalysis would be the preferred method for sensitive substrates or in a late-stage functionalization context where mild conditions are paramount.

Conclusion and Future Outlook

The functionalization of pyridines has matured significantly, with a diverse and powerful toolkit of catalysts now available to the synthetic chemist. Iridium-catalyzed borylation provides a versatile entry point for further derivatization. Palladium catalysis remains a robust method for direct C-C bond formation, with strategies to control regioselectivity. Nickel catalysis has emerged as a cost-effective and powerful tool for achieving unique selectivity, particularly at the C4 position. Finally, photoredox catalysis offers an orthogonal approach, enabling transformations under exceptionally mild conditions.

The selection of an optimal catalyst is not a one-size-fits-all decision. It requires a careful analysis of the target transformation, substrate compatibility, and desired performance metrics. By employing a systematic benchmarking approach as outlined in this guide, researchers can confidently navigate the catalyst landscape and accelerate the development of novel pharmaceuticals, agrochemicals, and materials built upon the indispensable pyridine core.

References

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  • Diesel, J., Finogenova, A. M., & Cramer, N. (2018). Nickel-Catalyzed Enantioselective Pyridone C–H Functionalizations Enabled by a Bulky N-Heterocyclic Carbene Ligand. Journal of the American Chemical Society, 140(12), 4489–4493. [Link]

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  • Hong, Y., & Lee, C. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Angewandte Chemie International Edition, 58(40), 14194-14198. [Link]

  • Nakao, Y., Hirata, Y., & Hiyama, T. (2012). Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Chemical Communications, 48(62), 7708. [Link]

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  • Jiao, L. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synlett, 32(02), 159-178. [Link]

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  • Strieth-Kalthoff, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 169–178. [Link]

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Sources

Analysis of kinetic differences between chloro- and bromo-pyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Halopyridine Conundrum in Drug Discovery

Pyridyl moieties are ubiquitous scaffolds in medicinal chemistry, integral to the structure of numerous blockbuster drugs. Their synthesis often relies on palladium-catalyzed cross-coupling reactions, where a C-C or C-N bond is forged using a halogenated pyridine as an electrophilic partner. The choice between a chloro- or bromo-pyridine is a critical decision point in route design, governed by a trade-off between the lower cost and wider availability of chlorides and the generally higher reactivity of bromides. Understanding the kinetic differences between these two substrates is paramount for efficient reaction development, enabling researchers to select the optimal catalyst system and conditions to achieve their synthetic goals on time and on budget. This guide provides an in-depth analysis of these kinetic disparities, supported by mechanistic principles and practical experimental design.

The Fundamental Divide: Carbon-Halogen Bond Strength

The primary reason for the difference in reactivity between chloro- and bromo-pyridines lies in their respective carbon-halogen bond dissociation energies (BDE). The C-Cl bond is significantly stronger and less polarizable than the C-Br bond.

  • Chlorobenzene: ~97.6 kcal/mol[1]

  • Bromobenzene: ~82.6 kcal/mol[1]

While values for pyridine itself will vary slightly due to the influence of the nitrogen heteroatom, this fundamental trend holds true.[1][2] A stronger bond requires a higher activation energy to break, which directly translates to slower reaction kinetics, particularly in the crucial first step of many catalytic cycles.

Oxidative Addition: The Kinetic Bottleneck

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex.[3] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species. For less reactive electrophiles, such as aryl chlorides, this oxidative addition is often the rate-determining step of the entire catalytic cycle.[3][4]

The higher BDE of the C-Cl bond presents a larger energetic barrier for oxidative addition compared to the C-Br bond.[5] Consequently, reactions involving chloro-pyridines are intrinsically slower than their bromo-pyridine counterparts under identical conditions.[5][6]

Catalytic_Cycle cluster_transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Rate-Determining Step) Slower for Ar-Cl Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X (Pyridyl-Cl or Pyridyl-Br) R-B(OH)2 R-B(OH)2 Base Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Overcoming the Barrier: The Role of Ligand Design

While chloro-pyridines are kinetically disfavored, their use is highly desirable from an economic standpoint. Advances in catalyst design, specifically the development of sophisticated phosphine ligands, have been instrumental in making the coupling of aryl chlorides a routine and efficient process.[7]

Mechanism of Ligand Assistance: Bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), play a crucial role in accelerating the rate-determining oxidative addition step.[7][8][9][10]

  • Increased Electron Density: These ligands are strong σ-donors, increasing the electron density on the palladium(0) center.[10][11] This "electron-rich" metal center is more nucleophilic and thus more reactive towards the electrophilic C-Cl bond, lowering the activation energy for oxidative addition.[9][11]

  • Steric Bulk: The steric hindrance of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is often the active catalyst for the oxidative addition of challenging substrates.[4][7]

The choice of ligand is therefore critical. While simple ligands like triphenylphosphine (PPh₃) may be sufficient for coupling bromo-pyridines, activating the more robust C-Cl bond typically requires these more advanced, electron-rich, and bulky ligands.[9]

Comparative Kinetic Analysis: A Practical Workflow

To quantify the kinetic difference, a comparative study can be designed to monitor the reaction progress over time. The Suzuki-Miyaura coupling provides an excellent model system.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions: - Aryl Halide (Chloro- or Bromo-Pyridine) - Boronic Acid - Internal Standard (e.g., Dodecane) C Add stock solutions to vials. Seal vials and place in a pre-heated reaction block. A->C B In an inert atmosphere glovebox, add catalyst (e.g., Pd(OAc)2), ligand (e.g., SPhos), and base (e.g., K3PO4) to reaction vials. B->C D At specified time intervals (t=0, 5, 15, 30, 60, 120 min), remove a vial from the block. C->D Start Reaction (t=0) E Immediately quench the reaction with a known volume of solvent (e.g., ethyl acetate) and filter. D->E F Analyze the quenched sample by UPLC or GC-FID to determine the ratio of product to internal standard. E->F G Plot [Product] vs. Time for each substrate. F->G H Calculate the initial reaction rate (k_obs) from the linear portion of the curve. G->H

Caption: Workflow for a comparative kinetic experiment.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a glovebox, an array of reaction vials is charged with Pd₂(dba)₃ (1 mol%), SPhos (2.5 mol%), and K₃PO₄ (2.0 equivalents).

  • Reaction Initiation: Stock solutions of the chloro-pyridine (0.2 M), bromo-pyridine (0.2 M), phenylboronic acid (0.3 M), and an internal standard (e.g., dodecane, 0.1 M) in dioxane are prepared. The reaction is initiated by adding the aryl halide and boronic acid solutions to the catalyst-containing vials.

  • Sampling: The vials are placed in a heating block set to 80 °C. At designated time points, a vial is removed and quenched by diluting with ethyl acetate and filtering through a silica plug.

  • Analysis: The quenched samples are analyzed by UPLC or GC to determine the yield of the product relative to the internal standard.[12]

Anticipated Results & Data Summary

The data from such an experiment will invariably show a significantly faster rate of product formation for the bromo-pyridine substrate.

SubstrateCatalyst SystemTemp (°C)Time to >95% Conversion (min)Initial Rate (k_obs, M·s⁻¹)
2-Bromo-5-methylpyridinePd₂(dba)₃ / SPhos80~ 151.5 x 10⁻⁴
2-Chloro-5-methylpyridinePd₂(dba)₃ / SPhos80~ 902.5 x 10⁻⁵
2-Chloro-5-methylpyridinePd(OAc)₂ / PPh₃80> 240 (low conversion)< 1.0 x 10⁻⁶

Note: The data presented are representative and intended for illustrative purposes.

As the table illustrates, the bromo-pyridine reacts approximately 6 times faster than the chloro-pyridine even with a highly active catalyst system. When a less electron-rich ligand like PPh₃ is used with the chloro-pyridine, the reaction is dramatically slower, underscoring the importance of ligand choice in activating C-Cl bonds.

Practical Implications for the Synthetic Chemist

The kinetic differences between chloro- and bromo-pyridines have direct consequences for reaction design:

  • For Rapid Synthesis & Mild Conditions: Bromo-pyridines are the substrate of choice. Their higher reactivity allows for lower catalyst loadings, lower reaction temperatures, and shorter reaction times, which can be crucial for thermally sensitive substrates.

  • For Cost-Effectiveness & Substrate Availability: Chloro-pyridines offer a significant cost advantage. To achieve efficient coupling, one must employ more sophisticated and often more expensive catalyst systems (e.g., those based on Buchwald ligands or NHCs).[7][13] Higher temperatures and longer reaction times are also typically required.

  • For Sequential Couplings: In di- or poly-halogenated pyridines, the kinetic difference can be exploited for selective, sequential functionalization. For a substrate like 4-bromo-2-chloropyridine, coupling can often be directed selectively to the more reactive C-Br position under carefully controlled conditions before a second coupling is performed at the C-Cl position under more forcing conditions.[14]

Conclusion

The kinetic disparity between chloro- and bromo-pyridines in palladium-catalyzed cross-coupling is a direct consequence of the greater strength of the C-Cl bond. This manifests as a significantly slower rate-determining oxidative addition step for chloro-pyridines. While bromo-pyridines offer superior intrinsic reactivity, modern catalyst development has largely overcome the kinetic challenge posed by chloro-pyridines, making them highly viable and economically attractive substrates. A thorough understanding of these principles allows the medicinal or process chemist to make informed, rational decisions, optimizing catalyst selection and reaction conditions to achieve synthetic efficiency.

References

  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link][5][6]

  • Gagnon, A., et al. (2012). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Chemistry – A European Journal. [Link][8]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link][7]

  • Li, G., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link][9]

  • Shaughnessy, K. H., et al. (2005). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Dalton Transactions. [Link][11]

  • Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link][10]

  • Amatore, C., et al. (2005). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. [Link][15]

  • Li, G., & Liu, P. (2019). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). The Journal of Organic Chemistry. [Link][16]

  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link][6]

  • Wi, S., & Wheeler, S. E. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link][1]

  • Mas-Ballesté, R., & Cavallo, L. (2006). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Chemistry – A European Journal. [Link][4]

  • Sigman, M. S., et al. (2017). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Dissertation, University of Utah. [Link][12]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link][14]

  • Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds? r/askscience. [Link][2]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Retrieved January 7, 2026, from [Link][13]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link][3]

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A Senior Application Scientist's Guide to Cross-Validation of NMR Data with Predicted Chemical Shifts

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, particularly within drug discovery and natural product elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, for complex molecules with multiple stereocenters, assigning the correct structure based on experimental data alone can be a formidable challenge. This is where the synergy of experimental NMR and computational chemistry provides a powerful solution. By cross-validating experimental NMR data with theoretically predicted chemical shifts, researchers can significantly increase their confidence in proposed molecular structures.

This guide provides an in-depth, experience-driven comparison of methodologies for this cross-validation process. We will move beyond simple procedural lists to explore the causality behind experimental and computational choices, ensuring a robust and self-validating workflow.

The Foundational Principles: Why and How

The core principle of this technique is straightforward: a correctly proposed molecular structure, when subjected to quantum mechanical calculation, should yield a predicted NMR spectrum that closely matches the experimental one. Conversely, an incorrect structure will produce a spectrum that deviates significantly. This comparison allows for the objective, quantitative assessment of candidate structures.

Two primary computational approaches dominate the field of NMR prediction:

  • Density Functional Theory (DFT): This quantum mechanical method calculates the magnetic shielding tensor for each nucleus based on the electron density distribution in the molecule.[1][2] These shielding tensors are then converted into the familiar chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).[3] DFT calculations are computationally intensive but offer high accuracy, especially when appropriate functionals and basis sets are chosen.[4]

  • Machine Learning (ML) & Empirical Methods: These approaches leverage large databases of known structures and their assigned experimental NMR spectra.[5][6] Algorithms, ranging from fragment-based methods and Hierarchical Organisation of Spherical Environments (HOSE) codes to deep neural networks, learn the complex relationship between an atom's chemical environment and its chemical shift.[6][7][8] These methods are significantly faster than DFT but their accuracy is contingent on the quality and relevance of the training data.[6][7]

The Integrated Workflow: From Sample to Validated Structure

A reliable cross-validation protocol is a multi-stage process that demands rigor at each step. An error or shortcut in an early stage will invariably compromise the final result. The entire workflow can be visualized as a pipeline from experimental acquisition to final statistical validation.

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_val Validation Phase Sample Sample Preparation Acquisition NMR Data Acquisition (1H, 13C, 2D) Sample->Acquisition Processing Data Processing & Referencing Acquisition->Processing ExpData Experimental Chemical Shifts Processing->ExpData Stats Statistical Comparison (MAE, DP4, etc.) ExpData->Stats Input A Candidates Generate Candidate Diastereomers Conformers Conformational Search (e.g., MMFF) Candidates->Conformers DFT_Calc DFT Geometry Optimization & NMR Calculation (GIAO) Conformers->DFT_Calc PredData Predicted Chemical Shifts DFT_Calc->PredData PredData->Stats Input B Validated Validated Structure Stats->Validated

Caption: Overall workflow for NMR cross-validation.

Experimental Protocol: Acquiring High-Quality Data

The axiom "garbage in, garbage out" is particularly pertinent here. The quality of the computational result is fundamentally limited by the quality of the experimental data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 5-10 mg in 0.6 mL).

    • Causality: The choice of solvent is critical. It must match the solvent model used in the DFT calculations (e.g., Polarizable Continuum Model, PCM). Mismatches between experimental and computational solvent environments are a common source of error.

    • Add a known internal standard (e.g., TMS) for accurate referencing of the chemical shift scale to 0.00 ppm.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra. Ensure high signal-to-noise by acquiring a sufficient number of scans.

    • Acquire 2D correlation spectra (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals to specific atoms in the molecule.

    • Causality: Unambiguous assignment is non-negotiable. An incorrect experimental assignment will lead to a false rejection of the correct structure during the comparison stage.

  • Data Processing:

    • Carefully phase and baseline-correct all spectra.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum using the solvent peak according to established values (e.g., CDCl₃ at 77.16 ppm).

    • Extract a precise list of all assigned ¹H and ¹³C chemical shifts.

Computational Protocol: Predicting Chemical Shifts

This phase requires careful selection of computational methods to balance accuracy with computational cost.[9]

Step-by-Step Methodology:

  • Generate Candidate Structures:

    • For molecules with ambiguous stereochemistry, generate all possible diastereomers. For a molecule with 'n' undefined stereocenters, this will result in 2ⁿ⁻¹ diastereomers (and their enantiomers).

  • Conformational Search:

    • For each candidate diastereomer, perform a thorough conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF).

    • Causality: Most molecules exist as a dynamic ensemble of low-energy conformers in solution. The observed NMR spectrum is a population-weighted average of the spectra of these individual conformers. Failing to account for conformational flexibility is a major pitfall that leads to inaccurate predictions.

  • DFT Optimization and NMR Calculation:

    • Take the low-energy conformers identified in the previous step (e.g., all within 10-15 kJ/mol of the global minimum) and perform a geometry optimization using a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)).[3]

    • On these optimized geometries, perform the final NMR shielding calculation using a suitable functional and basis set (e.g., mPW1PW91/6-311+G(d,p)) and the Gauge-Including Atomic Orbital (GIAO) method.[1] Include a solvent model (e.g., PCM for chloroform) that matches the experimental conditions.[4]

    • Causality: The choice of functional and basis set is a trade-off. While larger basis sets and more complex functionals can improve accuracy, they dramatically increase computation time.[1][10] The levels suggested here represent a well-established balance for many organic molecules.[11]

  • Boltzmann Averaging:

    • Calculate the relative energies of all optimized conformers for each diastereomer.

    • Convert these relative energies into a Boltzmann population distribution at the experimental temperature.

    • Calculate the final predicted chemical shift for each atom as the Boltzmann-weighted average of the shifts from all contributing conformers.

The Comparison: Statistical Validation of Candidate Structures

With both experimental and predicted datasets in hand, the final step is a rigorous statistical comparison to identify the most probable structure.

Key Statistical Metrics

Several metrics are used to quantify the agreement between experimental (δ_exp) and calculated (δ_calc) shifts:

  • Mean Absolute Error (MAE): The average of the absolute differences: MAE = (1/n) * Σ|δ_calc - δ_exp|. A lower MAE indicates a better fit.

  • Root Mean Square Error (RMSE): RMSE = sqrt[(1/n) * Σ(δ_calc - δ_exp)²]. This metric penalizes larger errors more heavily than MAE.

  • Correlation Coefficient (R²): A linear regression of δ_calc vs. δ_exp should yield an R² value close to 1.0 for a correct assignment.

DP4 Analysis: A Probabilistic Approach

DP4 (standing for the 4th probability function developed in the Goodman group) leverages Bayes' theorem to calculate the probability that a given candidate structure is the correct one, based on the errors between its calculated shifts and the experimental data.[11] It uses pre-calculated error distributions for both ¹H and ¹³C shifts to determine how "likely" a given error is.

G cluster_candidates Computational Predictions cluster_logic Statistical Analysis Engine (e.g., DP4) ExpData Experimental Shifts Prob1 Calculate Probability 1 ExpData->Prob1 Prob2 Calculate Probability 2 ExpData->Prob2 ProbN Calculate Probability N ExpData->ProbN Cand1 Candidate 1 Predicted Shifts Cand1->Prob1 Cand2 Candidate 2 Predicted Shifts Cand2->Prob2 Cand3 Candidate N Predicted Shifts Cand3->ProbN Result Highest Probability Identifies Correct Structure Prob1->Result Prob2->Result ProbN->Result

Caption: Logic of comparing multiple candidates.

Comparative Guide to Prediction Methods

The choice of prediction method depends heavily on the specific research question, available computational resources, and desired accuracy.

Method TypeKey Software/PackagesTypical Accuracy (¹³C MAE)SpeedKey Strengths & Weaknesses
DFT-based Gaussian, ORCA, ADF[10]1.5 - 2.5 ppmSlow (Hours to Days)(+) High accuracy, not reliant on databases. (-) Computationally expensive, requires expertise in quantum chemistry.
Empirical (Database) ACD/Labs NMR Predictor[15], Mnova NMRPredict[16][17]1.5 - 3.0 ppmVery Fast (Seconds)(+) Extremely fast, easy to use. (-) Accuracy depends on database coverage; may fail for novel scaffolds.
Machine Learning PROSPRE[6][18], CSTShift[19], ML-J-DP4[20]1.0 - 2.0 ppmFast (Seconds to Minutes)(+) Can outperform empirical methods, learns complex relationships. (-) Requires large, high-quality training datasets.
Hybrid (DFT+ML) DP4-AI[12][13], ML-J-DP4[20]< 1.5 ppmModerate(+) Combines DFT accuracy with ML speed and error correction. (-) Can be complex to set up and run.

Note: Accuracy values are typical estimates and can vary significantly based on the molecular class, functional/basis set (for DFT), and quality of the training data (for ML).

Conclusion and Best Practices

Cross-validation of experimental NMR data with computational predictions is a powerful strategy for unambiguous structure elucidation. It transforms structure assignment from a qualitative puzzle into a quantitative, data-driven decision.

Key Takeaways for a Self-Validating System:

  • Prioritize Experimental Quality: No amount of computational power can rescue poorly acquired or incorrectly assigned experimental data.

  • Account for Conformational Flexibility: For any non-rigid molecule, a thorough conformational search and Boltzmann averaging are essential.

  • Match Experimental and Computational Conditions: Ensure the solvent used in the experiment is modeled correctly in the calculations.

  • Use Probabilistic Metrics: Employ methods like DP4 analysis for a statistically robust assessment rather than relying solely on simpler metrics like MAE.

  • Choose the Right Tool: Select a prediction method (DFT, ML, or hybrid) that aligns with your accuracy requirements, computational resources, and the novelty of your chemical space.

By integrating these principles and protocols, researchers can harness the predictive power of computational chemistry to resolve complex structural challenges with a high degree of confidence.

References

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  • Gao, C., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15). [Link]

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A Researcher's Guide to the Influence of Methyl Group Position on Molecular Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, one frequently encounters questions rooted in the fundamental principles of organic chemistry that have profound implications for reaction design and drug development. A recurring theme is the surprisingly potent influence of a simple methyl group. Its placement on a molecule can dramatically alter reaction rates and product distributions. This guide provides an in-depth comparison of how the methyl group's position dictates reactivity, supported by experimental data and actionable protocols for researchers.

The methyl group exerts its influence through a combination of two primary factors: electronic effects and steric effects.[1][2]

  • Electronic Effects : These are interactions transmitted through the molecule's bonding framework.[1] The methyl group is weakly electron-donating, influencing reactivity through two mechanisms:

    • Inductive Effect (+I) : Alkyl groups are more polarizable than hydrogen and tend to "push" electron density through sigma bonds, stabilizing nearby electron-deficient centers.[3][4][5]

    • Hyperconjugation : This is a stabilizing interaction where electrons in an adjacent C-H sigma bond overlap with an empty or partially filled p-orbital.[4][5] The more alkyl groups present, the greater the potential for hyperconjugation and the more stable the carbocation.[4][5]

  • Steric Effects : These are non-bonding interactions related to the physical space an atom or group occupies.[6] The methyl group, while small, is significantly larger than a hydrogen atom and can physically obstruct the approach of a reactant to a reaction site, an effect known as steric hindrance.[1][6]

The balance between these electronic and steric factors is exquisitely dependent on the reaction type and the specific position of the methyl group. We will explore this interplay through two canonical examples: Electrophilic Aromatic Substitution and Nucleophilic Aliphatic Substitution.

Case Study 1: The Methyl Group in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks an electron-rich aromatic ring.[7][8] The reaction's rate and regioselectivity (where the new substituent attaches) are highly sensitive to the groups already on the ring.

A methyl group on a benzene ring (forming toluene) is considered an activating group . It increases the rate of reaction compared to unsubstituted benzene and directs incoming electrophiles to the ortho and para positions.[9][10] Toluene undergoes nitration, for example, about 20-25 times faster than benzene.[8][11]

This phenomenon is a direct consequence of the methyl group's electron-donating ability. During the rate-determining step of EAS, the electrophile attacks the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[7][12] When toluene is attacked at the ortho or para positions, one of the resonance structures places the positive charge directly on the carbon atom bearing the methyl group.[13] This tertiary carbocation is significantly stabilized by both the inductive and hyperconjugation effects of the methyl group.[14] Attack at the meta position does not allow for such a resonance structure, making that pathway less favorable.[13]

Quantitative Data: Product Distribution in the Nitration of Toluene

The directing effect is not merely theoretical; it is borne out by experimental product distributions.

Product IsomerTypical Yield (%)
ortho-Nitrotoluene58.5%[12][15]
meta-Nitrotoluene4.5%[12][15]
para-Nitrotoluene37%[12][15]

While both ortho and para positions are electronically activated, the distribution is not statistical (which would predict a 2:1 ortho:para ratio). Steric hindrance from the adjacent methyl group slightly disfavors attack at the two ortho positions compared to the more accessible para position.[16] However, under many nitration conditions, the ortho isomer is still the major product, indicating that for the small methyl group, the electronic activation at the closer ortho position often outweighs the minor steric hindrance.[17][18]

Visualizing the Mechanism

The following diagram illustrates how the methyl group stabilizes the arenium ion intermediate during ortho and para attack, leading to faster reaction rates for those pathways.

SN1_SN2_Choice start Alkyl Halide Substrate methyl_primary Methyl or Primary (e.g., CH₃Br) start->methyl_primary secondary Secondary (e.g., (CH₃)₂CHBr) start->secondary tertiary Tertiary (e.g., (CH₃)₃CBr) start->tertiary sn2_path SN2 Pathway Favored methyl_primary->sn2_path mixed_path SN1 or SN2 Possible (Depends on conditions) secondary->mixed_path sn1_path SN1 Pathway Favored tertiary->sn1_path reason_sn2 Reason: Low Steric Hindrance sn2_path->reason_sn2 reason_sn1 Reason: Stable Carbocation Intermediate sn1_path->reason_sn1

Caption: Deciding between SN1 and SN2 based on methyl substitution.

Experimental Protocols

To provide actionable guidance, the following are condensed protocols for experiments that can quantify the effects discussed.

Protocol 1: Competitive Nitration of Benzene and Toluene

This experiment is designed to demonstrate the activating effect of the methyl group by measuring the relative rates of nitration.

Objective: To determine the relative reactivity of toluene vs. benzene towards electrophilic nitration.

Methodology:

  • Reagent Preparation : Prepare a nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in a flask cooled in an ice bath. [11]This generates the nitronium ion (NO₂⁺) electrophile. [11][13]2. Competitive Reaction : In a separate flask, create an equimolar mixture of benzene and toluene.

  • Initiation : Slowly add a sub-stoichiometric amount of the cold nitrating mixture to the benzene/toluene mixture while stirring vigorously and maintaining a low temperature (0-10 °C). Using a limiting amount of the electrophile ensures that the two aromatic compounds are competing for it. [19]4. Workup : After a set reaction time (e.g., 15 minutes), quench the reaction by pouring it over ice. Extract the organic products with a suitable solvent like diethyl ether or dichloromethane. [11]Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid. [11]5. Analysis : Analyze the organic layer using Gas Chromatography (GC). Compare the peak areas of the unreacted benzene and toluene to their initial amounts. The compound that has been consumed more has the faster reaction rate. The ratio of products (nitrobenzene vs. nitrotoluenes) also reveals the relative rate.

Protocol 2: Analysis of Nitrotoluene Isomers by Gas Chromatography (GC)

This protocol validates the ortho-, para-directing nature of the methyl group.

Objective: To separate and quantify the ortho-, meta-, and para-nitrotoluene isomers produced from the nitration of toluene.

Methodology:

  • Sample Preparation : Use the organic extract obtained from a standard nitration of toluene (as in Protocol 1, but using toluene as the sole substrate).

  • GC Instrumentation : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). [20][21]A capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl-methylpolysiloxane or 14% Cyanopropyl-phenyl) is recommended for resolving the isomers. [20][21]3. GC Conditions (Example) :

    • Injector Temperature : 250 °C [20] * Detector Temperature : 300 °C [20] * Oven Program : Start at 70 °C, hold for 1 min, then ramp at 25 °C/min to 250 °C. [21] * Carrier Gas : Helium or Nitrogen at ~1-2 mL/min. [20][21] * Injection Volume : 1 µL. [20]4. Data Analysis : Identify the peaks corresponding to ortho-, meta-, and para-nitrotoluene based on their retention times (validated with standards). Integrate the peak areas to determine the relative percentage of each isomer in the product mixture. This directly quantifies the regioselectivity of the reaction.

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_analysis Analysis Stage prep Prepare Nitrating Mix (H₂SO₄ + HNO₃) react React with Aromatic Substrate(s) (e.g., Toluene) at 0-10°C prep->react quench Quench Reaction on Ice react->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract wash Wash with NaHCO₃ (aq) & Dry Organic Layer extract->wash gc Inject Sample into GC-FID/MS wash->gc analyze Identify & Quantify Products (Based on Retention Time & Peak Area) gc->analyze

Caption: General workflow for nitration and product analysis.

Conclusion for the Practitioner

For the researcher, scientist, and drug development professional, understanding the impact of a methyl group's position is not an academic exercise—it is a critical tool for molecular design and reaction optimization.

  • When designing a synthesis involving electrophilic aromatic substitution , placing a methyl group on an aromatic ring will accelerate the reaction and provide predictable control over the substitution pattern, favoring ortho and para products.

  • Conversely, in aliphatic substitution chemistry , the number of methyl groups at the reaction center is a primary determinant of the mechanistic pathway. To favor an SN2 reaction, minimize steric hindrance by using a methyl or primary substrate. To favor an SN1 reaction, maximize carbocation stability by using a tertiary substrate.

By leveraging this fundamental knowledge of steric and electronic effects, chemists can more effectively predict reaction outcomes, optimize yields, and design novel molecules with desired properties.

References

  • National Conference on Undergraduate Research (NCUR). Why Do Methyl Groups Attached to C+ Stabilize Carbocations? Contributions by Inductive Effects, Hyperconjugation, and Internal Solvation. Available from: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

  • Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. Available from: [Link]

  • Olah, G. A., et al. (1978). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Proceedings of the National Academy of Sciences. Available from: [Link]

  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Available from: [Link]

  • SlideServe. (2014). Electrophilic Aromatic Substitution (Bromination of Toluene). Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As scientists, our responsibility extends beyond discovery and innovation. It encompasses the entire lifecycle of the materials we use, culminating in their safe and compliant disposal. Methyl 2-chloro-6-methylnicotinate, a halogenated pyridine derivative, requires meticulous handling not only during its use but, critically, in its disposal. This guide is structured to provide a comprehensive, scientifically-grounded framework for managing this compound's waste stream. Our goal is to empower you, our colleagues in research and development, with the knowledge to maintain a safe laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally analogous compounds—such as other chlorinated nicotinic acid esters and methyl nicotinates—allows for a robust risk assessment.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation (Category 2).[1]

  • Eye Irritation: Causes serious eye irritation (Category 2/2A).[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Toxicity: May be harmful to aquatic life.

Furthermore, as a chlorinated organic compound, its thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2] This dictates specific disposal pathways, primarily incineration at a licensed facility, to prevent the release of toxic byproducts.[3][4]

Parameter Description & Source
Primary Hazards Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2A), Respiratory Irritation.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., butyl rubber), safety goggles/face shield, lab coat.[1][5][6]
Engineering Controls Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
Incompatible Materials Strong oxidizing agents, strong bases.[1]
Hazardous Decomposition Releases CO, CO2, NOx, and hydrogen chloride gas upon thermal decomposition.[2]
Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

Section 2: Waste Characterization and Segregation: The Cornerstone of Compliance

Under regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), the generator of a chemical waste is legally responsible for determining if it is hazardous.[2][11] this compound waste must be managed as hazardous waste .

Causality: The rationale for this classification is twofold:

  • Chlorinated Organic Compound: Halogenated organic wastes are specifically regulated due to their potential to form persistent organic pollutants and toxic combustion byproducts (like dioxins) if not incinerated at appropriate temperatures.[12][13]

  • Pyridine Derivative: Pyridine and its derivatives are noted for their toxicity and require specific disposal protocols, often involving high-temperature incineration.[4][14]

Procedural Mandate: Segregation Proper segregation is the most critical step in a compliant disposal plan.

  • Designated Waste Stream: This compound must be disposed of in a container specifically designated for Halogenated Organic Waste .

  • Prevent Co-mingling: Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[3][15] Mixing waste streams can create dangerous chemical reactions, and it complicates the disposal process, significantly increasing costs and regulatory risk.[3] Keep it separate from incompatible materials like strong oxidizing agents.[1]

Section 3: Step-by-Step Disposal Procedures

All disposal activities must be conducted while wearing the appropriate PPE as defined in Section 1.

Protocol 1: Disposal of Small Quantities & Contaminated Labware

This protocol applies to items like contaminated gloves, wipes, pipette tips, or chromatography plates.

  • Initial Collection: At the point of generation (e.g., within the fume hood), place contaminated solid items into a designated, clearly labeled, impervious bag or a small, sealable container.

  • Waste Container Transfer: Once the task is complete or the bag is full, securely seal it. Transfer this bag into a larger, designated Hazardous Waste Satellite Accumulation Container for solid halogenated organic waste.

  • Labeling: Ensure the primary satellite container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8]

  • Container Management: Keep the container closed at all times except when adding waste.[3]

Protocol 2: Disposal of Unused or Bulk Quantities

This protocol applies to surplus, expired, or off-spec this compound.

  • Original Container: If possible, dispose of the material in its original, clearly labeled container. Ensure the container is in good condition with a secure cap.

  • Labeling for Disposal: Affix a "Hazardous Waste" label to the container. Do not obscure the original manufacturer's label.[11]

  • Segregated Storage: Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area should provide secondary containment and be segregated from incompatible materials.[16]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal contractor.

Protocol 3: Management of Spill Residues

In the event of a spill, the resulting cleanup materials are also hazardous waste.

  • Control and Containment: First, ensure the spill area is well-ventilated and restrict access.[6]

  • Cleanup (Solid Spill): For solid spills, carefully sweep or shovel the material to avoid generating dust.[1][2] Place the swept material into a sealable, compatible container. Do not use air hoses for cleanup.[6]

  • Cleanup (Liquid Solution Spill): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[10][16] Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Final Packaging: Place the absorbent material and any contaminated cleaning supplies into a sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and the word "Spill Debris." Dispose of it through the halogenated organic waste stream as described above.

Section 4: Decontamination

All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the item or surface with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect Rinsate: This initial solvent rinse (rinsate) is now hazardous waste. It must be collected in a designated container for liquid halogenated organic waste .

  • Secondary Wash: Follow the solvent rinse with a thorough washing using soap and water.[6]

  • Final Rinse: Perform a final rinse with deionized water.

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Use cluster_waste Phase 2: Waste Generation & Handling cluster_disposal Phase 3: Final Disposal Pathway start Begin Work with This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood gen Waste Generated hood->gen spill Spill Occurs? gen->spill char Characterize as 'Hazardous Waste: Halogenated Organic' spill->char No cleanup Follow Spill Cleanup Protocol (Protocol 3) spill->cleanup Yes seg Segregate from other waste streams char->seg container Place in Labeled, Sealed, Compatible Container seg->container cleanup->char storage Store in Satellite Accumulation Area container->storage pickup Arrange EHS Pickup for Licensed Disposal storage->pickup end Disposal Complete pickup->end

Caption: Decision workflow for handling and disposal of this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Safety Data Sheet - Methyl 6-methylnicotinate. (2010-10-18).
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.

  • Safety Data Sheet - 2-Chloro-6-methylnicotinic acid. Thermo Fisher Scientific. (2025-09-12).

  • Safety Data Sheet - 2-Chloro-6-methylisonicotinic acid. Apollo Scientific.

  • Safety Data Sheet - methyl nicotinate. Sigma-Aldrich. (2025-07-09).

  • Material Safety Data Sheet - Nicotinic Acid. CDH Fine Chemical.

  • Safety Data Sheet - Methyl 6-chloronicotinate. Apollo Scientific. (2023-07-06).

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.

  • Safety Data Sheet - Methyl 6-methylnicotinate. MedChemExpress.

  • Safety Data Sheet - PYRIDINE FOR SYNTHESIS. Loba Chemie.

  • Standard Operating Procedure - Pyridine. Washington State University.
  • Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. Benchchem.

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of Methyl 2-chloro-6-methylnicotinate. As a compound frequently utilized in pharmaceutical and agrochemical research, its safe management is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every researcher, scientist, and drug development professional can operate with the highest degree of safety and scientific integrity.

Hazard Identification: Understanding the "Why" Behind the "What"

This compound (CAS No. 5470-70-2) is a chlorinated pyridine derivative that requires careful handling. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures. The primary hazards associated with this compound are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. This necessitates a barrier between the chemical and all routes of bodily exposure.

  • Skin Irritation (Category 2): Direct contact can cause skin irritation[1][2][3][4].

  • Serious Eye Irritation (Category 2/2A): The chemical poses a significant risk of causing serious irritation upon contact with the eyes[1][2][3][4][5].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation[3][4][5][6].

These classifications are not merely regulatory labels; they are the scientific basis for the selection and use of specific Personal Protective Equipment (PPE). The causality is direct: because the compound can harm via inhalation, respiratory protection is required under certain conditions. Because it irritates the skin and eyes, dermal and ocular protection are mandatory at all times.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

Before detailing PPE, it is crucial to situate it within the established hierarchy of safety controls. PPE is the last line of defense. The primary goal should always be to minimize exposure through more effective means first.

  • Engineering Controls: These are the most effective controls. Always handle this compound in a well-ventilated area. A certified laboratory fume hood is the standard and highly recommended engineering control to minimize inhalation exposure[2][5][7]. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[2][6].

  • Administrative Controls: These are work practices that reduce exposure. Limit the quantity of the chemical handled at any one time. Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the correct selection and use of PPE.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Given the classification of this compound as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: At a minimum, safety glasses with side-shields conforming to European Standard EN166 or NIOSH-approved equivalents must be worn[2][5][7][8].

  • Recommended for Splash Risk: For procedures involving a risk of splashing (e.g., transferring solutions, large-scale reactions), chemical safety goggles are required. For significant splash potential, a full-face shield should be worn in addition to safety goggles to protect the entire face[7][8][9].

Skin and Body Protection

To prevent skin contact, which can cause irritation and dermal toxicity, the following must be worn:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use[5]. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[5]. For prolonged or immersive contact, consult a glove compatibility chart for the specific solvent being used. Dispose of contaminated gloves immediately in accordance with institutional waste procedures[5].

  • Lab Coat/Protective Clothing: A professional lab coat must be worn and kept fully buttoned. For tasks with a higher risk of contamination, an impervious or chemical-resistant apron should be worn over the lab coat[6][7]. Contaminated clothing should be removed immediately and decontaminated before reuse[4][7].

Respiratory Protection

To mitigate the risk of respiratory tract irritation from inhaling dust or aerosols, respiratory protection is essential when engineering controls are insufficient.

  • When Required: Respiratory protection should be used if work is not performed inside a fume hood, if dust is generated (e.g., during weighing of the solid compound), or if ventilation is inadequate[3][4][5][7].

  • Type of Respirator: A NIOSH/MSHA-approved air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter for dust) is recommended[7]. In situations with potentially high concentrations or in emergencies, a self-contained breathing apparatus (SCBA) may be necessary[5]. All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134)[9].

PPE Selection Summary

This table summarizes the required PPE for different operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound (outside fume hood) Chemical Safety GogglesChemical-Resistant GlovesLab CoatNIOSH-approved Respirator (N95 or higher)
Handling Small Quantities in Fume Hood Safety Glasses with Side-ShieldsChemical-Resistant GlovesLab CoatNot required if fume hood is operating correctly
Solution Preparation / Transfers Chemical Safety Goggles & Face ShieldChemical-Resistant GlovesLab Coat & Chemical-Resistant ApronNot required if performed in a fume hood
Large-Scale Operations (>50g) Chemical Safety Goggles & Face ShieldChemical-Resistant GlovesChemical-Resistant Suit or Lab Coat & ApronRequired if not in a closed system/fume hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or CoverallsNIOSH-approved Respirator with appropriate cartridges

Operational and Disposal Plans

Experimental Protocol: PPE Donning and Doffing

Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (The principle is to touch contaminated surfaces only with other contaminated surfaces):

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both gloves.

  • Lab Coat/Apron: Unfasten the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Face Shield/Goggles: Remove by handling the strap, not the front.

  • Respirator (if worn): Remove by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[5][8].

Disposal Plan for Contaminated PPE

Proper disposal prevents the spread of contamination.

  • Gloves and other disposable items: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound must be considered chemical waste.

  • Disposal Procedure: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container[2][5]. Do not mix with regular trash. Follow all local, state, and federal regulations for hazardous waste disposal[3][10].

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_0 cluster_1 PPE Requirements start Start: Plan to Handle This compound assess_task Assess Task: Scale, Physical Form (Solid/Liquid), Potential for Aerosol/Dust Generation start->assess_task in_hood Will all work be done in a certified fume hood? assess_task->in_hood ppe_base Baseline PPE: - Safety Glasses with Side-Shields - Chemical-Resistant Gloves - Lab Coat in_hood->ppe_base Yes dust_risk Dust or aerosol risk? in_hood->dust_risk No splash_risk Is there a splash risk? ppe_base->splash_risk ppe_splash Add: - Chemical Safety Goggles - Face Shield - Chemical-Resistant Apron end_op Proceed with Operation ppe_splash->end_op ppe_resp Add: - NIOSH-Approved Respirator ppe_resp->ppe_base splash_risk->ppe_splash Yes splash_risk->end_op No dust_risk->ppe_base No dust_risk->ppe_resp Yes

Caption: PPE selection workflow for this compound.

References

  • Personal protective equipment for handling Methyl Nicotinate. (n.d.). Benchchem.
  • Methyl Nicotinate Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Methyl 6-methylnicotinate Safety Data Sheet. (2025, December 19). Fisher Scientific.
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  • Methyl Nicotinate Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Methyl Nicotinate Safety Data Sheet. (2025, July 8). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.